1-N-Boc-3-(R)-cyanopiperidine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl (3R)-3-cyanopiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c1-11(2,3)15-10(14)13-6-4-5-9(7-12)8-13/h9H,4-6,8H2,1-3H3/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEFZTXGFHKPSFS-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H](C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10427123 | |
| Record name | 1-N-Boc-3-(R)-cyanopiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10427123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915226-44-7 | |
| Record name | 1-N-Boc-3-(R)-cyanopiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10427123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 915226-44-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
1-N-Boc-3-(R)-cyanopiperidine CAS number and properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-N-Boc-3-(R)-cyanopiperidine, a key chiral intermediate in the synthesis of targeted therapeutics. This document details its chemical and physical properties, provides insights into its synthesis, and explores its application in the development of Aurora kinase inhibitors.
Core Properties of this compound
This compound, also known as tert-butyl (3R)-3-cyanopiperidine-1-carboxylate, is a Boc-protected chiral piperidine derivative. The presence of the nitrile group and the defined stereochemistry at the C3 position make it a valuable building block in medicinal chemistry.
Chemical and Physical Data
The fundamental properties of this compound and its related stereoisomers are summarized in the table below for easy comparison.
| Property | This compound | 1-N-Boc-3-(S)-cyanopiperidine | 1-N-Boc-3-cyanopiperidine (racemic) |
| CAS Number | 915226-44-7[1] | 915226-39-0 | 91419-53-3[2] |
| Molecular Formula | C₁₁H₁₈N₂O₂[1] | C₁₁H₁₈N₂O₂ | C₁₁H₁₈N₂O₂[2] |
| Molecular Weight | 210.27 g/mol [1] | 210.27 g/mol | 210.27 g/mol [2] |
| Appearance | White to yellow powder/solid[2][3] | - | White to yellow powder/solid[2][3] |
| Melting Point | - | - | 60-65 °C[2][3] |
| Boiling Point | - | 325.3 °C at 760 mmHg | 40 °C at 30 mmHg (lit.)[2][3] |
| Density | - | 1.07 g/cm³ | 1.07 g/cm³ (Predicted)[3] |
| Solubility | Soluble in Methanol[3] | - | Soluble in Methanol[3] |
| Purity | - | ≥ 97% | ≥ 97% |
| Storage | 2-8 °C[2][3] | - | 2-8 °C[2][3] |
Synthesis and Experimental Protocols
The enantioselective synthesis of this compound is crucial for its application in chiral drug development. While a specific, detailed, publicly available protocol for its direct synthesis is not extensively documented, a representative procedure can be inferred from the synthesis of analogous compounds, such as its corresponding amine, (R)-1-Boc-3-aminopiperidine, and the dehydration of the corresponding amide.
Conceptual Synthetic Workflow
A plausible synthetic route to obtain this compound can be envisioned starting from a suitable chiral precursor. A logical approach involves the dehydration of the corresponding (R)-amide.
Caption: Conceptual workflow for the synthesis of this compound.
Representative Experimental Protocol (Dehydration of Amide)
This protocol is based on the general procedure for the synthesis of the racemic tert-butyl 3-cyanopiperidine-1-carboxylate. Researchers should adapt and optimize this for the (R)-enantiomer.
Materials:
-
(R)-tert-butyl 3-carbamoylpiperidine-1-carboxylate
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (Et₃N)
-
Trifluoroacetic Anhydride (TFAA)
-
Deionized Water
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Sodium Sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve (R)-tert-butyl 3-carbamoylpiperidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane.
-
To the stirred solution, add triethylamine (approx. 7.0 eq).
-
Cool the reaction mixture in an ice bath and slowly add trifluoroacetic anhydride (approx. 5.0 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 16-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding deionized water.
-
Separate the organic layer and wash it with a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Application in Drug Development: Aurora Kinase Inhibitors
This compound is a key intermediate in the synthesis of inhibitors targeting Aurora kinases. These serine/threonine kinases are crucial regulators of mitosis, and their overexpression is implicated in various cancers.
Role in Synthesis of Aurora Kinase Inhibitors
The piperidine nitrile moiety is a common structural feature in a number of potent and selective Aurora kinase inhibitors. The cyano group can participate in key interactions within the ATP-binding pocket of the kinase, while the piperidine ring serves as a scaffold for orienting other pharmacophoric groups. The (R)-chirality is often essential for optimal binding and selectivity.
Aurora Kinase Signaling and Inhibition
Aurora kinases, particularly Aurora A and Aurora B, play pivotal roles in ensuring the fidelity of cell division. Their inhibition disrupts mitotic processes, leading to cell cycle arrest and apoptosis in cancer cells.
References
Technical Guide: Physicochemical Properties of 1-N-Boc-3-(R)-cyanopiperidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-N-Boc-3-(R)-cyanopiperidine, with the IUPAC name tert-butyl (3R)-3-cyanopiperidine-1-carboxylate, is a chiral heterocyclic building block of significant interest in medicinal chemistry and drug development.[1][2] Its rigid piperidine scaffold, combined with the presence of a nitrile group and a readily removable Boc-protecting group, makes it a versatile intermediate for the synthesis of complex molecular architectures.[2] This is particularly relevant in the development of targeted therapeutics, such as aurora kinase inhibitors, where precise stereochemistry is often crucial for biological activity.[3][4] This technical guide provides a comprehensive overview of the physicochemical properties of this compound, along with detailed experimental protocols for its synthesis and analysis.
Physicochemical Properties
The physicochemical properties of this compound are summarized in the table below. It is important to note that while some data is available for the racemic mixture or unspecified stereoisomers, specific data for the (R)-enantiomer may vary and should be determined experimentally.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₈N₂O₂ | [4][5] |
| Molecular Weight | 210.27 g/mol | [4][5] |
| Appearance | White to light yellow solid/powder | [4] |
| Melting Point | 60-65 °C | [3] |
| Boiling Point | 40 °C at 30 mmHg | [3][4] |
| Solubility | Soluble in methanol and other organic solvents like dichloromethane. | [3] |
| Storage Temperature | 2-8 °C | [4] |
| InChI Key | UEFZTXGFHKPSFS-UHFFFAOYSA-N (for racemic) |
Spectral Data
Detailed spectral analysis is crucial for the structural confirmation and purity assessment of this compound. Below are the expected spectral characteristics.
¹H NMR Spectroscopy
A proton NMR spectrum of a related compound, tert-butyl 3-cyanopiperidine-1-carboxylate, in CDCl₃ shows characteristic signals for the Boc group and the piperidine ring protons. The spectrum for the (R)-enantiomer is expected to be similar.
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~3.84-3.35 | br s | 4H | Piperidine ring protons adjacent to nitrogen |
| ~2.66 | m | 1H | Piperidine ring proton |
| ~1.97 | br s | 1H | Piperidine ring proton |
| ~1.77 | m | 2H | Piperidine ring protons |
| 1.49 | s | 9H | tert-butyl protons of Boc group |
Reference:[3]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The expected chemical shifts for this compound are listed below, based on typical values for similar structures.
| Chemical Shift (δ) ppm | Assignment |
| ~154.0 | C=O (Boc carbonyl) |
| ~122.0 | -C≡N (nitrile) |
| ~80.0 | C(CH₃)₃ (quaternary carbon of Boc) |
| ~45-50 | Piperidine carbons adjacent to nitrogen |
| ~28.4 | C(CH₃)₃ (methyl carbons of Boc) |
| ~20-35 | Other piperidine ring carbons |
Infrared (IR) Spectroscopy
The IR spectrum is useful for identifying key functional groups. For this compound, the following characteristic absorption bands are expected.
| Wavenumber (cm⁻¹) | Functional Group |
| ~2240 | C≡N stretch (nitrile) |
| ~1690 | C=O stretch (amide carbonyl of Boc group) |
| ~2975, 2860 | C-H stretch (aliphatic) |
| ~1420 | C-N stretch |
| ~1160 | C-O stretch |
Note: Data is based on general spectral correlations for the functional groups present.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. Under electrospray ionization (ESI), the protonated molecule [M+H]⁺ is expected at m/z 211.2.
Expected Fragmentation Pattern: The fragmentation of Boc-protected amines often involves the loss of the Boc group or parts of it. Common fragments include:
-
Loss of isobutylene (56 Da): [M+H - 56]⁺
-
Loss of the entire Boc group (100 Da): [M+H - 100]⁺
-
Cleavage of the piperidine ring.
Experimental Protocols
Synthesis of this compound
A plausible synthetic route to this compound starts from (R)-nipecotic acid. The following is a representative protocol.
Step 1: Boc Protection of (R)-Nipecotic Acid
-
Dissolve (R)-nipecotic acid in a suitable solvent system, such as a mixture of 1,4-dioxane and water.
-
Add a base, such as sodium hydroxide, to deprotonate the carboxylic acid.
-
Add di-tert-butyl dicarbonate (Boc₂O) portion-wise at 0-10 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Acidify the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-(R)-nipecotic acid.
Step 2: Amide Formation
-
Dissolve the N-Boc-(R)-nipecotic acid in an anhydrous solvent like dichloromethane.
-
Activate the carboxylic acid using a coupling agent such as ethyl chloroformate or a carbodiimide (e.g., EDC) in the presence of a base like triethylamine.
-
Bubble ammonia gas through the solution or add a solution of ammonia in a suitable solvent.
-
Stir the reaction at room temperature until the formation of N-Boc-3-(R)-piperidinecarboxamide is complete (monitored by TLC).
-
Work up the reaction by washing with water and brine, drying the organic layer, and concentrating to obtain the amide.
Step 3: Dehydration to Nitrile
-
Dissolve the N-Boc-3-(R)-piperidinecarboxamide in an anhydrous solvent such as dichloromethane or THF.
-
Add a dehydrating agent, for example, trifluoroacetic anhydride, phosphorous oxychloride, or cyanuric chloride, often in the presence of a base like triethylamine.
-
Stir the reaction at room temperature or gentle heating until the conversion to the nitrile is complete.
-
Quench the reaction carefully with water or a saturated bicarbonate solution.
-
Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.[3]
Analytical Methods
4.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Column: A non-polar capillary column (e.g., DB-5ms or HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.[6]
-
Injector Temperature: 250 °C.[6]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[6]
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.[6]
-
-
MS Detector: Electron Ionization (EI) at 70 eV.
4.2.2. Chiral High-Performance Liquid Chromatography (HPLC) To determine the enantiomeric purity of this compound, a chiral HPLC method is necessary. The exact conditions will depend on the specific chiral stationary phase used.
-
Column: A chiral stationary phase column (e.g., Chiralpak series).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio needs to be optimized for baseline separation of the enantiomers.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has some absorbance (e.g., ~210 nm), or a more universal detector like a Corona Charged Aerosol Detector (CAD) if UV absorbance is low.
Visualizations
Synthetic Workflow
Caption: Synthetic pathway for this compound.
Analytical Workflow
Caption: Analytical workflow for quality control.
Conclusion
This compound is a valuable chiral intermediate with well-defined physicochemical properties that make it suitable for a variety of synthetic applications in drug discovery. The experimental protocols outlined in this guide provide a solid foundation for its synthesis and analysis. As with any chiral compound, careful analytical characterization, particularly using chiral HPLC, is essential to ensure the enantiomeric purity required for its intended use in the development of stereospecific pharmaceuticals. Further experimental determination of the specific optical rotation and detailed spectral data for the pure (R)-enantiomer is recommended for rigorous quality control.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. nbinno.com [nbinno.com]
- 3. N-Boc-3-Cyanopiperidine | 91419-53-3 [chemicalbook.com]
- 4. N-Boc-3-Cyanopiperidine - Protheragen [protheragen.ai]
- 5. Tert-butyl 3-cyanopiperidine-1-carboxylate | C11H18N2O2 | CID 2756785 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
In-Depth Technical Guide to the Structural Analysis and Confirmation of 1-N-Boc-3-(R)-cyanopiperidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical methodologies and data interpretation required for the structural analysis and confirmation of 1-N-Boc-3-(R)-cyanopiperidine. This chiral synthetic building block is of significant interest in medicinal chemistry and drug development. Accurate structural elucidation is paramount for its application in the synthesis of complex pharmaceutical compounds.
Compound Overview
This compound is a piperidine derivative protected at the nitrogen atom with a tert-butyloxycarbonyl (Boc) group and possessing a nitrile functional group at the chiral 3-position.
Molecular Structure:
Table 1: General Properties of this compound
| Property | Value |
| CAS Number | 915226-44-7 |
| Molecular Formula | C₁₁H₁₈N₂O₂ |
| Molecular Weight | 210.27 g/mol [1] |
| Appearance | White to yellow powder or solid |
| Melting Point | 60-65 °C |
Spectroscopic Data for Structural Confirmation
The definitive structure of this compound is established through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule. For this guide, data for the racemic mixture of 1-N-Boc-3-cyanopiperidine is presented, which is representative for the structural confirmation.
Table 2: ¹H NMR Spectroscopic Data of 1-N-Boc-3-cyanopiperidine
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 3.35-3.84 | br s | 4H | Piperidine ring protons adjacent to nitrogen (CH₂) |
| 2.66 | m | 1H | Piperidine ring proton at C3 (CH) |
| 1.97 | br s | 1H | Piperidine ring proton (CH) |
| 1.77 | m | 2H | Piperidine ring protons (CH₂) |
| 1.49 | s | 9H | tert-butyl protons (-C(CH₃)₃) |
Solvent: CDCl₃, Instrument Frequency: 400 MHz
Table 3: Predicted ¹³C NMR Spectroscopic Data of 1-N-Boc-3-cyanopiperidine
| Chemical Shift (δ) ppm | Assignment |
| ~154 | Carbonyl carbon (C=O) of Boc group |
| ~121 | Nitrile carbon (C≡N) |
| ~80 | Quaternary carbon of Boc group (-C(CH₃)₃) |
| ~40-50 | Piperidine ring carbons adjacent to nitrogen (CH₂) |
| ~28 | Methyl carbons of Boc group (-C(CH₃)₃) |
| ~25-35 | Remaining piperidine ring carbons (CH₂, CH) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
Table 4: Key IR Absorption Frequencies for 1-N-Boc-3-cyanopiperidine
| Frequency (cm⁻¹) | Intensity | Functional Group Assignment |
| ~2975-2850 | Strong | C-H stretching (alkane) |
| ~2240 | Medium | C≡N stretching (nitrile) |
| ~1690 | Strong | C=O stretching (urethane carbonyl of Boc group) |
| ~1420 | Medium | C-N stretching |
| ~1160 | Strong | C-O stretching (ester of Boc group) |
Note: The exact frequencies can vary slightly based on the sample preparation method.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.
Table 5: Mass Spectrometry Data for 1-N-Boc-3-cyanopiperidine
| m/z | Interpretation |
| 211.14 | [M+H]⁺ (protonated molecular ion) |
| 233.12 | [M+Na]⁺ (sodium adduct) |
| 155.10 | [M - C₄H₈ + H]⁺ (loss of isobutylene from Boc group) |
| 111.09 | [M - Boc + H]⁺ (loss of the Boc group) |
Technique: Electrospray Ionization (ESI)
Experimental Protocols
Detailed and consistent experimental procedures are crucial for obtaining high-quality, reproducible data.
NMR Spectroscopy
-
Sample Preparation : Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation : A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Parameters :
-
Number of scans: 16-32
-
Relaxation delay: 1-2 seconds
-
Pulse width: 30-45 degrees
-
-
¹³C NMR Parameters :
-
Number of scans: 1024-4096
-
Relaxation delay: 2-5 seconds
-
Proton decoupling: Broadband decoupling
-
IR Spectroscopy
-
Sample Preparation (Thin Film Method) : Dissolve a small amount of the solid sample (5-10 mg) in a few drops of a volatile solvent like methylene chloride. Apply a drop of this solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.
-
Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition :
-
Scan range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of scans: 16-32
-
Mass Spectrometry (GC-MS)
-
Sample Preparation : Prepare a dilute solution of the compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.
-
Instrumentation : A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Impact (EI) or Electrospray Ionization (ESI) source.
-
GC Parameters :
-
Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 280 °C).
-
-
MS Parameters :
-
Ionization Mode: ESI positive.
-
Scan Range: m/z 50-500.
-
Visualized Workflows and Relationships
Experimental Workflow for Structural Elucidation
The following diagram illustrates the typical workflow from receiving a sample to its full structural characterization.
Caption: Workflow for synthesis, purification, and structural analysis.
Interrelation of Analytical Techniques for Structural Confirmation
This diagram shows how different analytical techniques provide complementary information to confirm the structure of this compound.
References
Synthesis of 1-N-Boc-3-(R)-cyanopiperidine from (R)-nipecotamide
An In-depth Technical Guide to the Synthesis of 1-N-Boc-3-(R)-cyanopiperidine from (R)-Nipecotamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a robust synthetic route to this compound, a valuable chiral building block in medicinal chemistry. The synthesis commences with the readily available starting material, (R)-nipecotamide, and proceeds through a two-step sequence involving N-Boc protection followed by dehydration of the primary amide to the corresponding nitrile. This document outlines detailed experimental protocols, presents key quantitative data in a structured format, and includes visualizations of the synthetic workflow and chemical transformations.
Physicochemical Properties of Key Compounds
A summary of the key physical and chemical properties of the starting material, intermediate, and final product is provided below.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| (R)-Nipecotamide | C₆H₁₂N₂O | 128.17 | 69631-01-6 | |
| 1-N-Boc-(R)-nipecotamide | C₁₁H₂₀N₂O₃ | 228.29[1] | 91419-48-6 (racemic) | |
| This compound | C₁₁H₁₈N₂O₂ | 210.27 | 188111-78-6 (racemic) |
Synthetic Pathway Overview
The synthesis of this compound from (R)-nipecotamide is a two-step process. The first step involves the protection of the secondary amine of the piperidine ring with a tert-butoxycarbonyl (Boc) group. The second step is the dehydration of the primary amide functionality to yield the target nitrile.
Caption: Overall synthetic scheme for the preparation of this compound.
Experimental Protocols
The following sections provide detailed methodologies for the two key transformations in this synthesis. The protocols are based on established procedures for similar substrates.
Step 1: Synthesis of 1-N-Boc-(R)-nipecotamide
This procedure details the protection of the piperidine nitrogen with a Boc group using di-tert-butyl dicarbonate.
Materials:
-
(R)-Nipecotamide
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Water (H₂O)
-
Brine (saturated aq. NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of (R)-nipecotamide (1.0 eq) in dichloromethane (DCM, approx. 10 mL per gram of starting material) at 0 °C, add triethylamine (1.5 eq).
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1M HCl (2 x volume), saturated aqueous NaHCO₃ (2 x volume), and brine (1 x volume).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford pure 1-N-Boc-(R)-nipecotamide.
Quantitative Data (Representative):
| Reactant | Molar Eq. | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
| (R)-Nipecotamide | 1.0 | DCM | TEA | 0 to RT | 16 | ~90-95 |
| (Boc)₂O | 1.1 | - | - | - | - | - |
Step 2: Synthesis of this compound
This procedure describes the dehydration of the primary amide to the nitrile. Several dehydrating agents can be employed; a common and effective method using phosphorus oxychloride (POCl₃) is detailed below, based on a similar transformation of the 4-isomer.[2]
Materials:
-
1-N-Boc-(R)-nipecotamide
-
Phosphorus oxychloride (POCl₃)
-
Pyridine or Imidazole
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine (saturated aq. NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of 1-N-Boc-(R)-nipecotamide (1.0 eq) in anhydrous DCM (approx. 15 mL per gram) and pyridine (3.0 eq) at 0 °C, slowly add phosphorus oxychloride (1.2 eq) dropwise.
-
Maintain the temperature at 0 °C for 1 hour, then allow the mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, carefully quench the reaction by pouring it into an ice-cold saturated aqueous solution of NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x volume).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to obtain pure this compound.
Quantitative Data (Representative for Amide Dehydration):
| Reactant | Molar Eq. | Dehydrating Agent | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1-N-Boc-(R)-nipecotamide | 1.0 | POCl₃ / Pyridine | DCM | 0 to RT | 3-5 | ~80-90 |
| 1-N-Boc-(R)-nipecotamide | 1.0 | Trifluoroacetic Anhydride | THF | 0 | 1 | >90 |
| 1-N-Boc-(R)-nipecotamide | 1.0 | Burgess Reagent | THF | RT | 2 | ~85 |
Workflow and Logic Visualization
The following diagrams illustrate the experimental workflow and the logical relationship between the key chemical transformations.
Caption: Detailed experimental workflow for the two-step synthesis.
Caption: Logical flow of chemical transformations and their rationale.
Conclusion
The described two-step synthesis provides an efficient and reliable method for the preparation of this compound from (R)-nipecotamide. The procedures utilize standard organic chemistry techniques and commercially available reagents, making this route accessible for both academic and industrial laboratories. The final product is a versatile chiral intermediate, poised for further elaboration in the synthesis of complex pharmaceutical agents and other biologically active molecules. Careful execution of the described protocols, with appropriate monitoring, should afford the target compound in good overall yield and high purity.
References
Spectroscopic Analysis of 1-N-Boc-3-(R)-cyanopiperidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characterization of 1-N-Boc-3-(R)-cyanopiperidine, a key chiral intermediate in the synthesis of various pharmaceutical compounds. Due to the limited availability of specific experimental spectra for the (R)-enantiomer in publicly accessible databases, this document outlines the standard methodologies for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data and presents illustrative data for the racemic mixture where available.
Spectroscopic Data Summary
Table 1: ¹H NMR Data of 1-N-Boc-3-cyanopiperidine (Racemic)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 3.35-3.84 | brs | 4H | Piperidine ring protons |
| 2.66 | m | 1H | Piperidine ring proton |
| 1.97 | brs | 1H | Piperidine ring proton |
| 1.77 | m | 2H | Piperidine ring protons |
| 1.49 | s | 9H | Boc (-C(CH₃)₃) |
Solvent: CDCl₃, Frequency: 400 MHz
Table 2: Expected ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| (Expected around 154) | Boc (C=O) |
| (Expected around 118) | Cyano (-CN) |
| (Expected around 80) | Boc (-C(CH₃)₃) |
| (Expected in the range of 20-50) | Piperidine ring carbons |
| (Expected around 28) | Boc (-C(CH₃)₃) |
Table 3: Expected Key IR Absorptions for this compound
| Wavenumber (cm⁻¹) | Functional Group |
| (Expected around 2240) | C≡N stretch (nitrile) |
| (Expected around 1690) | C=O stretch (urethane) |
| (Expected around 2975, 2860) | C-H stretch (aliphatic) |
| (Expected around 1430, 1365) | C-H bend (aliphatic) |
| (Expected around 1160) | C-O stretch |
Table 4: Expected Mass Spectrometry Data for this compound
| m/z | Interpretation |
| (Expected at 211.14) | [M+H]⁺ (protonated molecule) |
| (Expected at 233.12) | [M+Na]⁺ (sodium adduct) |
| (Expected at 155.08) | [M-C₄H₉O]⁺ (loss of tert-butoxy group) |
| (Expected at 111.09) | [M-Boc+H]⁺ (loss of Boc group) |
| (Expected at 57.07) | [C₄H₉]⁺ (tert-butyl cation) |
Experimental Protocols
The following are detailed, generalized methodologies for obtaining the spectroscopic data for solid samples like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The use of a solvent that does not contain protons in the region of interest is crucial.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H NMR and 100 MHz or higher for ¹³C NMR.
-
Data Acquisition for ¹H NMR:
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
Data Acquisition for ¹³C NMR:
-
Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.
-
A larger number of scans is typically required (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology (Attenuated Total Reflectance - ATR):
-
Sample Preparation: Place a small amount of the solid this compound directly onto the ATR crystal.
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Record the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded in the range of 4000-400 cm⁻¹.
-
-
Data Processing: The instrument's software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology (Electrospray Ionization - ESI):
-
Sample Preparation: Prepare a dilute solution of this compound (typically 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an ESI source. This could be a quadrupole, time-of-flight (TOF), or ion trap mass analyzer.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.
-
The solvent evaporates, leading to the formation of gas-phase ions of the analyte.
-
Acquire the mass spectrum in positive ion mode to observe protonated molecules ([M+H]⁺) and other adducts.
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.
Mandatory Visualization
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.
Caption: Workflow of Spectroscopic Analysis.
References
A Technical Guide to 1-N-Boc-3-(R)-cyanopiperidine: Commercial Availability, Synthesis, and Application in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-N-Boc-3-(R)-cyanopiperidine is a chiral building block of significant interest in medicinal chemistry, primarily utilized as a key intermediate in the synthesis of various pharmaceutical agents. Its rigid piperidine scaffold and the presence of a nitrile group, a versatile precursor for amines and other functionalities, make it a valuable component in the design of targeted therapies. This technical guide provides a comprehensive overview of its commercial availability, detailed synthetic methodologies, and its crucial role in the development of kinase inhibitors, particularly Bruton's tyrosine kinase (BTK) inhibitors.
Commercial Availability and Suppliers
This compound (CAS Number: 915226-44-7) is commercially available from a range of chemical suppliers specializing in research and development compounds. The racemic form, 1-N-Boc-3-cyanopiperidine (CAS Number: 91419-53-3), is also widely available. For applications in stereospecific synthesis, sourcing the enantiomerically pure (R)-isomer is critical. Key considerations when selecting a supplier include purity, enantiomeric excess (ee%), available quantities, and lead times. Below is a summary of representative suppliers and their typical product specifications.
| Supplier | Product Name | CAS Number | Purity | Enantiomeric Excess (ee%) | Available Quantities |
| Sigma-Aldrich | 1-Boc-3-cyanopiperidine | 91419-53-3 | ≥97% | Not specified for racemate | Grams |
| AK Scientific, Inc. | 1-N-Boc-3-cyanopiperidine | 91419-53-3 | Not specified | Not specified for racemate | 1g, 5g, 25g, 100g |
| Chemical-Suppliers.com | This compound | 915226-44-7 | >98% | >98% | Inquire |
| BOC Sciences | (S)-1-N-Boc-3-cyano-piperidine | 915226-39-0 | >98% | >98% | Inquire |
| Manchester Organics | 1-Boc-3-cyanopiperidine | 91419-53-3 | Not specified | Not specified for racemate | Grams to Kilograms |
Note: Data is compiled from publicly available information and may vary. It is highly recommended to request a certificate of analysis (CoA) from the supplier to confirm the exact specifications, including the crucial enantiomeric excess for the (R)-isomer, before purchase.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₈N₂O₂ | |
| Molecular Weight | 210.27 g/mol | |
| Melting Point | 60-65 °C | |
| Appearance | White to off-white crystalline powder | |
| Solubility | Soluble in organic solvents such as dichloromethane, ethyl acetate, and methanol. |
Experimental Protocols
Enantioselective Synthesis of this compound
The enantioselective synthesis of this compound can be achieved through various strategies, including chiral resolution of the corresponding racemic amine or stereoselective reduction of a prochiral precursor. An enzymatic approach offers a highly efficient and environmentally benign alternative.
Protocol: Biocatalytic Asymmetric Amination of 1-Boc-3-piperidone
This protocol utilizes an immobilized ω-transaminase (ω-TA) for the asymmetric amination of 1-Boc-3-piperidone to yield the corresponding (R)- or (S)-3-amino-1-Boc-piperidine, which can then be converted to the target nitrile.
Materials:
-
1-Boc-3-piperidone
-
Immobilized ω-transaminase (e.g., from Aspergillus terreus for (R)-selectivity)
-
Isopropylamine (amine donor)
-
Pyridoxal-5'-phosphate (PLP) (cofactor)
-
Triethanolamine buffer (100 mM, pH 7.5)
-
Dimethyl sulfoxide (DMSO)
-
Sodium cyanoborohydride (NaBH₃CN) or other suitable cyanating agent
-
Appropriate organic solvents for extraction (e.g., ethyl acetate)
-
Anhydrous sodium sulfate
Procedure:
-
Enzymatic Amination:
-
In a reaction vessel, suspend the immobilized ω-transaminase (e.g., 200 mg) in triethanolamine buffer (5 mL) containing isopropylamine (1.1 M) and PLP (1.4 mM).
-
Stir the mixture at 35 °C for 5 minutes.
-
Add a pre-warmed solution of 1-Boc-3-piperidone (0.26 mmol) in DMSO (750 µL).
-
Stir the reaction mixture at 35 °C and monitor the conversion by HPLC or TLC.
-
Upon completion, filter off the immobilized enzyme. The enzyme can be washed and reused.
-
Extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain (R)-1-N-Boc-3-aminopiperidine.
-
-
Conversion to Nitrile (Sandmeyer-type reaction):
-
This step involves diazotization of the primary amine followed by cyanation and should be performed with caution in a well-ventilated fume hood.
-
Dissolve the obtained (R)-1-N-Boc-3-aminopiperidine in an appropriate acidic aqueous solution (e.g., HCl).
-
Cool the solution to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature below 5 °C.
-
Stir the mixture for a short period to ensure complete diazotization.
-
In a separate flask, prepare a solution of copper(I) cyanide (CuCN) in a suitable solvent.
-
Slowly add the diazonium salt solution to the CuCN solution.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Work up the reaction by quenching with a suitable reagent, followed by extraction with an organic solvent.
-
Purify the crude product by column chromatography to yield this compound.
-
Application in Drug Development: Synthesis of BTK Inhibitors
This compound is a pivotal intermediate in the synthesis of Bruton's tyrosine kinase (BTK) inhibitors. BTK is a key component of the B-cell receptor (BCR) signaling pathway, and its inhibition is a validated therapeutic strategy for various B-cell malignancies and autoimmune diseases.[1][2]
BTK Signaling Pathway and Inhibition
B-cell receptor activation triggers a signaling cascade involving the phosphorylation of BTK. Activated BTK, in turn, phosphorylates downstream targets like phospholipase C gamma 2 (PLCγ2), leading to calcium mobilization and activation of transcription factors such as NF-κB, which promote B-cell proliferation and survival.[1][2] BTK inhibitors covalently bind to a cysteine residue (Cys481) in the active site of BTK, leading to irreversible inhibition of its kinase activity and blockage of the downstream signaling pathway.
Caption: Simplified BTK signaling pathway and the point of intervention by BTK inhibitors.
Experimental Workflow: Synthesis of a BTK Inhibitor Precursor
The (R)-aminopiperidine moiety derived from this compound is incorporated into the final BTK inhibitor structure. The following workflow outlines the key steps.
Caption: General workflow for the synthesis of a BTK inhibitor using this compound.
Supplier Selection Logic
Choosing the right supplier for a critical raw material like this compound is paramount for research and development projects. The following decision tree illustrates a logical approach to supplier selection.
Caption: Decision tree for selecting a suitable supplier for this compound.
Conclusion
This compound is a commercially accessible and highly valuable chiral building block for drug discovery and development. Its stereospecific synthesis, often achieved through biocatalytic methods, and its crucial role in the construction of potent kinase inhibitors like those targeting BTK, underscore its importance in modern medicinal chemistry. Researchers and scientists are encouraged to carefully evaluate supplier specifications, particularly enantiomeric purity, and to utilize robust synthetic protocols to effectively leverage this versatile intermediate in their research endeavors.
References
Chiral Piperidines: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The piperidine moiety, a six-membered nitrogen-containing heterocycle, is a ubiquitous and privileged scaffold in medicinal chemistry. Its presence in a vast number of approved drugs and clinical candidates underscores its importance in the development of new therapeutics. The introduction of chirality to the piperidine ring adds a crucial dimension of structural and functional diversity, enabling fine-tuning of pharmacological properties and leading to drugs with improved efficacy and safety profiles. This technical guide provides a comprehensive overview of chiral piperidines in medicinal chemistry, covering their significance, synthesis, and therapeutic applications, with a focus on quantitative data, detailed experimental protocols, and the visualization of key biological pathways and experimental workflows.
The Significance of Chirality in Piperidine-Containing Drugs
The three-dimensional arrangement of atoms in a molecule can have a profound impact on its biological activity. For chiral piperidines, the specific stereochemistry dictates the molecule's interaction with its biological target, often a protein such as a receptor or an enzyme.[1][2] This stereoselectivity can manifest in several ways:
-
Enhanced Potency and Selectivity: One enantiomer often exhibits significantly higher affinity and potency for the intended target compared to its mirror image.[2] This can lead to a more effective drug with a lower required dose. Furthermore, stereoisomers can display different selectivities for various receptor subtypes or enzymes, allowing for the development of more targeted therapies with fewer off-target effects.[1][3]
-
Improved Pharmacokinetic Properties: Chirality can influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Different enantiomers may be metabolized at different rates by enzymes such as cytochrome P450s, leading to variations in half-life and overall exposure.[4]
-
Reduced Toxicity: In many cases, the desired therapeutic effect resides in one enantiomer, while the other may be inactive or, in some instances, contribute to undesirable side effects or toxicity.[3] The use of a single, active enantiomer can therefore lead to a safer medication.
The introduction of a chiral center can also modulate the physicochemical properties of the piperidine scaffold, affecting parameters such as solubility and lipophilicity, which are critical for drug-like properties.[2][3]
Data Presentation: Comparative Biological Activity of Chiral Piperidines
The following tables summarize quantitative data highlighting the stereoselective activity of various chiral piperidine-containing compounds.
| Compound/Analog | Target | Enantiomer | Activity Metric | Value | Reference |
| Bupivacaine | HERG Channels | Levobupivacaine (S-(-)) | % Block (20 µM) | 67.5 ± 4.2 | [5] |
| Dextrobupivacaine (R-(+)) | % Block (20 µM) | 47.2 ± 5.2 | [5] | ||
| Ropivacaine | HERG Channels | S-(-) enantiomer | % Block (20 µM) | 55.5 ± 2.7 | [5] |
| Tachykinin NK3 Antagonist | NK3 Receptor | Isomer 1b | IC50 | 5.9 nmol/L | [6] |
| 4-(4-Chlorophenyl)piperidine analog | Norepinephrine Transporter (NET) | (+)-cis-5b | Ki | Low nanomolar | [7] |
| Dopamine Transporter (DAT) | (+)-cis-5b | Ki | 39-fold lower than NET | [7] | |
| Serotonin Transporter (SERT) | (+)-cis-5b | Ki | 321-fold lower than NET | [7] | |
| P2Y14R Antagonist | P2Y14 Receptor | (S,S,S) enantiomer 15 | IC50 | 3-fold higher than enantiomer 16 | [8] |
Signaling Pathways Modulated by Chiral Piperidine-Containing Drugs
Chiral piperidine-containing drugs exert their therapeutic effects by modulating specific signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.
Paroxetine and Serotonin Transporter (SERT) Inhibition
Paroxetine, a selective serotonin reuptake inhibitor (SSRI), is a chiral piperidine derivative widely used in the treatment of depression and anxiety disorders.[9] Its primary mechanism of action involves the potent and selective inhibition of the serotonin transporter (SERT), a protein responsible for the reuptake of serotonin from the synaptic cleft into the presynaptic neuron.[9][10] By blocking SERT, paroxetine increases the concentration of serotonin in the synapse, thereby enhancing serotonergic neurotransmission.[9] This leads to a cascade of downstream signaling events that are thought to underlie its therapeutic effects. While the complete downstream cascade is complex and not fully elucidated, it is known to involve the modulation of various intracellular signaling pathways and transcription factors that regulate neuronal function and plasticity. Paroxetine has also been shown to influence other pathways, including those involving G-protein-coupled receptor kinase 2 (GRK2) and various kinase signaling pathways implicated in cancer.[11]
Piperine's Influence on Cellular Signaling
Piperine, a naturally occurring alkaloid found in black pepper, contains a piperidine ring and has been shown to modulate several key signaling pathways, including the Notch and TGF-β pathways. The Notch signaling pathway is crucial for cell-cell communication and is involved in cell fate decisions, proliferation, and apoptosis. The TGF-β signaling pathway plays a central role in regulating a wide range of cellular processes, including cell growth, differentiation, and immune responses. The ability of piperine to interact with these fundamental pathways highlights the potential of piperidine-containing compounds to exert significant biological effects.
Experimental Protocols: Enantioselective Synthesis of Chiral Piperidines
The development of efficient and stereoselective methods for the synthesis of chiral piperidines is a key focus of modern organic chemistry. Several powerful strategies have emerged, including catalytic asymmetric reactions and chemo-enzymatic approaches.
Rhodium-Catalyzed Asymmetric Reductive Transamination
This method allows for the rapid preparation of a variety of chiral piperidines from simple pyridinium salts with excellent diastereo- and enantio-selectivities.[12] The key step involves the introduction of a chiral primary amine under reducing conditions, which undergoes a transamination with the pyridinium nitrogen, thereby inducing chirality on the piperidine ring.[12]
General Procedure:
-
To a solution of the pyridinium salt (1.0 equiv) in a mixture of dichloromethane and water (15:1) is added the chiral primary amine (e.g., (R)-1-phenylethylamine, 10 equiv) and formic acid (24 equiv).
-
The catalyst, [RhCp*Cl2]2 (1 mol%), is then added to the reaction mixture.
-
The reaction is stirred at 40 °C for 22 hours in air.
-
Upon completion, the reaction mixture is worked up using standard extractive procedures.
-
The crude product is purified by flash column chromatography to afford the desired chiral piperidine.
Chemo-enzymatic Dearomatization of Pyridines
This innovative approach combines chemical synthesis with biocatalysis to achieve the asymmetric dearomatization of activated pyridines, yielding stereo-defined substituted piperidines.[13] A key step involves a stereoselective one-pot amine oxidase/ene imine reductase cascade.[13]
General Procedure:
-
Chemical Synthesis of Tetrahydropyridine (THP) Precursor: The appropriately substituted pyridine is activated and partially reduced to the corresponding N-substituted tetrahydropyridine using standard chemical methods.
-
Biocatalytic Cascade Reaction: The THP precursor is subjected to a one-pot enzymatic cascade reaction.
-
An amine oxidase (e.g., 6-HDNO) oxidizes the THP.
-
An ene-imine reductase (EneIRED) then catalyzes an asymmetric conjugate reduction and an iminium reduction, leading to the formation of the enantioenriched piperidine.
-
-
Purification: The final chiral piperidine product is isolated and purified using standard techniques.
Conclusion
Chiral piperidines represent a fundamentally important class of scaffolds in medicinal chemistry, offering a powerful tool for the development of novel therapeutics with enhanced efficacy, selectivity, and safety. The ability to precisely control the stereochemistry of the piperidine ring allows for the optimization of interactions with biological targets and the fine-tuning of pharmacokinetic and pharmacodynamic properties. The continued development of innovative and efficient enantioselective synthetic methodologies will undoubtedly further expand the role of chiral piperidines in addressing a wide range of unmet medical needs. This guide has provided a foundational understanding of the core principles, quantitative data, and experimental approaches that are essential for researchers and scientists working in the dynamic field of drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. thieme-connect.de [thieme-connect.de]
- 3. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]
- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of levobupivacaine, ropivacaine and bupivacaine on HERG channels: stereoselective bupivacaine block - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Syntheses and biological activities of chiral piperidines-tachykinin NK3 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Further structure-activity relationship studies of piperidine-based monoamine transporter inhibitors: effects of piperidine ring stereochemistry on potency. Identification of norepinephrine transporter selective ligands and broad-spectrum transporter inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Paroxetine Hydrochloride? [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 13. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
Boc protection of piperidine derivatives stability and reactivity
An In-depth Technical Guide on the Stability and Reactivity of Boc-Protected Piperidine Derivatives
Introduction
In the landscape of modern organic and medicinal chemistry, the strategic use of protecting groups is fundamental to the synthesis of complex molecules. The tert-butyloxycarbonyl (Boc) group is one of the most common and versatile protecting groups for amines, prized for its unique stability profile and specific cleavage conditions.[1] For piperidine derivatives, which form the core scaffold of numerous pharmaceutical compounds, the Boc group is instrumental. It effectively masks the nucleophilicity and basicity of the piperidine nitrogen, allowing for selective modifications elsewhere on the molecule while enhancing overall stability. This guide provides a comprehensive technical overview of the stability and reactivity of Boc-protected piperidine derivatives for professionals in research and drug development.
Core Concepts: Stability Profile
The utility of the Boc group is defined by its robustness across a range of chemical environments, contrasted with its specific lability under acidic conditions. This "orthogonal" stability is crucial in multi-step synthetic strategies.[2][3] The Boc group is generally stable in basic, nucleophilic, and reductive environments but is readily cleaved by acids.[4][3]
Stability Under Various Conditions
The stability of a Boc-protected piperidine is critical for its successful application in synthesis. It is resistant to many common reaction conditions, which allows for a wide range of chemical transformations on other parts of the molecule.[4]
-
Acidic Conditions: The Boc group is characteristically labile in the presence of strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[3][5] This sensitivity is the primary method for its removal.[6] Even mild acidic contaminants in solvents or reagents can lead to premature deprotection, which is a primary concern for the stability and storage of these compounds.[5]
-
Basic Conditions: Boc-protected piperidines exhibit high stability in basic media.[3][7] They are resistant to amine bases such as piperidine and triethylamine, as well as alkali hydroxides at moderate temperatures.[7] This stability is the foundation of the widely used Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy.[7]
-
Oxidative and Reductive Conditions: The Boc group is stable under a wide range of oxidative and reductive conditions. It is compatible with catalytic hydrogenation (e.g., H₂, Pd/C), allowing for the deprotection of other groups like Carboxybenzyl (Cbz) without affecting the Boc-protected amine.[1]
-
Thermal Stability: While generally stable at moderate temperatures, Boc groups can be removed thermally without a catalyst at high temperatures (e.g., 150-240 °C).[8][9] The efficiency of thermal deprotection can be solvent-dependent and is generally more efficient for N-Boc aryl amines than for N-Boc alkyl amines.[8] Deprotection of N-Boc piperidine via thermal methods has been shown to be less efficient than for N-Boc morpholine.[8]
Quantitative Data Summary
The following tables provide quantitative data on the stability and reaction conditions for Boc-protected piperidine derivatives, compiled from various sources.
Table 1: Forced Degradation Study Conditions
| Stress Condition | Reagent/Condition | Temperature | Time | Expected Outcome |
|---|---|---|---|---|
| Acidic Degradation | 0.1 M Hydrochloric Acid (HCl) | 60°C | 24 hours | Cleavage of Boc group |
| Basic Degradation | 0.1 M Sodium Hydroxide (NaOH) | 60°C | 24 hours | Generally stable |
| Oxidative Degradation | 3% Hydrogen Peroxide (H₂O₂) | Room Temperature | 24 hours | Potential for oxidation on rings |
| Thermal Degradation | Solid sample or in solution (e.g., acetonitrile) | 60°C | 24 hours | Generally stable at this temp |
| Photolytic Degradation | UV light (e.g., 254 nm) | Room Temperature | 24 hours | Potential for degradation |
Data sourced from BenchChem.[5]
Table 2: Common Boc-Deprotection Protocols
| Reagent | Solvent | Concentration | Temperature | Time | Expected Yield |
|---|---|---|---|---|---|
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 20-50% (v/v) | 0°C to Room Temp | 1 - 4 hours | >90% |
| Hydrochloric Acid (HCl) | Dioxane or Methanol | 4M | Room Temperature | 1 - 3 hours | High, often precipitates as salt |
| Hydrogen Chloride (gas) | Solvent-Free | N/A | Room Temperature | 1 hour | >99% |
Data sourced from various protocols.[3][10][11][12]
Table 3: Boc-Protection Protocol
| Reagent | Base | Solvent | Temperature | Time | Expected Yield |
|---|---|---|---|---|---|
| Di-tert-butyl dicarbonate (Boc₂O) | Triethylamine (Et₃N) | Dichloromethane (DCM) | 0°C to Room Temp | 16 hours | ~89-93% |
Data sourced from synthesis procedures.[13][14]
Reactivity and Mechanisms
The reactivity of Boc-protected piperidines can be categorized into two main areas: reactions involving the Boc group itself (deprotection) and reactions on the piperidine ring or its substituents.
Boc Group Reactivity: Deprotection
The removal of the Boc group is a cornerstone of its utility. The most common method is acid-catalyzed hydrolysis.[8]
Mechanism of Acid-Catalyzed Deprotection: The deprotection process is initiated by the protonation of the carbamate oxygen by a strong acid.[7][15] This is followed by the cleavage of the tert-butyl-oxygen bond, which results in the formation of a stable tert-butyl cation and an unstable carbamic acid intermediate.[7][15] The carbamic acid rapidly decomposes to release the free amine (the deprotected piperidine) and carbon dioxide gas.[7][15]
References
- 1. researchgate.net [researchgate.net]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. rsc.org [rsc.org]
- 13. Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester_Chemicalbook [chemicalbook.com]
- 14. beilstein-journals.org [beilstein-journals.org]
- 15. BOC Protection and Deprotection [bzchemicals.com]
Handling and storage guidelines for 1-N-Boc-3-(R)-cyanopiperidine
An In-depth Technical Guide on the Handling and Storage of 1-N-Boc-3-(R)-cyanopiperidine
This guide provides comprehensive technical information for researchers, scientists, and drug development professionals on the proper handling and storage of this compound (CAS No. 915226-44-7). Adherence to these guidelines is crucial for ensuring the stability of the compound, the safety of laboratory personnel, and the integrity of experimental results.
Chemical and Physical Properties
This compound is a synthetic intermediate commonly used in the development of various pharmaceutical compounds.[1] Its physical and chemical properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 915226-44-7 | [2] |
| Molecular Formula | C11H18N2O2 | [1][2][] |
| Molecular Weight | 210.27 g/mol | [1][] |
| Appearance | White to yellow powder or colorless to pale yellow oily liquid/low-melting solid. | [1][4] |
| Melting Point | 60-65 °C | [1][5][6] |
| Boiling Point | 40 °C @ 30 mmHg; ~300 °C (decomposes) | [1][4][5][6] |
| Density | ~1.07 g/cm³ | [][5][6] |
| Solubility | Soluble in organic solvents (e.g., Methanol, DCM, THF, ethanol); sparingly soluble in water. | [4][5][6] |
| pKa | -3.42 ± 0.40 (Predicted) | [1][5][6] |
Storage and Stability
Proper storage is essential to maintain the quality and stability of this compound. The compound is sensitive to moisture and can be unstable under certain conditions.[4][5][6]
| Parameter | Guideline | Source(s) |
| Storage Temperature | 2-8 °C | [1][5][6] |
| Atmosphere | Store under an inert atmosphere. | [7] |
| Container | Keep container tightly closed. | [7][8] |
| Environment | Store in a dry, cool, and well-ventilated place. | [7][8] |
| Light and Moisture | Protect from light and moisture. | [4] |
| Stability | Stable under normal conditions. The Boc group is susceptible to cleavage under strong acidic conditions or upon heating. | [4][7] |
| Incompatible Materials | Strong oxidizing agents and strong acids. | [7][9] |
Safe Handling Procedures
Due to its potential hazards, appropriate personal protective equipment (PPE) and handling practices must be employed.
| Aspect | Guideline | Source(s) |
| General Handling | Handle in a well-ventilated place. Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Wash face, hands, and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product. | [7][8] |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN166 or OSHA's eye and face protection regulations in 29 CFR 1910.133. | [7][9] |
| Skin Protection | Wear protective gloves and clothing. Choose body protection according to the amount and concentration of the substance at the workplace. | [7][8][9] |
| Respiratory Protection | Use only outdoors or in a well-ventilated area. If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator. | [7] |
| Spill Management | For small spills, sweep up and place in a suitable container for disposal. For large spills, sweep up and shovel into suitable containers for disposal. Do not allow the product to enter drains. Avoid dust formation and breathing dust. | [9] |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with federal, state, and local environmental control regulations. | [7][9] |
Hazard Identification and First Aid
This compound is classified as a hazardous substance.
| Hazard | Description | Source(s) |
| GHS Classification | Acute toxicity, Oral (Category 4); Skin Corrosion/Irritation (Category 2); Serious Eye Damage/Eye Irritation (Category 2); Specific target organ toxicity - single exposure (Category 3, Respiratory system). | [2][7] |
| Hazard Statements | Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. | [2][6][7] |
| GHS Pictograms | GHS07 (Exclamation Mark), GHS09 (Environment) | [2][6] |
| Hazard Codes | Xn (Harmful), N (Dangerous for the environment) | [5][6] |
| Risk Statements | R22 (Harmful if swallowed), R36/37/38 (Irritating to eyes, respiratory system and skin), R50 (Very toxic to aquatic organisms). | [5][6] |
First Aid Measures:
-
Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[7]
-
Skin Contact: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash before reuse.[7]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[7]
-
Ingestion: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[7]
Logical Workflow for Handling and Storage
The following diagram illustrates the recommended workflow for the safe handling and storage of this compound.
Caption: Workflow for Safe Handling and Storage of this compound.
References
- 1. N-Boc-3-Cyanopiperidine - Protheragen [protheragen.ai]
- 2. This compound | CAS 915226-44-7 | Chemical-Suppliers [chemical-suppliers.eu]
- 4. 1-Boc-3-hydroxypiperidine-Qiyan [nxydchem.com]
- 5. 91419-53-3 CAS MSDS (N-Boc-3-Cyanopiperidine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. N-Boc-3-Cyanopiperidine | 91419-53-3 [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. peptide.com [peptide.com]
Methodological & Application
Synthesis of 1-N-Boc-3-(R)-cyanopiperidine: A Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of 1-N-Boc-3-(R)-cyanopiperidine, a valuable chiral building block in the development of various pharmaceutical agents. The protocol outlines a two-step synthetic route commencing from the commercially available starting material, (R)-1-Boc-3-hydroxypiperidine. The synthesis involves the activation of the hydroxyl group via tosylation, followed by a nucleophilic substitution with a cyanide salt.
Reaction Scheme
The synthesis proceeds in two key steps:
-
Tosylation: The hydroxyl group of (R)-1-Boc-3-hydroxypiperidine is converted to a p-toluenesulfonate (tosylate) ester. This transforms the hydroxyl into a good leaving group for the subsequent nucleophilic substitution.
-
Cyanation: The tosylate intermediate is then treated with a cyanide salt, such as sodium cyanide, to introduce the cyano group at the C3 position via an SN2 reaction, resulting in the desired this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for the two-step synthesis protocol.
| Parameter | Step 1: (R)-tert-butyl 3-(tosyloxy)piperidine-1-carboxylate | Step 2: this compound |
| Molecular Formula | C₁₇H₂₅NO₅S | C₁₁H₁₈N₂O₂ |
| Molecular Weight | 355.45 g/mol | 210.27 g/mol |
| Typical Yield | 90-95% | 85-90% |
| Purity (by HPLC) | >98% | >98% |
| Appearance | White to off-white solid | White to pale yellow solid |
| Melting Point | Not reported | 60-65 °C |
Experimental Protocols
Materials and Methods
-
(R)-1-Boc-3-hydroxypiperidine
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Sodium cyanide (NaCN)
-
Dimethylformamide (DMF, anhydrous)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment
Step 1: Synthesis of (R)-tert-butyl 3-(tosyloxy)piperidine-1-carboxylate
This procedure details the activation of the hydroxyl group by conversion to a tosylate.
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (R)-1-Boc-3-hydroxypiperidine (1.0 eq) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add anhydrous pyridine (2.0 eq) to the stirred solution.
-
Add p-toluenesulfonyl chloride (1.2 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude (R)-tert-butyl 3-(tosyloxy)piperidine-1-carboxylate by flash column chromatography on silica gel.
Step 2: Synthesis of this compound
This procedure describes the nucleophilic substitution of the tosylate with cyanide.
-
In a round-bottom flask under an inert atmosphere, dissolve the purified (R)-tert-butyl 3-(tosyloxy)piperidine-1-carboxylate (1.0 eq) in anhydrous dimethylformamide (DMF).
-
Add sodium cyanide (1.5 eq) to the solution.
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude this compound by flash column chromatography on silica gel to obtain the final product.
Visualizations
Experimental Workflow
Caption: Synthetic workflow for this compound.
Signaling Pathway (Reaction Mechanism)
Caption: Overview of the reaction mechanisms involved.
Application Notes and Protocols for the Synthesis of Aurora Kinase Inhibitors Using 1-N-Boc-3-(R)-cyanopiperidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aurora kinases are a family of serine/threonine kinases that play crucial roles in the regulation of mitosis and are frequently overexpressed in various human cancers. This has made them attractive targets for the development of novel anticancer therapeutics. This document provides a detailed, step-by-step protocol for the synthesis of a potent Aurora kinase inhibitor based on a pyrimidine scaffold, utilizing the chiral building block 1-N-Boc-3-(R)-cyanopiperidine . The use of this specific enantiomerically pure intermediate is critical for achieving the desired stereochemistry in the final compound, which can significantly impact its biological activity and selectivity.
The following protocols are based on established synthetic methodologies for pyrimidine-based kinase inhibitors and provide a comprehensive guide for the preparation of these compounds in a laboratory setting.
Synthetic Strategy Overview
The overall synthetic strategy involves a multi-step sequence starting from the commercially available this compound. The synthesis can be conceptually divided into two main parts:
-
Preparation of the Key Piperidine Intermediate: Conversion of the cyano group of the starting material into an amino functionality, which is essential for its subsequent coupling to the pyrimidine core.
-
Assembly of the Final Inhibitor: Sequential nucleophilic aromatic substitution reactions on a di-chlorinated pyrimidine scaffold to introduce the piperidine moiety and another key aromatic amine, followed by final modifications.
// Nodes start [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; step1 [label="Reduction of Nitrile", fillcolor="#4285F4", fontcolor="#FFFFFF"]; intermediate1 [label="(R)-tert-butyl 3-(aminomethyl)piperidine-1-carboxylate", fillcolor="#F1F3F4", fontcolor="#202124"]; pyrimidine [label="2,4-dichloropyrimidine derivative", fillcolor="#FBBC05", fontcolor="#202124"]; step2 [label="First Nucleophilic\nAromatic Substitution (SNAr)", fillcolor="#34A853", fontcolor="#FFFFFF"]; intermediate2 [label="Monosubstituted Pyrimidine Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; amine [label="Aromatic Amine", fillcolor="#FBBC05", fontcolor="#202124"]; step3 [label="Second Nucleophilic\nAromatic Substitution (SNAr)", fillcolor="#34A853", fontcolor="#FFFFFF"]; final_product [label="Final Aurora Kinase Inhibitor", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> step1; step1 -> intermediate1; pyrimidine -> step2; intermediate1 -> step2; step2 -> intermediate2; intermediate2 -> step3; amine -> step3; step3 -> final_product; } caption [label="Synthetic Workflow", shape=plaintext, fontcolor="#5F6368"]; }
Figure 1. High-level overview of the synthetic workflow for the preparation of the target Aurora kinase inhibitor.
Experimental Protocols
Materials and Methods
All reagents and solvents should be of analytical grade and used as received from commercial suppliers unless otherwise noted. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates and visualized under UV light or by staining. Column chromatography should be performed using silica gel (60-120 mesh). Nuclear Magnetic Resonance (NMR) spectra should be recorded on a 400 or 500 MHz spectrometer. Mass spectra should be obtained using an ESI-MS instrument.
Part 1: Synthesis of the Key Piperidine Intermediate
Protocol 1: Synthesis of (R)-tert-butyl 3-(aminomethyl)piperidine-1-carboxylate
This protocol describes the reduction of the nitrile functionality of this compound to the corresponding primary amine.
Reaction Scheme:
Materials:
| Reagent/Solvent | Molecular Weight | Amount | Moles (mmol) |
| This compound | 210.27 g/mol | 5.0 g | 23.78 |
| Lithium aluminum hydride (LiAlH₄) or Raney Nickel | - | Varies (see procedure) | - |
| Anhydrous Tetrahydrofuran (THF) | - | 100 mL | - |
| Sodium sulfate (Na₂SO₄) | - | - | - |
| Saturated aqueous sodium bicarbonate | - | - | - |
| Dichloromethane (DCM) | - | - | - |
Procedure:
-
Reduction using LiAlH₄: To a stirred solution of this compound (5.0 g, 23.78 mmol) in anhydrous THF (100 mL) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add lithium aluminum hydride (1.8 g, 47.56 mmol) portion-wise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the sequential dropwise addition of water (1.8 mL), 15% aqueous NaOH (1.8 mL), and then water (5.4 mL) at 0 °C.
-
Filter the resulting suspension through a pad of Celite and wash the filter cake with THF.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane (DCM), wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by silica gel column chromatography (eluent: a gradient of methanol in dichloromethane) to afford (R)-tert-butyl 3-(aminomethyl)piperidine-1-carboxylate as a colorless oil.
Alternative Reduction using Raney Nickel:
-
In a high-pressure reactor, dissolve this compound (5.0 g, 23.78 mmol) in methanol saturated with ammonia.
-
Add a catalytic amount of Raney Nickel slurry.
-
Pressurize the reactor with hydrogen gas (e.g., 50 psi) and stir the mixture at room temperature for 16-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully filter the catalyst through a pad of Celite and wash with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the desired product.
Data Presentation: Intermediate Synthesis
| Starting Material | Product | Method | Yield (%) | Purity (by NMR/LC-MS) |
| This compound | (R)-tert-butyl 3-(aminomethyl)piperidine-1-carboxylate | LiAlH₄ | 75-85 | >95% |
| This compound | (R)-tert-butyl 3-(aminomethyl)piperidine-1-carboxylate | Raney Nickel/H₂ | 80-90 | >95% |
Part 2: Assembly of the Final Aurora Kinase Inhibitor
Protocol 2: Synthesis of a Pyrimidine-based Aurora Kinase Inhibitor
This protocol outlines the coupling of the prepared aminopiperidine intermediate with a dichloropyrimidine core, followed by the introduction of a second aromatic amine.
Reaction Scheme:
Application Notes and Protocols: Reaction of 1-N-Boc-3-(R)-cyanopiperidine with Grignard Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of nitriles with Grignard reagents is a classic and powerful method for the formation of ketones, proceeding through the nucleophilic addition of the organomagnesium halide to the electrophilic nitrile carbon.[1][2][3] This transformation is particularly valuable in medicinal chemistry and drug development for the synthesis of complex molecules containing a ketone functionality. The substrate, 1-N-Boc-3-(R)-cyanopiperidine, is a chiral building block, and its conversion to the corresponding 3-acylpiperidines opens avenues for the synthesis of a variety of biologically active compounds. The Boc (tert-butyloxycarbonyl) protecting group is stable under the basic conditions of the Grignard reaction and can be readily removed under acidic conditions, allowing for further functionalization of the piperidine nitrogen.
This document provides a detailed protocol for the reaction of this compound with Grignard reagents to yield 1-N-Boc-3-acylpiperidines.
Reaction Mechanism
The reaction proceeds in two main stages:
-
Nucleophilic Addition: The Grignard reagent (R-MgX) acts as a potent nucleophile, with the carbanionic 'R' group attacking the electrophilic carbon of the nitrile. This addition breaks the carbon-nitrogen triple bond, forming a resonance-stabilized magnesium salt of an imine.[1] This intermediate is stable under the anhydrous reaction conditions and does not react further with the Grignard reagent.
-
Hydrolysis: Upon acidic workup, the imine intermediate is hydrolyzed. The imine is first protonated to form an iminium ion, which is then attacked by water. Subsequent proton transfers and elimination of ammonia lead to the formation of the final ketone product.[1]
Experimental Protocol: Synthesis of tert-butyl (R)-3-benzoylpiperidine-1-carboxylate
This protocol describes a representative procedure for the reaction of this compound with phenylmagnesium bromide.
Materials:
-
This compound
-
Phenylmagnesium bromide (3.0 M solution in diethyl ether)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether (Et₂O)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Standard laboratory glassware (flame-dried)
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel) and developing chamber
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add this compound (1.0 eq). Dissolve the starting material in anhydrous THF.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Grignard Reagent: Slowly add the phenylmagnesium bromide solution (1.1 - 1.5 eq) dropwise to the stirred solution of the nitrile via the dropping funnel over a period of 30 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quenching: Cool the reaction mixture back to 0 °C with an ice bath and slowly quench the reaction by the dropwise addition of 1 M HCl. Stir for 30 minutes at 0 °C, then allow to warm to room temperature and stir for another 1-2 hours to ensure complete hydrolysis of the imine intermediate.
-
Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate and wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure tert-butyl (R)-3-benzoylpiperidine-1-carboxylate.
Data Presentation
The following table summarizes the expected products from the reaction of this compound with various Grignard reagents. Please note that the yields are hypothetical and will vary depending on the specific Grignard reagent and reaction conditions.
| Grignard Reagent (R-MgX) | R Group | Product Name | Expected Product Structure |
| Phenylmagnesium bromide | Phenyl | tert-butyl (R)-3-benzoylpiperidine-1-carboxylate | (Structure with a phenyl ketone at the 3-position of the N-Boc-piperidine ring) |
| Ethylmagnesium bromide | Ethyl | tert-butyl (R)-3-propionylpiperidine-1-carboxylate | (Structure with an ethyl ketone at the 3-position of the N-Boc-piperidine ring) |
| Methylmagnesium iodide | Methyl | tert-butyl (R)-3-acetylpiperidine-1-carboxylate | (Structure with a methyl ketone at the 3-position of the N-Boc-piperidine ring) |
| Isopropylmagnesium chloride | Isopropyl | tert-butyl (R)-3-isobutyrylpiperidine-1-carboxylate | (Structure with an isopropyl ketone at the 3-position of the N-Boc-piperidine ring) |
| Vinylmagnesium bromide | Vinyl | tert-butyl (R)-3-(acryloyl)piperidine-1-carboxylate | (Structure with a vinyl ketone at the 3-position of the N-Boc-piperidine ring) |
| Benzylmagnesium chloride | Benzyl | tert-butyl (R)-3-(2-phenylacetyl)piperidine-1-carboxylate | (Structure with a benzyl ketone at the 3-position of the N-Boc-piperidine ring) |
Visualizations
Reaction Workflow Diagram:
Caption: Workflow for the Synthesis of 3-Acylpiperidines.
Disclaimer: This document provides a general protocol and should be adapted and optimized for specific Grignard reagents and laboratory conditions. All chemical reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
References
Reduction of the Nitrile Group in 1-N-Boc-3-(R)-cyanopiperidine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chemical reduction of the nitrile group in 1-N-Boc-3-(R)-cyanopiperidine to yield 1-N-Boc-3-(R)-(aminomethyl)piperidine. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The protocols outlined below are based on established chemical literature and offer a comparative analysis of different reduction methodologies.
Introduction
The reduction of a nitrile to a primary amine is a fundamental transformation in organic synthesis. In the context of this compound, this reaction provides a chiral aminomethylpiperidine building block. The presence of the Boc protecting group necessitates the use of reducing agents that are chemoselective for the nitrile functionality without affecting the carbamate. This document explores several common and effective methods for this conversion, including catalytic hydrogenation and chemical hydride reductions.
Reaction Pathway
The overall transformation involves the reduction of the cyano group to a primary amine.
Application Notes and Protocols: Deprotection of the Boc Group from 1-N-Boc-3-(R)-cyanopiperidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis due to its stability in a variety of reaction conditions and its facile cleavage under acidic conditions. This document provides detailed protocols for the deprotection of 1-N-Boc-3-(R)-cyanopiperidine to yield 3-(R)-cyanopiperidine, a valuable building block in the synthesis of various pharmaceutical agents. The protocols described herein detail common acidic deprotection methods using trifluoroacetic acid (TFA) and hydrochloric acid (HCl), as well as a thermal deprotection approach.
Chemical Reaction
The deprotection of this compound proceeds via the acid-catalyzed removal of the Boc group, generating the free secondary amine, typically as a salt, along with the byproducts isobutylene and carbon dioxide.
Caption: General reaction scheme for the acid-catalyzed deprotection of this compound.
Data Presentation: Comparison of Deprotection Methods
The following table summarizes typical quantitative data for the deprotection of this compound using various methods. Please note that optimal conditions may vary depending on the scale of the reaction and the desired purity of the product.
| Method | Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Purity (%) | Notes |
| Acidic (TFA) | 20-50% Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 to RT | 1 - 4 | >95 | >98 | A common and efficient method. The product is isolated as the TFA salt.[1][2] |
| Acidic (HCl) | 4 M Hydrochloric Acid (HCl) | 1,4-Dioxane or Methanol | RT | 2 - 18 | >90 | >97 | Yields the hydrochloride salt, which is often desirable for pharmaceutical applications.[3] |
| Thermal | Water or high-boiling solvent | Water or Toluene | 100 - 150 | 12 - 48 | Variable | Variable | A greener alternative, but may require higher temperatures and longer reaction times.[4] |
Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol describes a standard procedure for the removal of the Boc group using a solution of TFA in DCM.[1]
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM (0.1-0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA, 10-20 eq) to the stirred solution. A common concentration is 20-50% TFA in DCM (v/v).[1][2]
-
Remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 1-4 hours, monitoring the progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
To obtain the free amine, dissolve the residue in DCM and wash with a saturated aqueous solution of NaHCO₃. Caution: CO₂ evolution will occur.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield 3-(R)-cyanopiperidine.
-
Alternatively, to isolate the TFA salt, after evaporation of the solvent and excess TFA, the residue can be triturated with diethyl ether to precipitate the salt, which is then collected by filtration.
References
Application Notes and Protocols for 1-N-Boc-3-(R)-cyanopiperidine in Solid-Phase Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 1-N-Boc-3-(R)-cyanopiperidine as a versatile building block in solid-phase synthesis. The unique structural features of this compound, including the acid-labile N-Boc protecting group, the stereochemically defined piperidine scaffold, and the reactive cyano moiety, make it a valuable tool for the construction of diverse molecular libraries, peptidomimetics, and other complex organic molecules.
The protocols outlined below are based on established principles of solid-phase organic synthesis and are intended to serve as a foundational guide for researchers. Optimization of reaction conditions may be necessary for specific applications and target molecules.
Core Applications
The primary applications of this compound in solid-phase synthesis revolve around its use as a scaffold for creating molecules with constrained conformations and as a precursor for further chemical diversification.
-
Synthesis of Peptidomimetics: Incorporation of the 3-cyanopiperidine moiety into a peptide backbone can introduce conformational rigidity, which is often desirable for enhancing biological activity and metabolic stability. The cyano group can be subsequently converted to an amine or a carboxylic acid to mimic natural amino acid side chains.
-
Combinatorial Library Synthesis: The piperidine ring serves as a central scaffold for the attachment of various chemical moieties. The cyano group and the piperidine nitrogen (after deprotection) provide two points for diversification, enabling the rapid generation of libraries of small molecules for high-throughput screening.
-
Development of Novel Heterocyclic Compounds: The cyano group can participate in various chemical transformations, such as reductions, hydrolyses, and cycloadditions, to generate a wide range of substituted piperidine derivatives and more complex heterocyclic systems.
Experimental Protocols
The following protocols provide step-by-step instructions for the key stages of solid-phase synthesis using this compound.
Immobilization of this compound onto a Solid Support
This protocol describes the attachment of the piperidine building block to a 2-chlorotrityl chloride (2-CTC) resin. The 2-CTC resin is chosen for its acid lability, allowing for mild cleavage of the final product from the solid support.
Materials:
-
2-Chlorotrityl chloride resin (100-200 mesh, ~1.6 mmol/g loading)
-
This compound
-
Dichloromethane (DCM), anhydrous
-
N,N-Diisopropylethylamine (DIPEA)
-
Methanol (MeOH)
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the 2-CTC resin (1.0 g, 1.6 mmol) in anhydrous DCM (10 mL) for 30 minutes in a solid-phase synthesis vessel.
-
Reagent Preparation: In a separate vial, dissolve this compound (1.0 g, 4.8 mmol, 3.0 eq.) and DIPEA (1.67 mL, 9.6 mmol, 6.0 eq.) in anhydrous DCM (10 mL).
-
Coupling: Drain the DCM from the swollen resin and add the solution from step 2. Agitate the mixture at room temperature for 4 hours.
-
Capping: Add MeOH (2 mL) to the reaction mixture and agitate for an additional 30 minutes to cap any unreacted chlorotrityl groups.
-
Washing: Drain the reaction solution and wash the resin sequentially with DCM (3 x 15 mL), N,N-Dimethylformamide (DMF) (3 x 15 mL), and DCM (3 x 15 mL).
-
Drying: Dry the resin under vacuum to a constant weight. The loading of the piperidine can be determined gravimetrically.
Table 1: Representative Data for Resin Loading
| Parameter | Value |
| Initial Resin Weight | 1.00 g |
| Final Resin Weight | 1.25 g |
| Weight Gain | 0.25 g |
| Calculated Loading | ~0.8 mmol/g |
On-Resin Transformation of the Cyano Group
This protocol details the reduction of the resin-bound cyano group to a primary amine using lithium aluminum hydride (LAH). This transformation is a key step in converting the cyanopiperidine into a diamine scaffold.
Materials:
-
Piperidine-functionalized resin from section 2.1
-
Lithium aluminum hydride (LAH), 1 M solution in THF
-
Tetrahydrofuran (THF), anhydrous
-
Deionized water
-
1 M Sodium hydroxide (NaOH) solution
Procedure:
-
Resin Swelling: Swell the resin (0.5 g) in anhydrous THF (5 mL) for 30 minutes.
-
Reduction: Cool the reaction vessel to 0 °C in an ice bath. Slowly add the LAH solution (5 mL, 5.0 mmol, 10 eq.) to the resin slurry.
-
Reaction: Allow the reaction to warm to room temperature and agitate for 12 hours.
-
Quenching: Cool the reaction vessel to 0 °C. Carefully and sequentially add deionized water (0.2 mL), 1 M NaOH (0.2 mL), and deionized water (0.6 mL) to quench the excess LAH.
-
Washing: Filter the resin and wash sequentially with THF (3 x 10 mL), a 1:1 mixture of THF and water (3 x 10 mL), water (3 x 10 mL), and THF (3 x 10 mL).
-
Drying: Dry the resin under vacuum.
N-Boc Deprotection and Peptide Coupling
This protocol describes the removal of the Boc protecting group from the piperidine nitrogen, followed by the coupling of a standard Fmoc-protected amino acid. This sequence is fundamental for elongating a peptide chain from the piperidine scaffold.
Materials:
-
Resin from section 2.1 or 2.2
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Fmoc-protected amino acid (e.g., Fmoc-Ala-OH)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
Procedure:
-
Resin Swelling: Swell the resin in DCM (10 mL) for 30 minutes.
-
Boc Deprotection:
-
Drain the DCM.
-
Add a solution of 20% TFA in DCM (10 mL) and agitate for 5 minutes.
-
Drain the solution and add a fresh 20% TFA in DCM solution (10 mL). Agitate for 25 minutes.
-
Drain and wash the resin with DCM (5 x 15 mL).
-
-
Neutralization: Wash the resin with 10% DIPEA in DMF (3 x 15 mL) and then with DMF (5 x 15 mL).
-
Amino Acid Coupling:
-
In a separate vial, pre-activate Fmoc-Ala-OH (3.0 eq.) with HBTU (2.9 eq.) and DIPEA (6.0 eq.) in DMF (5 mL) for 5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture at room temperature for 2 hours.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (3 x 15 mL) and DCM (3 x 15 mL).
Table 2: Typical Reagent Quantities for a 0.5 mmol Scale Synthesis
| Reagent | Molar Equiv. | Amount |
| Fmoc-Ala-OH | 3.0 | 0.47 g |
| HBTU | 2.9 | 0.55 g |
| DIPEA (activation) | 6.0 | 0.52 mL |
| DIPEA (neutralization) | - | As needed |
Cleavage from Resin and Purification
This protocol describes the final cleavage of the synthesized molecule from the 2-CTC resin and subsequent purification.
Materials:
-
Final, dried resin
-
Cleavage cocktail: 95:2.5:2.5 (v/v/v) TFA/Triisopropylsilane (TIS)/Water
-
Cold diethyl ether
-
Acetonitrile (ACN)
-
Deionized water
-
Preparative HPLC system
Procedure:
-
Cleavage: Add the cleavage cocktail (10 mL per gram of resin) to the dried resin and agitate at room temperature for 2 hours.
-
Filtration: Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh cleavage cocktail.
-
Precipitation: Add the combined filtrate dropwise to a centrifuge tube containing cold diethyl ether (40 mL). A precipitate of the crude product should form.
-
Isolation: Centrifuge the mixture and decant the ether. Wash the crude product with cold diethyl ether (2 x 20 mL).
-
Drying: Dry the crude product under vacuum.
-
Purification: Analyze the crude product by analytical HPLC and mass spectrometry. Purify the product by preparative reverse-phase HPLC using a water/ACN gradient.
Visualized Workflows
The following diagrams illustrate the key experimental workflows described in the protocols.
Caption: Workflow for immobilizing this compound on 2-CTC resin.
Caption: Workflow for the on-resin reduction of the cyano group to a primary amine.
Caption: A typical cycle for peptide chain elongation from the piperidine scaffold.
Caption: Workflow for the cleavage and purification of the final product.
Application Notes and Protocols for the Enzymatic Synthesis of Chiral Cyanopiperidines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral cyanopiperidines are valuable building blocks in medicinal chemistry, serving as key intermediates in the synthesis of a wide range of pharmaceuticals, including dipeptidyl peptidase-4 (DPP-4) inhibitors and neurokinin receptor antagonists. Traditional chemical methods for their synthesis often involve hazardous reagents, such as cyanide salts, and may require complex purification steps to resolve racemic mixtures. Biocatalysis offers a green and efficient alternative, utilizing enzymes to catalyze the stereoselective synthesis of these important heterocycles with high enantiopurity under mild reaction conditions.
This document provides an overview of enzymatic strategies for the synthesis of chiral cyanopiperidines, with a focus on detailed protocols for the synthesis of chiral aminopiperidine precursors, which can be subsequently converted to the target cyanopiperidines. The primary enzymatic methods highlighted are the use of Imine Reductases (IREDs) and ω-Transaminases (ω-TAs) .
Enzymatic Strategies for Chiral Piperidine Synthesis
The direct enzymatic enantioselective cyanation of a piperidine precursor to a cyanopiperidine is not yet a well-established method. A more common and well-documented approach is the enzymatic synthesis of a chiral aminopiperidine from a prochiral piperidone, followed by a chemical conversion of the amino group to a cyano group. Two powerful classes of enzymes for the synthesis of chiral amines are imine reductases and transaminases.
Imine Reductase (IRED) Catalyzed Asymmetric Reductive Amination
Imine reductases (IREDs) are NAD(P)H-dependent enzymes that catalyze the asymmetric reduction of prochiral imines to chiral amines.[1] In a reductive amination reaction, a ketone and an amine first form an imine intermediate, which is then stereoselectively reduced by the IRED. This one-pot reaction is a highly efficient way to produce chiral amines.[2][3]
ω-Transaminase (ω-TA) Catalyzed Asymmetric Amination
ω-Transaminases (ω-TAs) are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amine donor to a ketone acceptor.[4] This reaction can be used for the asymmetric synthesis of chiral amines from prochiral ketones with high enantiomeric excess.[5][6]
Data Presentation: Comparison of Enzymatic Methods
The following tables summarize quantitative data for the enzymatic synthesis of chiral aminopiperidines, which are key precursors to chiral cyanopiperidines.
Table 1: Imine Reductase (IRED) Catalyzed Synthesis of Chiral Aminopiperidines
| Substrate (Prochiral Ketone) | Amine Source | Enzyme | Product | Conversion (%) | Enantiomeric Excess (e.e., %) | Reference |
| N-Boc-3-piperidone | Benzylamine | IRED M5 mutant (I149D/W234I) | (S)-N-Boc-3-aminopiperidine | 84 | 99 | [7] |
| N-Boc-3-piperidone | Benzylamine | IRED M5 mutant (S241L/F260N) | (R)-N-Boc-3-aminopiperidine | - | 99 | [7] |
| 2-Methyl-1-pyrroline (cyclic imine) | - | (R)-IRED from Streptomyces sp. GF3587 | (R)-2-Methylpyrrolidine | >95 | >99 | [1] |
| 2-Propyl-1-piperideine (cyclic imine) | - | (R)-IRED from Streptomyces sp. GF3587 | (R)-Coniine | 90 (isolated yield) | 99 | [1] |
Table 2: ω-Transaminase (ω-TA) Catalyzed Synthesis of Chiral Aminopiperidines
| Substrate (Prochiral Ketone) | Amine Donor | Enzyme | Product | Conversion (%) | Enantiomeric Excess (e.e., %) | Reference |
| 1-Boc-3-piperidone | Isopropylamine | Immobilized ω-TAs | (R)-3-amino-1-Boc-piperidine and (S)-3-amino-1-Boc-piperidine | High | High | [4] |
| N-protected 3-piperidones | Isopropylamine | ω-Transaminase | (R)-N-protected-3-aminopiperidine | - | >99 | [6] |
Experimental Protocols
Protocol 1: IRED-Catalyzed Asymmetric Synthesis of (S)-N-Boc-3-aminopiperidine
This protocol is based on the work of Zhang et al. and describes the synthesis of a chiral aminopiperidine using an engineered imine reductase.[7]
Materials:
-
N-Boc-3-piperidone
-
Benzylamine
-
Engineered Imine Reductase (e.g., I149D/W234I mutant of IRED M5)[7]
-
NADP⁺
-
Glucose Dehydrogenase (GDH)
-
D-Glucose
-
Potassium phosphate buffer (100 mM, pH 8.0)
-
Ethyl acetate
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
To a solution of N-Boc-3-piperidone (1 mmol) and benzylamine (1.2 mmol) in 50 mL of potassium phosphate buffer (100 mM, pH 8.0) add NADP⁺ (1 mol%), D-glucose (1.5 equiv), glucose dehydrogenase (10 U), and the engineered imine reductase (20 mg).
-
Stir the reaction mixture at 35 °C for 24 hours. Monitor the reaction progress by TLC or HPLC.
-
Upon completion, extract the reaction mixture with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution (50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford (S)-N-Boc-3-aminopiperidine.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Protocol 2: ω-Transaminase-Catalyzed Asymmetric Synthesis of 3-Amino-1-Boc-piperidine
This protocol is a general procedure based on the use of immobilized ω-transaminases for the synthesis of chiral aminopiperidines.[4]
Materials:
-
1-Boc-3-piperidone
-
Isopropylamine (as amine donor)
-
Immobilized ω-Transaminase (e.g., commercially available ATA-251 or ATA-256)
-
Pyridoxal-5'-phosphate (PLP)
-
Tris-HCl buffer (100 mM, pH 8.5)
-
Toluene
-
Saturated aqueous NaCl solution
-
Anhydrous MgSO₄
Procedure:
-
In a reaction vessel, dissolve 1-Boc-3-piperidone (100 mg) in 5 mL of Tris-HCl buffer (100 mM, pH 8.5).
-
Add isopropylamine (5-10 equivalents), PLP (1 mM), and the immobilized ω-transaminase (50 mg).
-
Stir the reaction mixture at 30-40 °C for 24-48 hours. The pH may need to be controlled during the reaction.
-
Monitor the reaction progress by GC or HPLC.
-
After completion, filter off the immobilized enzyme. The enzyme can be washed and potentially reused.
-
Saturate the aqueous phase with NaCl and extract with toluene (3 x 10 mL).
-
Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the chiral 3-amino-1-Boc-piperidine.
-
Determine the enantiomeric excess by chiral GC or HPLC analysis.
Visualizations
Logical Relationship: Enzymatic Routes to Chiral Cyanopiperidines
Caption: Enzymatic routes to chiral cyanopiperidines.
Experimental Workflow: IRED-Catalyzed Synthesis
Caption: Workflow for IRED-catalyzed synthesis.
Conclusion
The enzymatic synthesis of chiral aminopiperidines using imine reductases and ω-transaminases provides a powerful and sustainable platform for accessing key precursors for chiral cyanopiperidines. These biocatalytic methods offer high enantioselectivity and operate under mild conditions, making them attractive alternatives to traditional chemical synthesis. Further developments in enzyme engineering and process optimization are expected to expand the scope and efficiency of these enzymatic routes for the production of valuable chiral building blocks for the pharmaceutical industry.
References
- 1. An (R)‐Imine Reductase Biocatalyst for the Asymmetric Reduction of Cyclic Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eu-st01.ext.exlibrisgroup.com [eu-st01.ext.exlibrisgroup.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Transaminases for Green Chemistry: Recent Progress and Future Prospects [mbl.or.kr]
- 6. Amine transaminases in chiral amines synthesis: recent advances and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-guided semi-rational design of an imine reductase for enantio-complementary synthesis of pyrrolidinamine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scale-up Synthesis of 1-N-Boc-3-(R)-cyanopiperidine for Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the scale-up synthesis of 1-N-Boc-3-(R)-cyanopiperidine, a key chiral intermediate in the development of various pharmaceutical agents. The synthetic strategy involves a two-step process commencing with the asymmetric reduction of N-Boc-3-piperidone to (R)-1-N-Boc-3-hydroxypiperidine, followed by a stereospecific conversion of the hydroxyl group to a cyano group via a Mitsunobu reaction. This approach is designed to be scalable to produce the quantities required for preclinical studies, with a focus on maintaining high enantiomeric purity.
Introduction
Chiral piperidine derivatives are prevalent structural motifs in a wide array of biologically active molecules. Specifically, the 3-substituted piperidine scaffold is a crucial component in the synthesis of numerous drug candidates. The enantiomerically pure this compound serves as a valuable building block, and its availability in sufficient quantities is often a critical bottleneck in the early stages of drug development. The protocols outlined herein describe a robust and scalable pathway to this intermediate, ensuring high yield and optical purity.
Overall Synthetic Scheme
The synthesis of this compound is achieved through a two-step process as illustrated below. The first step involves the enantioselective reduction of the prochiral ketone, N-Boc-3-piperidone, to the corresponding (R)-alcohol. The second step is the conversion of the alcohol to the nitrile with inversion of stereochemistry.
Application Notes and Protocols: Purification of 1-N-Boc-3-(R)-cyanopiperidine by Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction: 1-N-Boc-3-(R)-cyanopiperidine is a key chiral intermediate used in the synthesis of various pharmaceutical compounds. The purity of this intermediate is critical for the successful synthesis of the final active pharmaceutical ingredient (API), ensuring efficacy and minimizing side effects. This document provides a detailed protocol for the purification of this compound from a crude reaction mixture using silica gel column chromatography.
Experimental Protocols
This section outlines the complete methodology for the purification of this compound.
Protocol 1: Preparation and Analysis
-
Materials Required:
-
Crude this compound
-
Silica gel (60-120 mesh) for column chromatography[1]
-
n-Hexane (ACS grade)
-
Ethyl acetate (ACS grade)
-
Dichloromethane (DCM, ACS grade)
-
Methanol (ACS grade)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Anhydrous sodium sulfate
-
Glass chromatography column
-
Rotary evaporator
-
Standard laboratory glassware (beakers, flasks, funnels)
-
TLC developing chamber and UV lamp
-
-
Pre-Purification Analysis (TLC):
-
Prepare a developing solvent system, typically a mixture of n-hexane and ethyl acetate. Start with a ratio of 4:1 (Hexane:EtOAc) and adjust as necessary to achieve good separation (Rf value of the desired product between 0.2-0.4).
-
Dissolve a small amount of the crude material in dichloromethane or ethyl acetate.
-
Spot the dissolved sample onto a TLC plate.
-
Develop the plate in the TLC chamber.
-
Visualize the spots under a UV lamp and/or by staining (e.g., with potassium permanganate). Identify the spot corresponding to the product and any impurities.
-
Protocol 2: Column Chromatography Purification
-
Column Packing (Slurry Method):
-
Secure the chromatography column vertically to a stand. Ensure the stopcock is closed.
-
Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand.
-
Prepare a slurry of silica gel in n-hexane (or the initial, least polar mobile phase). A common ratio is ~100 g of silica gel for every 1-2 g of crude material.
-
Pour the slurry into the column. Gently tap the column to ensure even packing and remove air bubbles.
-
Open the stopcock to drain some solvent, allowing the silica gel to settle. The top of the silica bed should be flat. Add another thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.
-
Continuously add the mobile phase to the column, never allowing the silica bed to run dry.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent, such as dichloromethane.[2]
-
To this solution, add a small amount of silica gel (approximately 1-2 times the weight of the crude product).
-
Remove the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica gel. This is the "dry loading" method.
-
Carefully add the dried silica with the adsorbed product onto the top of the packed column.[2]
-
-
Elution and Fraction Collection:
-
Begin elution with a non-polar mobile phase, such as 100% n-hexane, to elute highly non-polar impurities.[2]
-
Gradually increase the polarity of the mobile phase by adding ethyl acetate. This can be done in a stepwise gradient (e.g., 5%, 10%, 15% ethyl acetate in n-hexane) or a continuous gradient. The optimal gradient is determined by the TLC analysis. A mobile phase of 2% methanol in chloroform has also been shown to be effective.[1]
-
Collect the eluent in fractions using test tubes or flasks.
-
Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions containing the desired compound.
-
-
Post-Purification:
-
Concentrate the combined pure fractions under reduced pressure using a rotary evaporator.[1]
-
Dry the resulting product under high vacuum to remove any residual solvent.
-
Determine the final weight and calculate the yield.
-
Assess the purity of the final product using HPLC or NMR analysis.
-
Data Presentation
The following table summarizes the key parameters for a typical purification process.
| Parameter | Description | Recommended Value/Range |
| Stationary Phase | Adsorbent used in the column. | Silica Gel, 60-120 mesh particle size.[1] |
| Column Dimensions | Inner Diameter x Length. | Varies with scale; e.g., 2-5 cm x 40-60 cm. |
| Crude to Silica Ratio | Mass ratio of crude product to silica gel. | 1:50 to 1:100 (w/w). |
| Mobile Phase System | Solvents used for elution. | n-Hexane / Ethyl Acetate (Gradient). |
| Elution Gradient | Polarity increase during elution. | Start: 100% n-Hexane -> Gradient: 5-30% Ethyl Acetate. |
| Flow Rate | Speed of mobile phase through the column. | Gravity-dependent or ~5-15 mL/min (low-pressure pump). |
| Monitoring Technique | Method to track separation. | Thin Layer Chromatography (TLC). |
| Visualization | Method to see spots on TLC plate. | UV light (254 nm) and/or Potassium Permanganate stain. |
| Expected Purity | Purity of the final product. | >97% (as determined by HPLC or NMR).[] |
Visualization: Purification Workflow
The following diagram illustrates the logical workflow for the purification of this compound.
Caption: Workflow for the purification of this compound.
Safety Precautions
-
All procedures should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.
-
Organic solvents are flammable and should be handled away from ignition sources.
-
Silica gel dust can be harmful if inhaled; handle with care.
-
Refer to the Safety Data Sheet (SDS) for each chemical before use.
References
Application of 1-N-Boc-3-(R)-cyanopiperidine in Fragment-Based Drug Discovery for Kinase Inhibitors
Application Note AP-FBDD-001
Introduction
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for the identification of novel lead compounds in modern drug discovery. This approach utilizes small, low-complexity molecules, or "fragments," for screening against a biological target. 1-N-Boc-3-(R)-cyanopiperidine is a versatile fragment that holds significant promise in FBDD campaigns, particularly in the discovery of kinase inhibitors. Its rigid piperidine scaffold provides a well-defined three-dimensional structure, while the cyano group can act as a key pharmacophore, participating in hydrogen bonding or serving as a reactive handle for covalent inhibition. The Boc-protecting group ensures stability and allows for straightforward synthetic modification during hit-to-lead optimization. This document outlines the application of this compound in a hypothetical FBDD workflow targeting the Janus Kinase (JAK) family, a group of tyrosine kinases implicated in inflammatory diseases and cancer.
Principle of Application: Targeting Janus Kinases (JAKs)
The Janus kinase family (JAK1, JAK2, JAK3, and TYK2) are critical mediators of cytokine signaling. Dysregulation of JAK signaling is associated with various autoimmune disorders and malignancies, making them attractive therapeutic targets. Notably, JAK3 possesses a unique cysteine residue (Cys909) in a region of the ATP-binding site that is not conserved across the other JAK family members. This non-catalytic cysteine presents an opportunity for the design of selective covalent inhibitors.
The nitrile group of cyanopiperidine derivatives can be elaborated into a reactive "warhead," such as a cyanoacrylamide, capable of forming a covalent bond with the thiol group of Cys909. An FBDD campaign starting with a library of fragments including this compound could identify initial binders to the JAK3 active site, which can then be optimized to incorporate a cysteine-reactive moiety, leading to potent and selective covalent inhibitors.[1][2][3]
Experimental Workflow
A typical FBDD workflow employing this compound for the discovery of JAK3 inhibitors would involve several key stages, from initial fragment screening to lead optimization. This process is designed to identify weak-binding fragments and systematically evolve them into potent and selective drug candidates.
Data Presentation
The following tables summarize hypothetical and literature-derived data for the screening and optimization of cyanopiperidine-based fragments against JAK3.
Table 1: Primary Fragment Screening Hits
| Fragment ID | Structure | Method | Binding Affinity (KD) | Ligand Efficiency (LE) |
| FBDD-001 | This compound | SPR | 500 µM | 0.35 |
| FBDD-002 | 1-N-Boc-4-cyanopiperidine | NMR | 800 µM | 0.32 |
| FBDD-003 | 3-cyanopyridine | DSF | > 1 mM | - |
Ligand Efficiency (LE) is calculated as: LE = -RTln(KD) / N, where N is the number of non-hydrogen atoms.[4]
Table 2: Hit-to-Lead Optimization of a Cyanopiperidine Scaffold for JAK3 Inhibition
| Compound ID | Modification | JAK3 IC50 | JAK1 IC50 | Selectivity (JAK1/JAK3) |
| Hit-1 | Cyanopiperidine Core | 250 µM | > 500 µM | > 2 |
| Lead-1 | Addition of pyrazolopyrimidine | 5 µM | 50 µM | 10 |
| Lead-2 (Covalent) | Addition of cyanoacrylamide | 49 nM | > 10,000 nM | > 204 |
Data for Lead-2 is adapted from literature on covalent JAK3 inhibitors.[1]
Experimental Protocols
Protocol 1: NMR-Based Fragment Screening (Saturation Transfer Difference)
Objective: To identify fragments that bind to the target protein, JAK3.
Materials:
-
Purified JAK3 protein (e.g., 10-20 µM in a suitable buffer, pH 7.4)
-
Fragment library stock solutions (e.g., 100 mM in d6-DMSO)
-
NMR buffer (e.g., 50 mM Phosphate buffer, 150 mM NaCl, in 99.9% D2O)
-
NMR tubes
Procedure:
-
Sample Preparation:
-
Prepare a solution of JAK3 in the NMR buffer.
-
Add the fragment of interest (e.g., this compound) to the protein solution to a final concentration of 200 µM. The final DMSO concentration should be kept low (e.g., <1%).
-
Prepare a control sample containing only the fragment in the NMR buffer.
-
-
NMR Data Acquisition:
-
Acquire a 1D proton NMR spectrum of the control sample.
-
Acquire a Saturation Transfer Difference (STD) NMR spectrum of the protein-fragment mixture. This involves irradiating the protein resonances and observing the transfer of saturation to the bound ligand.
-
-
Data Analysis:
-
Subtract the off-resonance spectrum from the on-resonance spectrum to obtain the STD spectrum.
-
Signals present in the STD spectrum indicate that the fragment is binding to the protein. The relative intensity of the signals can provide information about which protons of the fragment are in closest proximity to the protein surface.
-
Protocol 2: Surface Plasmon Resonance (SPR) for Binding Kinetics
Objective: To determine the binding affinity (KD) and kinetics (kon, koff) of fragment hits to JAK3.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Purified JAK3 protein
-
Fragment solutions of varying concentrations
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Protein Immobilization:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Immobilize JAK3 onto the surface via amine coupling to achieve a desired response level (e.g., 8000-10000 RU).
-
Deactivate any remaining active esters with ethanolamine.
-
-
Binding Analysis:
-
Prepare a dilution series of the fragment (e.g., this compound) in running buffer, ranging from low to high micromolar concentrations.
-
Inject the fragment solutions over the immobilized JAK3 surface at a constant flow rate.
-
Monitor the association and dissociation phases in real-time.
-
-
Data Analysis:
-
Subtract the response from a reference flow cell to correct for bulk refractive index changes.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff/kon).
-
Protocol 3: X-ray Crystallography for Structural Analysis
Objective: To determine the three-dimensional structure of a fragment hit bound to JAK3.
Materials:
-
Purified and concentrated JAK3 protein
-
Fragment hit
-
Crystallization screens and plates
Procedure:
-
Co-crystallization:
-
Incubate the JAK3 protein with a saturating concentration of the fragment hit.
-
Set up crystallization trials using various precipitant solutions (e.g., using sitting or hanging drop vapor diffusion).
-
-
Crystal Soaking (alternative):
-
Grow crystals of apo-JAK3.
-
Soak the crystals in a solution containing the fragment hit.
-
-
Data Collection and Structure Determination:
-
Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data and solve the structure by molecular replacement using a known JAK3 structure.
-
Build the model of the protein-fragment complex into the electron density map and refine the structure.
-
Hit-to-Lead Optimization: A Structure-Guided Approach
The structural information obtained from X-ray crystallography is pivotal for the hit-to-lead optimization phase. The binding mode of the initial cyanopiperidine fragment provides a starting point for rational drug design.
The optimization process would focus on:
-
Improving Affinity: Introducing functionalities that can form additional interactions with the protein, such as a hinge-binding motif common in kinase inhibitors.
-
Achieving Selectivity: Exploiting the unique Cys909 residue in JAK3 by designing and synthesizing derivatives with a cyanoacrylamide or other suitable covalent warhead. The (R)-stereochemistry of the starting fragment can be crucial for orienting the warhead correctly for reaction with the cysteine.
-
Optimizing Physicochemical Properties: Modifying the molecule to improve its solubility, permeability, and metabolic stability.
Conclusion
This compound represents a valuable starting point for fragment-based drug discovery campaigns, particularly for kinase targets amenable to covalent inhibition. Its defined stereochemistry and versatile chemical handles allow for a structure-guided evolution from a weakly binding fragment to a potent and selective lead compound. The protocols and workflow described herein provide a framework for researchers to leverage this and similar fragments in their drug discovery efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. Selective JAK3 Inhibitors with a Covalent Reversible Binding Mode Targeting a New Induced Fit Binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Cyanamide-Based Janus Kinase 3 (JAK3) Covalent Inhibitors [pubmed.ncbi.nlm.nih.gov]
- 4. Ligand efficiency - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-N-Boc-3-(R)-cyanopiperidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-N-Boc-3-(R)-cyanopiperidine. The information is designed to help overcome common challenges and improve reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to prepare this compound?
A common and effective strategy involves a multi-step synthesis starting from a chiral precursor to ensure the desired (R)-stereochemistry. A plausible route begins with the protection of (R)-nipecotic acid, followed by amidation and subsequent dehydration to yield the target nitrile.
Q2: My overall yield is low. At which step should I focus my optimization efforts?
Low yields can arise from incomplete reactions, side product formation, or purification losses at any stage. However, the dehydration of the intermediate amide to the nitrile is often a critical step to optimize. Inefficient dehydration can lead to a mixture of starting material and product, complicating purification and reducing the overall yield.
Q3: I am observing a loss of stereochemical purity. What could be the cause?
Loss of enantiomeric excess can occur if any of the reaction steps are performed under conditions that promote racemization. For instance, harsh basic or acidic conditions, or elevated temperatures for prolonged periods, can potentially lead to the epimerization of the chiral center at the C3 position. It is crucial to maintain mild reaction conditions, especially after the chiral center is established.
Q4: What are the best practices for purifying the final product, this compound?
The final product is typically a yellowish oil and can be purified using flash column chromatography on silica gel.[1] A gradient elution system, for example, with ethyl acetate in hexanes, is often effective. It is important to carefully monitor the fractions by thin-layer chromatography (TLC) to ensure proper separation from any remaining starting materials or byproducts.
Troubleshooting Guides
Problem 1: Low Yield in the Dehydration of 1-N-Boc-piperidine-3-(R)-carboxamide
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Inefficient Dehydrating Agent | The choice of dehydrating agent is critical. If standard reagents like phosphorus pentoxide (P₂O₅) are giving low yields, consider using milder and more modern reagents. Cyanuric chloride in the presence of a suitable base has been shown to be effective for the dehydration of heterocyclic carboxamides under mild conditions.[2] |
| Suboptimal Reaction Temperature | Dehydration reactions can be sensitive to temperature. If the reaction is sluggish at room temperature, gentle heating may be required. However, excessive heat can lead to decomposition. Monitor the reaction progress by TLC or LC-MS to find the optimal temperature. |
| Presence of Moisture | The presence of water can quench the dehydrating agent and hinder the reaction. Ensure that all glassware is thoroughly dried and that anhydrous solvents are used. |
| Incomplete Reaction | If the reaction does not go to completion, consider increasing the reaction time or the stoichiometry of the dehydrating agent. Monitor the reaction progress to avoid the formation of byproducts due to prolonged reaction times. |
Problem 2: Formation of Impurities During Boc Protection
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Di-tert-butyl dicarbonate ((Boc)₂O) Degradation | Ensure that the (Boc)₂O is fresh, as it can degrade over time, especially when exposed to moisture. |
| Incorrect Stoichiometry | Use of a large excess of (Boc)₂O can sometimes lead to side reactions. A slight excess (e.g., 1.1-1.2 equivalents) is typically sufficient for complete protection. |
| Suboptimal pH/Base | The choice and amount of base can influence the reaction. A common base is triethylamine. Ensure the reaction medium is sufficiently basic to deprotonate the amine but not so harsh as to cause side reactions. |
Experimental Protocols
Protocol 1: Synthesis of 1-N-Boc-piperidine-3-(R)-carboxamide
This protocol is adapted from general procedures for the amidation of carboxylic acids.
-
Starting Material: 1-N-Boc-(R)-nipecotic acid.
-
Activation: Dissolve 1-N-Boc-(R)-nipecotic acid (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Cool the solution to 0 °C. Add a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.1 equivalents) and an additive such as 1-hydroxybenzotriazole (HOBt) (1.1 equivalents).
-
Amidation: To the activated carboxylic acid solution, add a solution of ammonia in a suitable solvent (e.g., ammonia in dioxane or aqueous ammonium hydroxide) (excess) dropwise at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.
-
Work-up: Filter the reaction mixture to remove any solid byproducts (e.g., dicyclohexylurea if DCC is used). Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amide.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Dehydration of 1-N-Boc-piperidine-3-(R)-carboxamide to this compound
This protocol is based on methods for the dehydration of amides to nitriles.[2]
-
Reactants: 1-N-Boc-piperidine-3-(R)-carboxamide (1 equivalent) and cyanuric chloride (1.1 equivalents).
-
Solvent and Base: Use an anhydrous solvent like N,N-dimethylformamide (DMF) and a suitable base such as triethylamine (2.5 equivalents).
-
Procedure: Dissolve the amide in the anhydrous solvent. Add the base and cool the mixture to 0 °C. Add the cyanuric chloride portion-wise, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction mixture to stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up: Quench the reaction by the slow addition of water. Extract the product with an organic solvent such as ethyl acetate. Wash the combined organic layers with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude nitrile by flash column chromatography on silica gel.[1]
Data Presentation
Table 1: Optimization of Dehydration Reaction Conditions
| Entry | Dehydrating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | P₂O₅ | Dichloromethane | Reflux | 6 | 45 |
| 2 | Trifluoroacetic Anhydride | Dichloromethane | 0 to RT | 3 | 60 |
| 3 | Cyanuric Chloride/Et₃N | DMF | 0 to RT | 2 | 85 |
| 4 | Burgess Reagent | THF | Reflux | 4 | 75 |
Note: The data presented in this table is illustrative and based on typical yields for similar reactions. Actual results may vary.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield in the dehydration step.
References
Technical Support Center: Synthesis of 1-N-Boc-3-(R)-cyanopiperidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-N-Boc-3-(R)-cyanopiperidine. The information focuses on identifying and resolving common issues related to byproduct formation during the synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound from its corresponding alcohol precursor?
A1: The most prevalent method for the synthesis of this compound from 1-N-Boc-3-(S)-hydroxypiperidine is the Mitsunobu reaction. This reaction allows for the conversion of a secondary alcohol to a nitrile with a complete inversion of stereochemistry, which is crucial for obtaining the desired (R)-enantiomer from the readily available (S)-alcohol.[1] Alternative methods, though less common for this specific transformation, could include a two-step process involving the conversion of the alcohol to a good leaving group (e.g., a tosylate or mesylate) followed by nucleophilic substitution with a cyanide salt.
Q2: What are the primary byproducts observed in the Mitsunobu synthesis of this compound?
A2: The Mitsunobu reaction inherently generates two major byproducts: triphenylphosphine oxide (TPPO) and a reduced form of the azodicarboxylate, such as diethyl hydrazodicarboxylate (DEAD-H₂) or diisopropyl hydrazodicarboxylate (DIAD-H₂).[1] Additionally, a common side-product can arise if the azodicarboxylate itself acts as a nucleophile, leading to the formation of a hydrazine-substituted piperidine derivative.[1] Incomplete reaction can also result in the presence of unreacted starting alcohol.
Q3: How can I minimize the formation of the hydrazine-substituted byproduct?
A3: The formation of the hydrazine-substituted byproduct is more likely if the cyanide nucleophile is not sufficiently acidic or is sterically hindered. Using a suitable cyanide source, such as acetone cyanohydrin, can help to mitigate this side reaction.[2] Ensuring the proper order of reagent addition is also critical; typically, the alcohol, triphenylphosphine, and cyanide source are mixed before the slow, cooled addition of the azodicarboxylate.
Q4: What are the best practices for removing triphenylphosphine oxide (TPPO) and the reduced azodicarboxylate byproducts?
A4: Both triphenylphosphine oxide and the reduced azodicarboxylate can be challenging to remove due to their polarity. The most common method for purification is silica gel column chromatography.[1] For TPPO, precipitation from a non-polar solvent like diethyl ether or a mixture of ether and hexanes can be effective before chromatography. In some cases, washing the organic extract with an acidic solution can help remove the basic hydrazine byproduct.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to no conversion of the starting alcohol | 1. Inactive or degraded reagents (triphenylphosphine, azodicarboxylate).2. Presence of water in the reaction mixture.3. Insufficient equivalents of Mitsunobu reagents. | 1. Use fresh, high-purity triphenylphosphine and azodicarboxylate. Store them under inert atmosphere and in a refrigerator.2. Ensure all glassware is oven-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).3. Use a slight excess (typically 1.2-1.5 equivalents) of both triphenylphosphine and the azodicarboxylate. |
| Formation of a significant amount of a byproduct with a similar polarity to the product | 1. The azodicarboxylate (DEAD or DIAD) may have acted as a nucleophile.2. Elimination side reaction leading to an alkene. | 1. Ensure the cyanide source (e.g., acetone cyanohydrin) is of good quality and is added before the azodicarboxylate. Maintain a low reaction temperature during the azodicarboxylate addition.2. This is less common for this substrate but can be favored by elevated temperatures. Maintain the reaction at the recommended temperature (typically 0 °C to room temperature). |
| Difficulty in separating the product from triphenylphosphine oxide (TPPO) | TPPO is a common and often co-eluting byproduct in column chromatography. | 1. Attempt to precipitate the TPPO from the crude reaction mixture by dissolving it in a minimal amount of a solvent in which the product is soluble but TPPO is not (e.g., diethyl ether, dichloromethane) and then adding a non-polar solvent (e.g., hexanes, pentane).2. Use a more polar solvent system for column chromatography to improve separation.3. Consider using a polymer-supported triphenylphosphine which can be filtered off after the reaction. |
| Difficulty in separating the product from the reduced azodicarboxylate (e.g., DIAD-H₂) | The reduced azodicarboxylate can also be difficult to separate by chromatography. | 1. An acidic wash of the organic layer during workup can sometimes help remove the basic hydrazine byproduct.2. Careful optimization of the solvent system for column chromatography is crucial. A gradient elution may be necessary. |
| Product has the wrong stereochemistry (S-enantiomer) | The starting material was the (R)-alcohol instead of the (S)-alcohol. | The Mitsunobu reaction proceeds with inversion of stereochemistry. To obtain the (R)-cyanopiperidine, the starting material must be the (S)-hydroxypiperidine. Verify the stereochemistry of your starting material. |
Experimental Protocols
Key Experiment: Mitsunobu Cyanation of 1-N-Boc-3-(S)-hydroxypiperidine
This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.
Materials:
-
1-N-Boc-3-(S)-hydroxypiperidine
-
Triphenylphosphine (PPh₃)
-
Acetone cyanohydrin
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 1-N-Boc-3-(S)-hydroxypiperidine (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF.
-
Add acetone cyanohydrin (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of DIAD or DEAD (1.5 eq) in anhydrous THF to the reaction mixture dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash successively with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the this compound.
Data Presentation
The following table summarizes the expected products and byproducts in the synthesis of this compound via the Mitsunobu reaction. Please note that the yields and byproduct percentages are estimates and can vary significantly based on reaction conditions and purification efficiency.
| Compound | Role | Typical Yield/Percentage | Notes |
| This compound | Desired Product | 60-80% | Yield is highly dependent on reaction conditions and purification. |
| Triphenylphosphine oxide (TPPO) | Byproduct | Stoichiometric (1.5 eq) | A major byproduct that needs to be removed during purification. |
| **Reduced Azodicarboxylate (DIAD-H₂ or DEAD-H₂) ** | Byproduct | Stoichiometric (1.5 eq) | Another major byproduct from the reaction. |
| 1-N-Boc-3-(S)-hydroxypiperidine | Unreacted Starting Material | 0-10% | The amount depends on the completeness of the reaction. |
| Hydrazine-adduct of piperidine | Side Product | <5% | Formation is minimized by using an appropriate cyanide source and reaction conditions. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for the synthesis of this compound.
References
Troubleshooting low conversion in the dehydration of N-Boc-(R)-piperidine-3-carboxamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low conversion in the dehydration of N-Boc-(R)-piperidine-3-carboxamide to its corresponding nitrile, (R)-N-Boc-3-cyanopiperidine.
Troubleshooting Guide
Low conversion in the dehydration of N-Boc-(R)-piperidine-3-carboxamide can be attributed to several factors, including the choice of dehydrating agent, reaction conditions, and potential side reactions. This guide addresses common issues and provides systematic solutions.
Issue 1: Low or No Conversion to the Desired Nitrile
Possible Causes:
-
Insufficiently reactive dehydrating agent: The chosen reagent may not be potent enough to effect the dehydration under the applied conditions.
-
Suboptimal reaction temperature: The temperature may be too low for the reaction to proceed at a reasonable rate.
-
Short reaction time: The reaction may not have been allowed to run to completion.
-
Poor quality of reagents or solvents: Moisture or impurities in the reagents or solvents can quench the dehydrating agent or lead to side reactions.
Troubleshooting Steps:
-
Reagent Selection: Consider using a more powerful or suitable dehydrating agent. Common and effective reagents for this transformation include:
-
Trifluoroacetic Anhydride (TFAA) in the presence of a base (e.g., pyridine or triethylamine): This is a widely used and effective method for amide dehydration.[1][2]
-
Burgess Reagent: Known for its mild and selective nature, it is often compatible with sensitive functional groups like the Boc protecting group.[3][4][5][6]
-
Phosphorus Oxychloride (POCl₃) with a base (e.g., pyridine): A classical and potent dehydrating agent.[7][8][9][10][11]
-
-
Optimization of Reaction Conditions:
-
Temperature: Gradually increase the reaction temperature. For instance, reactions with TFAA/pyridine can be performed at temperatures ranging from 0°C to room temperature.[1] Burgess reagent reactions are often carried out at room temperature or with gentle heating.[3]
-
Reaction Time: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS, or ¹H NMR) to determine the optimal reaction time.
-
-
Ensure Anhydrous Conditions: Use freshly distilled solvents and high-purity reagents. Reactions involving dehydrating agents are often sensitive to moisture.
Issue 2: Formation of Significant Byproducts
Possible Causes:
-
Cleavage of the N-Boc protecting group: Acidic conditions or high temperatures can lead to the deprotection of the Boc group.
-
Epimerization at the C3 position: The chiral center may be susceptible to racemization under certain reaction conditions.
-
Hydrolysis of the amide or nitrile: The presence of water can lead to the hydrolysis of the starting material or the product back to the carboxylic acid.
Troubleshooting Steps:
-
Minimizing N-Boc Cleavage:
-
Employ mild dehydrating agents that do not require strongly acidic conditions. The Burgess reagent is an excellent candidate for this purpose.[3][6]
-
When using TFAA or POCl₃, carefully control the amount of reagent and the reaction temperature to minimize acid-catalyzed deprotection. The use of a non-nucleophilic base like pyridine can help neutralize the generated acid.[7][9]
-
-
Preserving Stereochemical Integrity:
-
Opt for mild, racemization-free reaction conditions. The Appel reaction conditions (I₂, PPh₃, and a mild base like N-methylmorpholine) have been reported to be effective for the dehydration of chiral α-amino amides without racemization.
-
Maintain low reaction temperatures and use a non-basic dehydrating agent where possible.
-
-
Preventing Hydrolysis:
-
As mentioned previously, ensure all reagents and solvents are anhydrous.
-
Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
-
During workup, minimize contact with aqueous acidic or basic solutions if the product is prone to hydrolysis.
-
Comparative Data of Dehydration Methods
The following table summarizes common dehydration methods with typical reaction conditions. Please note that optimal conditions may vary depending on the specific experimental setup.
| Dehydrating Agent System | Typical Solvent | Typical Temperature | Typical Reaction Time | Reported Yields (for similar amides) | Key Considerations |
| TFAA / Pyridine | Dichloromethane (DCM), Tetrahydrofuran (THF) | 0°C to Room Temp. | 1 - 6 hours | Good to Excellent | Can generate trifluoroacetic acid, potentially leading to Boc deprotection. |
| Burgess Reagent | THF, Benzene | Room Temp. to Reflux | 1 - 12 hours | Good to Excellent | Mild and selective. Good for substrates with sensitive functional groups.[3][4][5][6] |
| POCl₃ / Pyridine | Dichloromethane (DCM), Acetonitrile (ACN) | 0°C to Reflux | 1 - 5 hours | Good to Excellent | Potent reagent. Can lead to side reactions if not controlled properly. |
Frequently Asked Questions (FAQs)
Q1: My reaction is stalled, and I still see a significant amount of starting material. What should I do?
A1: First, ensure that your reagents are of high quality and that your reaction is being conducted under strictly anhydrous conditions. If the problem persists, you can try incrementally increasing the reaction temperature or adding a slight excess of the dehydrating agent. Monitoring the reaction by TLC or LC-MS will help you determine if the reaction is proceeding.
Q2: I am observing a significant amount of a more polar byproduct by TLC. What could it be?
A2: A more polar byproduct is often the result of N-Boc deprotection, which exposes the free amine on the piperidine ring, or hydrolysis of the amide to the corresponding carboxylic acid. You can confirm the identity of the byproduct by LC-MS or by co-spotting with an authentic sample of the expected byproduct on a TLC plate. To mitigate this, switch to a milder dehydrating agent like the Burgess reagent or perform the reaction at a lower temperature.
Q3: How can I be sure that the stereochemistry at the C3 position is retained during the dehydration?
A3: The risk of epimerization is highest under harsh basic or acidic conditions and at elevated temperatures. To ensure retention of stereochemistry, it is advisable to use mild, neutral, or near-neutral dehydration methods. The Burgess reagent, which operates under mild conditions, is a good first choice.[12] After the reaction, the enantiomeric excess (e.e.) of the product can be determined by chiral HPLC or by converting the nitrile to a chiral derivative and analyzing it by NMR.
Q4: The purification of my product is difficult due to residual dehydrating agent byproducts. What is the best workup procedure?
A4: The workup procedure will depend on the dehydrating agent used.
-
For TFAA/Pyridine: The reaction mixture can be quenched with a saturated aqueous solution of sodium bicarbonate to neutralize the trifluoroacetic acid and pyridine hydrochloride. The product can then be extracted with an organic solvent.
-
For Burgess Reagent: The byproducts are generally water-soluble and can be removed by an aqueous wash.
-
For POCl₃/Pyridine: The reaction is typically quenched by carefully adding it to ice-water. The product is then extracted with an organic solvent, and the organic layer is washed with a dilute acid (to remove pyridine) and then with brine.
In all cases, column chromatography on silica gel is a common method for final purification.
Experimental Protocols
Protocol 1: Dehydration using Trifluoroacetic Anhydride (TFAA) and Pyridine
-
Dissolve N-Boc-(R)-piperidine-3-carboxamide (1 equivalent) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under a nitrogen atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Add pyridine (2.2 equivalents) dropwise to the stirred solution.
-
Slowly add trifluoroacetic anhydride (1.1 equivalents) dropwise, maintaining the temperature at 0°C.
-
Allow the reaction to warm to room temperature and stir for 1-6 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Dehydration using Burgess Reagent
-
To a solution of N-Boc-(R)-piperidine-3-carboxamide (1 equivalent) in anhydrous THF under a nitrogen atmosphere, add Burgess reagent (1.2 equivalents) in one portion.[3]
-
Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by TLC or LC-MS. Reaction times can vary from 1 to 12 hours.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Dehydration using Phosphorus Oxychloride (POCl₃) and Pyridine
-
Dissolve N-Boc-(R)-piperidine-3-carboxamide (1 equivalent) in anhydrous pyridine or a mixture of DCM and pyridine under a nitrogen atmosphere.
-
Cool the solution to 0°C.
-
Add phosphorus oxychloride (1.1 equivalents) dropwise, keeping the temperature below 5°C.
-
After the addition is complete, allow the reaction to warm to room temperature or gently heat, monitoring its progress.
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Extract the product with an organic solvent such as DCM or ethyl acetate.
-
Wash the combined organic layers with a dilute aqueous solution of HCl (to remove excess pyridine), followed by a saturated aqueous solution of sodium bicarbonate, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude nitrile by column chromatography.
Visualizations
Caption: General experimental workflow for the dehydration of N-Boc-(R)-piperidine-3-carboxamide.
Caption: Troubleshooting flowchart for low conversion in the dehydration reaction.
Caption: Main reaction pathway and common side reactions.
References
- 1. EP0729940A2 - Process for synthesizing fluorinated nitrile compounds - Google Patents [patents.google.com]
- 2. The reaction of pyridine nucleotides with trifluoroacetic acid anhydride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journal.iisc.ac.in [journal.iisc.ac.in]
- 4. chemistry-reaction.com [chemistry-reaction.com]
- 5. Burgess reagent - Wikipedia [en.wikipedia.org]
- 6. Burgess, a mild selective dehydrating reagent [en.highfine.com]
- 7. 17.6 Reactions of Alcohols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. POCl3 for Dehydration of Alcohols - Chemistry Steps [chemistrysteps.com]
- 9. POCl3 Dehydration Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 10. Amide Dehydration Mechanism by SOCl2, POCl3, and P2O5 - Chemistry Steps [chemistrysteps.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. atlanchimpharma.com [atlanchimpharma.com]
Preventing racemization during the synthesis of chiral piperidines
Technical Support Center: Chiral Piperidine Synthesis
Welcome to the technical support center for chiral piperidine synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to maintaining stereochemical integrity during synthesis.
Frequently Asked Questions (FAQs)
General Issues
Q1: What are the primary causes of racemization during the synthesis of chiral piperidines?
A1: Racemization in chiral piperidine synthesis typically occurs when the stereocenter, particularly at the α-carbon to the nitrogen, is rendered planar or configurationally unstable. Key causes include:
-
Harsh Reaction Conditions: Exposure to strong acids, strong bases, or high temperatures can facilitate racemization.[1][2] Higher temperatures increase the rate of racemization by providing the necessary energy to overcome the activation barrier.[3][4][5]
-
Formation of Achiral Intermediates: Reaction pathways that proceed through achiral intermediates, such as enols, enamines, or carbocations, will lead to a loss of stereochemical information.[1] For example, deprotonation at the α-carbon can form a planar enolate, which upon re-protonation can yield a mixture of enantiomers.[1]
-
Deprotection and Coupling Steps: Certain N-protecting groups, when removed under basic or acidic conditions, can promote racemization.[6] Similarly, the activation of carboxylic acids for coupling reactions can sometimes lead to the formation of oxazolone intermediates, which are prone to racemization.[7][8]
Q2: My final piperidine product shows significant loss of enantiomeric excess (% ee). How can I identify the problematic step?
A2: To pinpoint the source of racemization, it is crucial to analyze the enantiomeric excess at intermediate stages of your synthesis.
-
Isolate and Analyze: After each critical step (e.g., N-deprotection, C-C bond formation at the stereocenter, heating), take an aliquot of your intermediate product.
-
Purify: Purify the intermediate to remove reagents that might interfere with analysis.
-
Chiral Analysis: Use an appropriate chiral analytical technique, such as Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC), to determine the % ee.[9]
-
Compare: By comparing the % ee values before and after each step, you can identify the specific transformation causing the loss of stereochemical purity.
A general workflow for this analysis is outlined below.
Caption: Workflow for identifying the source of racemization in a synthetic sequence.
Troubleshooting Specific Steps
Q3: I am observing racemization at a stereocenter alpha to the piperidine nitrogen after treating it with a strong base (e.g., LDA, n-BuLi). What can I do to prevent this?
A3: Racemization at the α-carbon via deprotonation is a common issue. The resulting carbanion/enolate intermediate can lose its stereochemical configuration.[1]
-
Use Milder Bases: If possible, switch to a weaker or more sterically hindered base. Using a sterically bulky base like 2,4,6-collidine can reduce the abstraction of the α-proton, which is a key step in racemization.[3][4]
-
Lower the Temperature: Perform the reaction at the lowest possible temperature (e.g., -78 °C) to decrease the rate of both deprotonation and potential epimerization.
-
Change the N-Protecting Group: An electron-withdrawing N-protecting group (like Boc) can increase the acidity of the α-proton, making it more susceptible to deprotonation. If the deprotonation is not the intended reaction, consider alternative protecting groups.
-
In-Situ Trapping: Add the electrophile to the reaction mixture before or during the addition of the base. This "in-situ trapping" ensures the intermediate is consumed as it's formed, minimizing its lifetime and the opportunity for racemization.
Caption: Mechanism of racemization at the α-carbon via a planar intermediate.
Q4: My synthesis involves N-Boc deprotection using strong acid (TFA, HCl in Dioxane), and I'm seeing a drop in optical purity. What are the best practices to avoid this?
A4: While acidic conditions are often considered safe for α-carbonyl stereocenters, racemization during N-Boc deprotection of piperidines can still occur, potentially due to transient iminium ion formation or equilibrium with the N-protonated species.[6]
Recommended Mitigation Strategies:
-
Milder Acidic Conditions: Use the minimum concentration of acid and the shortest reaction time necessary for complete deprotection.
-
Lower Temperature: Perform the deprotection at 0 °C or room temperature instead of elevated temperatures.
-
Alternative Reagents: Consider alternative deprotection methods if racemization persists. The choice of reagent can significantly impact stereochemical outcomes.
| Reagent/Condition | Temperature (°C) | Typical Observation |
| 4M HCl in Dioxane | 25 | Can cause racemization in sensitive substrates.[6] |
| 20-50% TFA in DCM | 0 - 25 | Widely used, but monitor for racemization. |
| TMSOTf, 2,6-lutidine | 0 | Generally milder conditions. |
| Acetic Acid | 80 - 100 | High temperature, high risk of racemization. |
Q5: I am performing a coupling reaction with a chiral piperidine-containing amino acid and observing epimerization. How can I minimize this?
A5: Racemization during peptide coupling reactions is often due to the formation of an oxazolone intermediate from the activated amino acid.[7][8]
-
Use Racemization-Suppressing Additives: Always use coupling reagents in combination with additives like 1-hydroxybenzotriazole (HOBt) or ethyl cyanohydroxyiminoacetate (Oxyma).[3][7] These form active esters that are less prone to racemization.[7][8]
-
Choice of Coupling Reagent: Carbodiimide-based reagents like N,N'-Diisopropylcarbodiimide (DIC) with an additive are often preferred.[3][7]
-
Avoid Strong, Non-Hindered Bases: Use a sterically hindered base like 2,4,6-collidine or a weaker base like N-methylmorpholine (NMM) instead of diisopropylethylamine (DIPEA).[3][7]
-
Minimize Pre-activation Time: Employ an in-situ activation protocol where the coupling reagent is added directly to the mixture of the amino acid, additive, and amine component.[3] Prolonged activation before coupling increases the risk of racemization.[3][7]
Analytical Protocols & Data
Q6: How do I set up a chiral HPLC method to determine the enantiomeric excess (% ee) of my chiral piperidine derivative?
A6: Chiral HPLC is a robust method for quantifying enantiomers.[10] The method relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[11]
General Experimental Protocol (Example for a Derivatized Piperidine): Many simple piperidines lack a UV chromophore, making derivatization necessary for UV detection.[9][12]
-
Derivatization: React the piperidine's nitrogen with an agent like p-toluenesulfonyl chloride (PTSC) in the presence of a base to introduce a UV-active group.[12]
-
Column Selection: Polysaccharide-based columns (e.g., Chiralpak AD-H, Chiralcel OD-H) are versatile and a good starting point.[11][12]
-
Mobile Phase: A common mobile phase for normal-phase chromatography is a mixture of a non-polar solvent like hexane or heptane with an alcohol modifier (e.g., ethanol, isopropanol).[9] For polar compounds, a polar mode with a mobile phase like 0.1% diethylamine in ethanol might be effective.[9][12]
-
Optimization:
-
Quantification: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers.[9][10]
| Parameter | Typical Setting | Reference |
| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) | [12] |
| Mobile Phase | 0.1% Diethylamine in Ethanol | [12] |
| Flow Rate | 0.5 mL/min | [12] |
| Column Temp. | 25 °C | - |
| Detection | UV at 228 nm | [12] |
| Injection Vol. | 10 µL | - |
Q7: What are other analytical methods for determining enantiomeric purity?
A7: Besides chiral HPLC, several other techniques are available, each with specific advantages.[9][10]
-
Supercritical Fluid Chromatography (SFC): A "greener" and often faster alternative to HPLC, also using chiral stationary phases.[9]
-
Gas Chromatography (GC): Requires the analyte to be volatile or derivatized to become volatile. It uses a chiral column to separate enantiomers.[9]
-
NMR Spectroscopy: This technique uses a chiral solvating agent (CSA) or a chiral derivatizing agent (e.g., Mosher's acid) to convert the enantiomers into diastereomers, which will have distinct signals in the NMR spectrum.[9][11] This can be a very rapid method for determining the enantiomeric ratio.[9]
References
- 1. Racemization - Wikipedia [en.wikipedia.org]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimization of reaction conditions for 1-N-Boc-3-(R)-cyanopiperidine synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the synthesis of 1-N-Boc-3-(R)-cyanopiperidine. It includes detailed troubleshooting guides, frequently asked questions (FAQs), optimized experimental protocols, and quantitative data to facilitate a smooth and efficient synthesis process.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and stereoselective route involves a two-step process. The first step is the asymmetric reduction of N-Boc-3-piperidone to yield the precursor, 1-N-Boc-3-(S)-hydroxypiperidine. The second step is the conversion of the hydroxyl group to a cyano group with inversion of stereochemistry, typically via a Mitsunobu reaction, to afford the final (R)-configured product.
Q2: Why is the stereochemistry at the C3 position important?
A2: The stereochemistry of substituents on the piperidine ring is crucial for the biological activity of many pharmaceutical compounds. The (R)-configuration of the cyano group in this compound is a key chiral feature for its use as a building block in the synthesis of various active pharmaceutical ingredients (APIs).
Q3: What are the critical parameters to control during the synthesis?
A3: Key parameters include the choice of catalyst and reaction conditions for the asymmetric reduction to ensure high enantioselectivity. For the cyanation step, maintaining anhydrous conditions and controlling the temperature are critical to minimize side reactions and maximize yield.
Q4: How can I purify the final product, this compound?
A4: Purification is typically achieved through flash column chromatography on silica gel. The choice of eluent system will depend on the specific impurities present, but a mixture of ethyl acetate and hexanes is commonly used.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Problem 1: Low Yield in the Asymmetric Reduction of N-Boc-3-piperidone
| Potential Cause | Suggested Solution |
| Inactive Catalyst | Ensure the enzyme or catalyst is fresh and has been stored under the recommended conditions. If using a biocatalyst, verify the activity of the cell-free extract or whole cells. |
| Suboptimal pH | The pH of the reaction medium is critical for enzyme activity. Optimize the pH of the buffer solution; for many ketoreductases, a pH of around 6.5 has been shown to be optimal.[1] |
| Incorrect Temperature | Enzyme activity is highly temperature-dependent. The optimal temperature for the asymmetric reduction is often around 35°C.[1] Temperatures that are too high can lead to enzyme denaturation, while lower temperatures will slow down the reaction rate. |
| Insufficient Co-factor Regeneration | In enzymatic reductions, the regeneration of the co-factor (e.g., NADP+) is essential. Ensure that the co-factor regeneration system (e.g., glucose and glucose dehydrogenase) is active and present in sufficient concentration.[1] |
Problem 2: Incomplete Conversion or Low Yield in the Mitsunobu Cyanation Step
| Potential Cause | Suggested Solution |
| Presence of Water | The Mitsunobu reaction is highly sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
| Degraded Reagents | Use fresh and high-purity triphenylphosphine (PPh3) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). PPh3 can oxidize over time. |
| Incorrect Reagent Stoichiometry | A slight excess (typically 1.2-1.5 equivalents) of PPh3 and DEAD/DIAD relative to the alcohol is often required to drive the reaction to completion. |
| Suboptimal Temperature | The reaction is typically started at 0°C and then allowed to warm to room temperature. Maintaining the initial low temperature during the addition of DEAD/DIAD is crucial to control the reaction rate and minimize side reactions. |
| Steric Hindrance | If the substrate is sterically hindered, the reaction may proceed slowly. In such cases, a higher reaction temperature or a longer reaction time may be necessary. |
Problem 3: Formation of Side Products in the Mitsunobu Reaction
| Potential Cause | Suggested Solution |
| Formation of Triphenylphosphine Oxide and Hydrazide Byproducts | These are inherent byproducts of the Mitsunobu reaction. They are typically removed during aqueous workup and subsequent column chromatography. |
| Elimination to form an Alkene | If the substrate is prone to elimination, this can be a competing side reaction. Running the reaction at a lower temperature may help to minimize elimination. |
| Reaction at the Boc-protected Nitrogen | While generally stable, under certain conditions, the Boc-protecting group can be labile. Ensure the reaction conditions are not overly acidic or basic. |
Quantitative Data
Table 1: Optimization of Asymmetric Reduction of N-Boc-3-piperidone to 1-N-Boc-3-(S)-hydroxypiperidine
| Parameter | Condition | Conversion (%) | Enantiomeric Excess (ee, %) |
| Temperature | 25°C | >90 | >99 |
| 30°C | >95 | >99 | |
| 35°C | >99 | >99 | |
| 40°C | ~95 | >99 | |
| pH | 6.0 | ~90 | >99 |
| 6.5 | >99 | >99 | |
| 7.0 | ~95 | >99 | |
| NADP+ Concentration | 0.1 g/L | ~95 | >99 |
| 0.2 g/L | >99 | >99 | |
| 0.4 g/L | >99 | >99 |
Data adapted from studies on the enzymatic reduction of N-Boc-3-piperidone.[1]
Table 2: Representative Yields for the Mitsunobu Cyanation of N-Boc-protected Hydroxypiperidines
| Starting Material | Cyanating Agent | Reagents | Solvent | Yield (%) |
| N-Boc-3-(S)-hydroxypiperidine | Acetone cyanohydrin | PPh3, DIAD | THF | 70-85 |
| N-Boc-4-hydroxypiperidine | Acetone cyanohydrin | PPh3, DEAD | Toluene/THF | ~81 |
Yields are approximate and can vary based on specific reaction conditions and scale.
Experimental Protocols
Protocol 1: Synthesis of 1-N-Boc-3-(S)-hydroxypiperidine via Asymmetric Reduction
This protocol is based on an optimized enzymatic reduction.
Materials:
-
N-Boc-3-piperidone
-
Ketoreductase (KRED) and Glucose Dehydrogenase (GDH) (co-expressed in E. coli or as cell-free extract)
-
D-Glucose
-
NADP+
-
Phosphate Buffer (100 mM, pH 6.5)
-
Sodium Hydroxide (2 M)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
-
Reaction vessel with temperature and pH control
Procedure:
-
Prepare the reaction system in a suitable vessel containing 100 g/L N-Boc-3-piperidone, 130 g/L D-glucose, and 0.2 g/L NADP+ in 100 mM phosphate buffer (pH 6.5).[1]
-
Add 30 g/L of wet cells or cell-free extract containing the co-expressed ketoreductase and glucose dehydrogenase.[1]
-
Maintain the reaction temperature at 35°C.[1]
-
Monitor and control the pH at 6.5 by the addition of 2 M NaOH solution as needed.[1]
-
Stir the reaction mixture for 24 hours or until completion, as monitored by TLC or HPLC.
-
Upon completion, extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-N-Boc-3-(S)-hydroxypiperidine.
-
Purify the product by flash column chromatography if necessary.
Protocol 2: Synthesis of this compound via Mitsunobu Reaction
Materials:
-
1-N-Boc-3-(S)-hydroxypiperidine
-
Triphenylphosphine (PPh3)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Acetone cyanohydrin
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl Acetate
-
Saturated aqueous Sodium Bicarbonate solution
-
Brine
-
Anhydrous Sodium Sulfate
-
Round-bottom flask and standard glassware, dried in an oven
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Under an inert atmosphere, dissolve 1-N-Boc-3-(S)-hydroxypiperidine (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF in a round-bottom flask.
-
Add acetone cyanohydrin (1.5 eq) to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add DIAD or DEAD (1.5 eq) dropwise to the stirred solution, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to isolate this compound.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision-making for the synthesis.
References
Technical Support Center: Purification of 1-N-Boc-3-(R)-cyanopiperidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-N-Boc-3-(R)-cyanopiperidine. The following sections address common impurities and provide detailed methodologies for their removal.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: Common impurities can be categorized as follows:
-
Starting Materials: Unreacted 3-(R)-cyanopiperidine or its precursor.
-
Reagents: Excess di-tert-butyl dicarbonate (Boc-anhydride) and its byproducts, such as tert-butanol.
-
Stereoisomers: The presence of the undesired (S)-enantiomer, 1-N-Boc-3-(S)-cyanopiperidine, is a critical impurity that can arise from a non-stereospecific synthesis or racemization.
-
Side-Products: Byproducts from the Boc-protection reaction, which can include di-acylated piperidine or products from reactions with residual solvents.
-
Residual Solvents: Organic solvents used during the synthesis and workup, such as dichloromethane (DCM), ethyl acetate, or methanol.
Q2: How can I detect the presence of the (S)-enantiomer in my sample of this compound?
A2: The most effective method for detecting and quantifying the (S)-enantiomer is chiral High-Performance Liquid Chromatography (chiral HPLC) . A method analogous to the separation of similar chiral piperidines can be developed.
Q3: My final product appears oily or has a low melting point. What could be the cause?
A3: An oily appearance or a depressed melting point often indicates the presence of residual solvents or unreacted liquid starting materials. It can also be due to the presence of a mixture of enantiomers, which can form a eutectic mixture with a lower melting point than the pure enantiomer.
Q4: I am observing an unexpected peak in my NMR spectrum. What could it be?
A4: An unexpected peak could be due to several impurities. Compare the spectrum to the known spectra of your starting materials and Boc-anhydride byproducts. A peak around 1.2-1.3 ppm could indicate residual tert-butanol. Peaks corresponding to common reaction solvents may also be present.
Troubleshooting Guides
Issue 1: Presence of Unreacted Starting Materials and Reagents
Symptoms:
-
TLC analysis shows multiple spots.
-
NMR spectrum shows peaks corresponding to 3-(R)-cyanopiperidine or Boc-anhydride.
Solution:
A standard workup procedure followed by column chromatography is typically effective.
Experimental Protocol: Column Chromatography
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.
-
Column Packing: Pack a silica gel (60-120 mesh) column using a suitable solvent system. A common mobile phase is a gradient of ethyl acetate in hexanes.
-
Elution: Load the slurry onto the column and elute with the chosen solvent system.
-
Fraction Collection: Collect fractions and monitor by TLC to isolate the fractions containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.
| Parameter | Value |
| Stationary Phase | Silica Gel (60-120 mesh) |
| Mobile Phase | Gradient of 5-20% Ethyl Acetate in Hexanes |
| Monitoring | TLC with UV visualization |
Issue 2: Contamination with the (S)-Enantiomer
Symptoms:
-
Chiral HPLC analysis shows the presence of two peaks corresponding to the (R) and (S) enantiomers.
-
The specific optical rotation of the product is lower than the literature value for the pure (R)-enantiomer.
Solution:
Separation of enantiomers can be achieved by preparative chiral HPLC or by classical resolution via diastereomeric salt formation.
Experimental Protocol: Preparative Chiral HPLC
-
Method Development: Develop a separation method on an analytical chiral HPLC column. A common stationary phase for similar compounds is Chiralpak IC.
-
Scaling Up: Scale up the analytical method to a preparative chiral column.
-
Fraction Collection: Collect the separated enantiomers.
-
Purity Analysis: Analyze the collected fractions by analytical chiral HPLC to confirm enantiomeric purity.
| Parameter | Value |
| Stationary Phase | Chiralpak IC (or similar) |
| Mobile Phase | Isopropanol/Hexane mixture (e.g., 5:95 v/v) |
| Detection | UV at 210 nm |
Issue 3: Residual Solvents
Symptoms:
-
GC-HS (Gas Chromatography-Headspace) analysis indicates the presence of residual solvents.
-
The product has a persistent solvent odor.
Solution:
Drying the product under high vacuum at a slightly elevated temperature can remove residual solvents. If the product is a solid, recrystallization can also be effective.
Experimental Protocol: Recrystallization
-
Solvent Selection: Dissolve the crude product in a minimal amount of a hot solvent in which the product is soluble.
-
Cooling: Slowly cool the solution to room temperature, and then in an ice bath to induce crystallization.
-
Filtration: Collect the crystals by filtration.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum.
A potential solvent system for recrystallization of similar Boc-protected compounds is a mixture of a polar solvent (like ethyl acetate or isopropanol) and a non-polar solvent (like hexanes or heptane).
Quantitative Data Summary
The following table summarizes typical purity levels before and after purification. Note that these are representative values and actual results may vary depending on the initial purity of the crude product.
| Impurity | Purity Before Purification (%) | Purity After Column Chromatography (%) | Purity After Chiral HPLC/Recrystallization (%) |
| This compound | 85 | >98 | >99.5 |
| 3-(R)-cyanopiperidine | < 5 | < 0.1 | < 0.1 |
| Di-tert-butyl dicarbonate | < 5 | < 0.1 | < 0.1 |
| 1-N-Boc-3-(S)-cyanopiperidine | < 2 | < 2 | < 0.1 |
| Residual Solvents | < 3 | < 1 | < 0.5 |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Decision tree for troubleshooting common impurities.
Technical Support Center: Stability of 1-N-Boc-3-(R)-cyanopiperidine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 1-N-Boc-3-(R)-cyanopiperidine in various solvents. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and stability data to assist in your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound?
A1: The stability of this compound is primarily influenced by two main factors:
-
pH: The tert-butoxycarbonyl (Boc) protecting group is highly sensitive to acidic conditions.[1] Strong acids can cause rapid cleavage of the Boc group, leading to the formation of 3-(R)-cyanopiperidine. The compound is generally stable under neutral and basic conditions.[2]
-
Temperature: Elevated temperatures can accelerate the degradation process, especially in the presence of acidic reagents or residual moisture.[3] For long-term storage, it is recommended to keep the compound at 2-8°C.
Q2: What are the common degradation products of this compound?
A2: The most common degradation pathway is the acid-catalyzed hydrolysis of the Boc group. This results in the formation of 3-(R)-cyanopiperidine and tert-butanol, with isobutylene and carbon dioxide as potential byproducts from the decomposition of the Boc cation.[4] Under certain conditions, side reactions involving the reactive tert-butyl cation can lead to the formation of t-butylated byproducts, especially if nucleophilic species are present in the reaction mixture.[5]
Q3: Which solvents are recommended for handling and storing solutions of this compound?
A3: For short-term experimental use, aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile (ACN), and ethyl acetate are generally suitable. Protic solvents like methanol and ethanol can be used, but care should be taken to use anhydrous grades, as residual water and potential acidity can contribute to slow hydrolysis over time. For long-term storage of solutions, it is advisable to use anhydrous aprotic solvents and store at low temperatures (2-8°C).
Q4: Can I use reversed-phase HPLC with TFA in the mobile phase to analyze this compound?
A4: While reversed-phase HPLC is a common analytical technique, the use of trifluoroacetic acid (TFA) in the mobile phase can cause on-column deprotection of the Boc group.[6] If TFA is necessary for chromatographic performance, it is crucial to work quickly, keep samples cool, and analyze them promptly after preparation. Lyophilization of collected fractions is preferred over rotary evaporation to minimize exposure to increasing TFA concentrations.[6] Alternatively, using a less acidic modifier like formic acid or a buffered mobile phase (e.g., ammonium acetate) can mitigate this issue.[6]
Troubleshooting Guides
Issue 1: Unexpected Impurities in a Reaction Mixture
-
Symptom: Appearance of a new, more polar spot on a TLC plate or an unexpected peak in an HPLC chromatogram, corresponding to the deprotected 3-(R)-cyanopiperidine.
-
Possible Causes & Solutions:
-
Acidic Reagents: One of the reagents in your reaction mixture may be acidic or contain acidic impurities.
-
Solution: Neutralize the reaction mixture or purify the acidic reagent before use. Consider adding a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to scavenge any stray acid.
-
-
Solvent Quality: The solvent may contain acidic impurities or water, leading to slow hydrolysis.
-
Solution: Use high-purity, anhydrous solvents. If necessary, pass the solvent through a column of activated alumina to remove acidic impurities.
-
-
Extended Reaction Time or Elevated Temperature: Prolonged reaction times or high temperatures can promote Boc group cleavage, even in the presence of trace amounts of acid.
-
Solution: Monitor the reaction closely and minimize the reaction time. If possible, run the reaction at a lower temperature.
-
-
Issue 2: Low Yield After an Acidic Workup
-
Symptom: A significantly lower than expected yield of this compound after a workup procedure involving an acidic wash.
-
Possible Causes & Solutions:
-
Strong Acid Wash: Washing with a strong acid (e.g., 1M HCl) will deprotect the Boc group.
-
Solution: Avoid acidic washes if the Boc group needs to be retained. Use a saturated solution of sodium bicarbonate or a phosphate buffer for pH adjustment during the workup.
-
-
Issue 3: Inconsistent Results in Stability Studies
-
Symptom: High variability in the measured concentration of this compound in stability samples.
-
Possible Causes & Solutions:
-
Solvent Evaporation: If sample vials are not properly sealed, solvent evaporation can lead to an artificial increase in concentration.
-
Solution: Use high-quality vials with tight-fitting septa and caps.
-
-
Inconsistent Storage Conditions: Fluctuations in temperature or exposure to light can affect the degradation rate.
-
Solution: Store all stability samples in a calibrated, temperature-controlled chamber, protected from light.
-
-
Analytical Method Variability: The analytical method itself may not be robust.
-
Solution: Fully validate the analytical method for precision, accuracy, and linearity. Ensure the method is stability-indicating by performing forced degradation studies.
-
-
Data Presentation
The following tables summarize the expected stability of this compound in various solvents under different conditions. This data is based on the known chemical properties of N-Boc protected amines and serves as a general guideline. Actual results may vary based on experimental conditions and purity of materials.
Table 1: Stability of this compound in Common Organic Solvents at Room Temperature (25°C) over 24 hours
| Solvent | Condition | % Recovery of this compound | Major Degradant Observed |
| Dichloromethane (DCM) | Anhydrous | >99% | None |
| Acetonitrile (ACN) | Anhydrous | >99% | None |
| Tetrahydrofuran (THF) | Anhydrous | >99% | None |
| Methanol (MeOH) | Anhydrous | ~98% | 3-(R)-cyanopiperidine |
| Water | Neutral (pH 7) | ~95% | 3-(R)-cyanopiperidine |
Table 2: Effect of pH on the Stability of this compound in an Aqueous/Acetonitrile (1:1) Solution at 25°C over 4 hours
| pH | Condition | % Recovery of this compound |
| 2 | 0.01 M HCl | <10% |
| 4 | Acetate Buffer | ~75% |
| 7 | Phosphate Buffer | >99% |
| 10 | Carbonate Buffer | >99% |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and to develop a stability-indicating analytical method.[7]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in acetonitrile.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 4 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 4 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place a solid sample of this compound in a 60°C oven for 24 hours. Dissolve the stressed sample in acetonitrile for analysis.
-
Photolytic Degradation: Expose a solution of the compound (1 mg/mL in acetonitrile) to a photostability chamber according to ICH Q1B guidelines.
3. Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a suitable analytical method, such as HPLC with UV or MS detection.
-
The HPLC method should be capable of separating the intact compound from all generated degradation products.[8]
Protocol 2: HPLC Method for Stability Analysis
Instrumentation:
-
HPLC system with a UV detector or a mass spectrometer.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
Mandatory Visualization
Caption: Acid-catalyzed degradation of this compound.
Caption: Workflow for a forced degradation stability study.
References
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. scispace.com [scispace.com]
- 3. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. ijtsrd.com [ijtsrd.com]
Technical Support Center: Large-Scale Synthesis of 1-N-Boc-3-(R)-cyanopiperidine
Welcome to the technical support center for the large-scale synthesis of 1-N-Boc-3-(R)-cyanopiperidine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of this key pharmaceutical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for the large-scale preparation of this compound?
A1: The most prevalent large-scale strategies commence with a chiral precursor to establish the desired (R)-stereochemistry. Two common routes are:
-
From (R)-3-Hydroxypiperidine: This involves the protection of the piperidine nitrogen with a Boc group, followed by conversion of the hydroxyl group to a nitrile. The cyanation is often achieved through a Mitsunobu reaction or a two-step process involving activation of the alcohol (e.g., as a tosylate or mesylate) followed by nucleophilic substitution with a cyanide salt.
-
From (R)-Nipecotic Acid: This route involves Boc protection of the piperidine nitrogen, followed by conversion of the carboxylic acid to the corresponding amide. The synthesis is completed by dehydration of the amide to the nitrile.
Q2: What are the primary safety concerns when handling large quantities of cyanide reagents?
A2: Cyanide reagents are highly toxic and require strict safety protocols. The primary hazard is the potential liberation of hydrogen cyanide (HCN) gas, which can occur upon contact with acids.[1][2] Key safety measures include:
-
Working in a well-ventilated area with dedicated HCN detectors.
-
Maintaining a basic pH throughout the reaction and work-up.
-
Having a cyanide antidote kit readily available.
-
Implementing a quench protocol for any excess cyanide reagents and contaminated waste streams using bleach (sodium hypochlorite) solution.[2]
Q3: How can I minimize racemization at the C3 position during the synthesis?
A3: Maintaining the stereochemical integrity at the C3 position is critical. Racemization can be a risk, particularly during the nucleophilic substitution step to introduce the cyanide group. To mitigate this:
-
Employ reaction conditions that favor a clean SN2 inversion mechanism if starting from an activated alcohol.
-
Avoid harsh acidic or basic conditions and elevated temperatures for prolonged periods.
-
The Mitsunobu reaction is known to proceed with a clean inversion of stereochemistry, making it a favorable option.[3][4]
Q4: My final product is a yellow oil or powder. What causes this discoloration and how can it be prevented?
A4: A yellow tint in the final product can be due to the presence of oxidized impurities or residual reagents.[5] To prevent this, ensure all solvents are appropriately degassed, store the product under an inert atmosphere (e.g., nitrogen or argon), and protect it from light and heat.[5] Purification by column chromatography or recrystallization can often remove these colored impurities.
Troubleshooting Guides
Issue 1: Low Yield in the Cyanation Step
| Potential Cause | Troubleshooting Steps |
| Incomplete activation of the hydroxyl group (if applicable) | - Ensure complete conversion of the alcohol to the tosylate or mesylate by monitoring the reaction with TLC or HPLC. - Use a slight excess of the activating agent (e.g., TsCl, MsCl) and a suitable base (e.g., triethylamine, pyridine). |
| Poor reactivity of the cyanide source | - Use a highly soluble cyanide source, such as sodium or potassium cyanide, in a polar aprotic solvent like DMSO or DMF. - Consider the use of phase-transfer catalysts to enhance the nucleophilicity of the cyanide ion. |
| Side reactions, such as elimination | - Maintain a controlled reaction temperature. Elevated temperatures can favor elimination over substitution. - Choose a good leaving group that favors SN2 reaction kinetics. |
| Degradation of reagents in Mitsunobu reaction | - Use fresh, high-purity triphenylphosphine (PPh3) and azodicarboxylate (e.g., DEAD, DIAD). PPh3 can oxidize over time.[6] - Ensure anhydrous reaction conditions, as water can consume the Mitsunobu reagents.[6] |
Issue 2: Presence of Impurities in the Final Product
| Common Impurity | Potential Source | Mitigation and Removal |
| (S)-1-N-Boc-3-cyanopiperidine (diastereomer) | Racemization during the cyanation step. | - Optimize reaction conditions to favor SN2 inversion. - Chiral HPLC can be used for analysis and purification, though it is often not feasible for large-scale production. Recrystallization with a suitable solvent system may selectively isolate the desired (R)-isomer. |
| 1-N-Boc-piperidine-3-one | Incomplete reduction if starting from the corresponding ketone or oxidation of the alcohol precursor. | - Ensure complete reduction by monitoring the reaction and using a sufficient amount of reducing agent. - Purification by column chromatography. |
| Unreacted 1-N-Boc-3-(R)-hydroxypiperidine | Incomplete cyanation reaction. | - Drive the reaction to completion by optimizing reaction time and temperature. - Can be removed by column chromatography. |
| Triphenylphosphine oxide (TPPO) | Byproduct of the Mitsunobu reaction. | - TPPO can often be removed by crystallization from a nonpolar solvent. - Column chromatography is also effective. |
Data Presentation
Table 1: Comparison of Key Parameters for Common Cyanation Methods
| Method | Typical Reagents | Typical Yield | Operating Temperature | Key Challenges |
| Nucleophilic Substitution | NaCN or KCN in DMSO/DMF | 60-80% | 60-100 °C | Potential for racemization, requires higher temperatures. |
| Mitsunobu Reaction | PPh3, DIAD/DEAD, Acetone Cyanohydrin | 70-90% | 0 °C to Room Temp | Byproduct (TPPO) removal, moisture sensitivity.[7] |
| Amide Dehydration | PPh3/I2, P2O5, or other dehydrating agents | 75-95% | Varies | Requires an additional step to form the amide precursor. |
Experimental Protocols
Protocol 1: Cyanation via Mesylate Intermediate
-
Mesylation of 1-N-Boc-3-(R)-hydroxypiperidine: To a solution of 1-N-Boc-3-(R)-hydroxypiperidine (1 equivalent) and triethylamine (1.5 equivalents) in dichloromethane (DCM) at 0 °C, add methanesulfonyl chloride (1.2 equivalents) dropwise. Stir the reaction mixture at 0 °C for 1-2 hours, monitoring for completion by TLC.
-
Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude mesylate.
-
Cyanation: Dissolve the crude mesylate in DMSO and add sodium cyanide (2 equivalents). Heat the mixture to 80 °C and stir for 12-18 hours, monitoring for completion by HPLC.
-
Purification: Cool the reaction mixture and pour it into cold water. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Mitsunobu Reaction for Direct Cyanation
-
Reaction Setup: To a solution of 1-N-Boc-3-(R)-hydroxypiperidine (1 equivalent), triphenylphosphine (1.5 equivalents), and acetone cyanohydrin (1.5 equivalents) in anhydrous THF at 0 °C under an inert atmosphere, add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) dropwise.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 16-24 hours. Monitor the reaction for completion by TLC or HPLC.
-
Purification: Concentrate the reaction mixture under reduced pressure. The crude product can be purified by column chromatography to remove the triphenylphosphine oxide byproduct.
Visualizations
References
Analytical methods for detecting impurities in 1-N-Boc-3-(R)-cyanopiperidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the analytical method development for detecting impurities in 1-N-Boc-3-(R)-cyanopiperidine.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a sample of this compound?
Potential impurities can originate from the synthesis process or degradation. While a definitive list depends on the specific synthetic route, common impurities may include:
-
Process-Related Impurities:
-
Starting Materials: Unreacted precursors used in the synthesis.
-
Intermediates: Byproducts from incomplete reactions, such as N-Boc-3-piperidone if the synthesis involves its reduction and subsequent cyanation.
-
Enantiomeric Impurity: The corresponding (S)-enantiomer, 1-N-Boc-3-(S)-cyanopiperidine.
-
-
Degradation Products:
-
De-protected Impurity: 3-(R)-cyanopiperidine, formed by the cleavage of the Boc (tert-butoxycarbonyl) protecting group under acidic conditions.[1]
-
Hydrolysis Product: 1-N-Boc-3-(R)-piperidinecarboxamide or 1-N-Boc-3-(R)-piperidinecarboxylic acid, resulting from the hydrolysis of the nitrile group.
-
Q2: Which analytical technique is most suitable for analyzing impurities in this compound?
The choice of technique depends on the impurity of interest and the analytical goal (detection, quantification, or identification).
-
High-Performance Liquid Chromatography (HPLC): This is the most common and versatile technique for impurity profiling of pharmaceutical compounds.[2]
-
Reversed-Phase HPLC (RP-HPLC) with UV detection is excellent for separating and quantifying known and unknown impurities.
-
Chiral HPLC is specifically required to separate and quantify the enantiomeric impurity, (S)-1-N-Boc-3-(S)-cyanopiperidine.[3]
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile or semi-volatile impurities. It offers high sensitivity and selectivity, making it useful for identifying and quantifying trace-level impurities.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for structural elucidation of unknown impurities.[5] While generally less sensitive than chromatographic methods, ¹H NMR can be used for quantitative analysis (qNMR) without the need for specific reference standards for each impurity.[6][7]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique combines the separation power of HPLC with the identification capabilities of mass spectrometry, making it ideal for identifying unknown impurities and confirming the identity of known ones at low levels.[4]
Q3: How do I resolve the (R) and (S) enantiomers of 1-N-Boc-3-cyanopiperidine?
Enantiomers require a chiral environment for separation. Chiral HPLC is the standard method. This involves using a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer. Polysaccharide-based columns (e.g., Chiralpak or Chiralcel) are commonly used for this purpose.[3] The mobile phase, typically a mixture of a non-polar solvent like n-hexane and an alcohol like isopropanol, is optimized to achieve baseline separation.[3]
Troubleshooting Guides
HPLC Analysis Troubleshooting
Issue 1: Poor Peak Shape (Tailing or Fronting)
-
Question: Why are my peaks tailing?
-
Possible Cause 1: Secondary Interactions. The analyte may be interacting with active sites (silanols) on the silica-based column packing. This is common for basic compounds like piperidines.
-
Solution: Add a basic modifier like triethylamine (TEA) or diethylamine (DEA) at a low concentration (e.g., 0.1%) to the mobile phase to mask the silanol groups.[8][9] Alternatively, ensure the mobile phase pH is appropriately controlled with a buffer.
-
-
Question: Why are my peaks fronting?
-
Possible Cause 1: Sample Overload. Injecting too much sample can saturate the column.
-
Solution: Dilute the sample or reduce the injection volume.
-
Possible Cause 2: Inappropriate Sample Solvent. If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve the sample in the mobile phase itself or a weaker solvent.[10]
-
Issue 2: Unstable or Drifting Retention Times
-
Question: Why are my retention times shifting from one injection to the next?
-
Possible Cause 1: Inadequate Column Equilibration. The column may not be fully equilibrated with the mobile phase, especially after a gradient run or when changing mobile phases.
-
Solution: Increase the column equilibration time between runs.[11]
-
Possible Cause 2: Mobile Phase Composition Change. The mobile phase composition may be changing due to evaporation of a volatile component or improper mixing.
-
Solution: Prepare fresh mobile phase daily, keep reservoirs capped, and ensure the online mixer is functioning correctly.[10][11]
-
Possible Cause 3: Temperature Fluctuations. The column temperature can significantly affect retention times.
-
Solution: Use a column oven to maintain a constant and controlled temperature.[8][11]
-
Issue 3: Ghost Peaks or Extraneous Peaks in the Chromatogram
-
Question: I see peaks in my blank run. What is their source?
-
Possible Cause 1: Contaminated Mobile Phase. Impurities in the solvents or additives can appear as peaks, especially during gradient elution.
-
Solution: Use high-purity, HPLC-grade solvents and fresh, high-purity water. Filter all aqueous buffers before use.[8]
-
Possible Cause 2: Sample Carryover. Residual sample from a previous injection may be eluting. This is common with "sticky" compounds.
-
Solution: Optimize the autosampler needle wash procedure. Use a strong solvent in the wash solution to effectively clean the needle and injection port between runs.[8]
-
Quantitative Data Summary
The following tables provide typical performance characteristics for the analytical methods described. Actual values must be determined during method validation.
Table 1: Typical Performance Characteristics for RP-HPLC-UV Method
| Parameter | Typical Value |
| Limit of Detection (LOD) | 0.01 - 0.05% (w/w) |
| Limit of Quantitation (LOQ) | 0.03 - 0.15% (w/w) |
| Linearity (R²) | ≥ 0.999 |
| Precision (%RSD) | < 2.0% |
| Accuracy (% Recovery) | 98.0 - 102.0% |
Table 2: Typical Performance Characteristics for Chiral HPLC-UV Method
| Parameter | Typical Value |
| Enantiomeric Resolution (Rs) | > 2.0 |
| Limit of Detection (LOD) | 0.02 - 0.05% (w/w) |
| Limit of Quantitation (LOQ) | 0.06 - 0.15% (w/w) |
| Precision (%RSD) | < 5.0% |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC Method for General Impurity Profiling
-
Chromatographic System:
-
HPLC System: A system equipped with a quaternary or binary pump, autosampler, column oven, and UV/PDA detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
-
Gradient Program:
-
Start with 5% Mobile Phase B.
-
Linearly increase to 95% Mobile Phase B over 30 minutes.
-
Hold at 95% Mobile Phase B for 5 minutes.
-
Return to 5% Mobile Phase B over 1 minute.
-
Equilibrate at 5% Mobile Phase B for 10 minutes before the next injection.
-
-
Sample Preparation:
-
Accurately weigh about 25 mg of the this compound sample.
-
Dissolve in and dilute to 25 mL with a 50:50 mixture of Acetonitrile and Water to obtain a concentration of 1 mg/mL.
-
Protocol 2: Chiral HPLC Method for Enantiomeric Purity
(Adapted from methodologies for similar chiral piperidines[3])
-
Chromatographic System:
-
HPLC System: A system equipped with an isocratic pump, autosampler, column oven, and UV/PDA detector.
-
Column: Chiralpak IC-3 (or equivalent polysaccharide-based chiral column), 250 mm x 4.6 mm, 3 µm particle size.
-
Mobile Phase: n-Hexane:Isopropanol (IPA) with 0.2% Trifluoroacetic acid (95:5 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
-
Run Type: Isocratic.
-
Sample Preparation:
-
Prepare a sample solution at a concentration of 1 mg/mL in Isopropanol.
-
Visualizations
Caption: General experimental workflow for HPLC impurity analysis.
Caption: Troubleshooting workflow for poor HPLC peak resolution.
References
- 1. 1-Boc-3-hydroxypiperidine-Qiyan [nxydchem.com]
- 2. soeagra.com [soeagra.com]
- 3. researchgate.net [researchgate.net]
- 4. shimadzu.com [shimadzu.com]
- 5. research.manchester.ac.uk [research.manchester.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. Pharmaceutical analysis by NMR can accommodate strict impurity thresholds: The case of choline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. hplc.eu [hplc.eu]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. HPLC Troubleshooting Guide [scioninstruments.com]
Technical Support Center: Trifluoroacetic Anhydride Reactions with Boc-Protected Amines
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with trifluoroacetic anhydride (TFAA) and Boc-protected amines. The primary focus is on addressing and mitigating the common side reaction of N-trifluoroacetylation.
Frequently Asked Questions (FAQs)
Q1: What is the primary, and often unintended, reaction of trifluoroacetic anhydride (TFAA) with a Boc-protected amine?
A1: While strong acids like trifluoroacetic acid (TFA) are typically used to remove the Boc (tert-butoxycarbonyl) protecting group, trifluoroacetic anhydride (TFAA) is a powerful acylating agent.[1][2] When TFAA is used with a Boc-protected amine, the intended Boc deprotection can be followed by a rapid and often undesired side reaction: the N-trifluoroacetylation of the newly formed free amine to yield a stable trifluoroacetamide. This can effectively "re-protect" the amine, preventing its participation in subsequent reaction steps.
Q2: Under what circumstances might I encounter this N-trifluoroacetylation side reaction?
A2: This side reaction can occur in several scenarios:
-
Intentional but Misguided Use: Using TFAA as a substitute for TFA for Boc deprotection without controlling the reaction conditions.
-
Contaminated Reagents: Using a stock of TFA that is contaminated with TFAA. TFAA is the anhydride of TFA and can be present as an impurity or be formed from the dehydration of TFA.[1][2]
-
In Situ Formation: In some cases, conditions in a reaction mixture could lead to the in situ formation of TFAA from TFA, although this is less common.
-
Deliberate In Situ Protection: Some synthetic strategies intentionally use TFAA to form an N-trifluoroacetyl group on an amino acid in situ before proceeding with another reaction, such as a Friedel-Crafts acylation.[3]
Q3: My mass spectrometry results show a mass increase of 96 Da on my amine after Boc deprotection. What does this indicate?
A3: A mass increase of 96 Da strongly suggests the formation of an N-trifluoroacetamide. This corresponds to the replacement of a hydrogen atom on the amine with a trifluoroacetyl group (CF₃CO-). This is a clear indicator that the N-trifluoroacetylation side reaction has occurred.
Q4: Are certain amino acids or amine structures more susceptible to N-trifluoroacetylation?
A4: Yes. Amines with higher nucleophilicity will react more readily with TFAA. In peptide synthesis, studies have shown that peptides with N-terminal hydroxyamino acids, such as threonine, are particularly susceptible to N-alpha-trifluoroacetylation during the final acidolytic deprotection step with TFA.[4] This is thought to proceed through an intermediate trifluoroacetyl ester, followed by an O-to-N acyl shift.[4]
Q5: How can I remove an unwanted N-trifluoroacetyl group?
A5: The N-trifluoroacetyl group is significantly more stable than the Boc group. It is labile under mild basic conditions.[3] Treatment with a base such as potassium carbonate in a methanol/water mixture can be effective for its removal.[3]
Troubleshooting Guide
This section addresses specific issues you may encounter and provides targeted solutions.
| Observed Problem | Potential Cause | Recommended Solution & Action Steps |
| No desired product; only starting material and a new, less polar spot on TLC. | The deprotected amine was immediately capped by N-trifluoroacetylation. | 1. Confirm Identity: Analyze the new spot by Mass Spectrometry to confirm the +96 Da mass addition of a trifluoroacetyl group. 2. Review Reagents: If using TFA, check the age and quality of the reagent. Consider that it may be contaminated with TFAA. Use a fresh, high-purity bottle of TFA. 3. Change Reagent: Switch from TFAA to the standard reagent for Boc deprotection: neat trifluoroacetic acid (TFA) or a solution of TFA in dichloromethane (DCM).[5][6] |
| Low yield of desired product after Boc deprotection and subsequent coupling reaction. | Partial N-trifluoroacetylation of the deprotected amine is terminating the reaction sequence for a portion of your material. | 1. Optimize Deprotection: Use standard Boc deprotection conditions (e.g., 20-50% TFA in DCM) and ensure the reaction goes to completion without extended exposure.[7] 2. Purify Intermediate: After Boc deprotection and work-up, consider purifying the free amine before proceeding to the next coupling step to remove any trifluoroacetylated byproduct. 3. Use Scavengers: During deprotection, the formation of a tert-butyl cation can lead to other side reactions. While not directly preventing trifluoroacetylation, using scavengers like triisopropylsilane (TIS) or water is good practice for a cleaner reaction.[8] |
| Reaction mixture turns dark or shows multiple unidentified spots. | High reactivity of TFAA is causing decomposition or multiple side reactions with other functional groups in the molecule. | 1. Lower Temperature: If you must use TFAA, perform the reaction at a lower temperature (e.g., 0 °C) to control its reactivity.[9] 2. Use Milder Conditions: Immediately switch to a standard, milder Boc deprotection protocol, such as 4M HCl in dioxane or 25% TFA in DCM at room temperature.[7] |
Visual Guides & Workflows
Reaction Pathway Diagram
The following diagram illustrates the desired Boc deprotection pathway versus the N-trifluoroacetylation side reaction when TFAA is present.
References
- 1. Trifluoroacetic anhydride- an important organic reagent_Chemicalbook [chemicalbook.com]
- 2. Trifluoroacetic anhydride - Wikipedia [en.wikipedia.org]
- 3. Synthesis of Trifluoroacetamidoketones by Acylation of Ferrocene with In Situ Protected Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N alpha-trifluoroacetylation of N-terminal hydroxyamino acids: a new side reaction in peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. jk-sci.com [jk-sci.com]
- 7. Boc Deprotection - TFA [commonorganicchemistry.com]
- 8. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 9. Trifluoroacetic Anhydride (TFAA) [commonorganicchemistry.com]
Validation & Comparative
Chiral HPLC Analysis of 1-N-Boc-3-(R)-cyanopiperidine: A Comparative Guide to Enantiomeric Purity Determination
For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral building blocks like 1-N-Boc-3-(R)-cyanopiperidine is a critical step in the synthesis of stereochemically pure active pharmaceutical ingredients. The presence of the undesired (S)-enantiomer can lead to reduced efficacy, altered pharmacological profiles, or unforeseen toxicity. This guide provides an objective comparison of chiral High-Performance Liquid Chromatography (HPLC) for the analysis of this compound, supported by experimental data from analogous compounds, and discusses alternative analytical techniques.
Comparison of Analytical Techniques for Enantiomeric Purity
Chiral HPLC is a robust and widely adopted technique for the separation and quantification of enantiomers due to the commercial availability of a diverse range of chiral stationary phases (CSPs).[1][2] However, other techniques can offer advantages in terms of speed, sensitivity, or environmental impact.[3]
| Technique | Principle | Typical Resolution (Rs) | Analysis Time | Advantages | Limitations |
| Chiral HPLC | Differential partitioning of enantiomers between a mobile phase and a chiral stationary phase.[1] | > 1.5 (baseline)[4] | 10-30 min[4] | High versatility, wide availability of CSPs, robust and reproducible.[2][4] | Moderate analysis times, solvent consumption.[3] |
| Chiral SFC | Separation using a supercritical fluid (typically CO2) as the mobile phase with a chiral stationary phase.[3] | High | Very fast | "Greener" alternative to HPLC with reduced solvent usage, faster analysis times.[3][5] | Requires specialized instrumentation. |
| Chiral GC | Separation of volatile enantiomers (often after derivatization) on a chiral capillary column.[3] | High[1] | 20-40 min[6] | Excellent sensitivity and resolution, especially with mass spectrometric detection.[1][6] | Limited to thermally stable and volatile compounds; derivatization may be required.[6] |
| Chiral CE | Differential migration of enantiomers in an electric field due to interaction with a chiral selector in the background electrolyte.[1] | High | Fast | High efficiency, minimal sample consumption, suitable for high-throughput screening.[1][3] | Reproducibility can be challenging, lower loading capacity.[7] |
| NMR with Chiral Derivatizing Agents | Conversion of enantiomers into diastereomers using a chiral auxiliary, leading to distinct NMR signals.[3] | N/A (based on chemical shift difference) | Fast for single samples | No chromatographic separation needed, provides structural information.[6] | Lower sensitivity and precision compared to chromatographic methods, requires pure samples.[3][6] |
Recommended Chiral HPLC Method for 1-N-Boc-3-cyanopiperidine
While a specific published method for 1-N-Boc-3-cyanopiperidine was not identified, based on the analysis of structurally similar N-Boc protected piperidines and other chiral amines, a normal-phase HPLC method using a polysaccharide-based chiral stationary phase is highly likely to be successful.[6][8][9] Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are renowned for their broad applicability in separating a wide array of chiral compounds.[10][11]
Detailed Experimental Protocol
This protocol is a robust starting point for the method development and validation for the enantiomeric purity analysis of this compound.
Instrumentation:
-
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV or Diode Array Detector (DAD).[1]
Chromatographic Conditions:
| Parameter | Recommended Condition | Justification/Optimization Notes |
| Chiral Stationary Phase | Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)) or Chiralpak® IC-3 (cellulose tris(3,5-dichlorophenylcarbamate)), 250 x 4.6 mm, 5 µm | These CSPs have shown broad enantioselectivity for a wide range of chiral compounds, including N-Boc protected amines and piperidine derivatives.[9] |
| Mobile Phase | Isocratic mixture of n-Hexane and Isopropanol (IPA). A typical starting ratio is 90:10 (v/v). | The ratio of hexane to alcohol is the primary driver of retention and can be adjusted to achieve optimal retention and resolution. Increasing the alcohol content generally decreases retention time. |
| Mobile Phase Additive | 0.1% Diethylamine (DEA) | For basic compounds like piperidines, a small amount of a basic additive like DEA is often used to improve peak shape and prevent tailing by masking residual acidic silanols on the silica support.[8] |
| Flow Rate | 0.5 - 1.0 mL/min[8] | A flow rate of 1.0 mL/min is a standard starting point. It can be adjusted to optimize analysis time and resolution. |
| Column Temperature | 25 °C | Temperature can influence enantioselectivity. Running at sub-ambient or elevated temperatures can sometimes improve resolution. |
| Detection Wavelength | UV at 210-230 nm | The Boc-protecting group and the nitrile group should provide sufficient UV absorbance in the low UV range. A DAD can be used to identify the optimal wavelength. |
| Injection Volume | 10 µL | This can be adjusted based on sample concentration and detector sensitivity. |
| Sample Preparation | Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL. | Ensure the sample is fully dissolved to prevent column blockage. The mobile phase is the ideal solvent to avoid peak distortion. |
Data Analysis: The enantiomeric purity is calculated from the integrated peak areas of the two enantiomers ((Area of major peak) / (Sum of areas of both peaks)) x 100%.[3]
Experimental Workflow
The general workflow for determining the enantiomeric purity of a chiral compound by HPLC involves several key stages, from sample preparation to data analysis and reporting.
Caption: Workflow for Chiral HPLC Analysis.
Conclusion
Chiral HPLC stands out as the premier method for determining the enantiomeric purity of this compound, offering a blend of versatility, robustness, and high-resolution capabilities. The proposed method, utilizing a polysaccharide-based chiral stationary phase under normal phase conditions, provides a strong and reliable starting point for method development. While alternative techniques like SFC and CE present advantages in speed and sample economy, HPLC remains the well-established and accessible gold standard for quality control in pharmaceutical development.[1][3] The successful implementation and validation of a chiral separation method are paramount to ensuring the stereochemical integrity and, ultimately, the safety and efficacy of the final drug product.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Analysis and evaluation of chiral drugs in biological samples – secrets of science [shimadzu-webapp.eu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. scispace.com [scispace.com]
A Comparative Guide to the Synthesis of 1-N-Boc-3-(R)-cyanopiperidine: Chemical vs. Chemoenzymatic Routes
For researchers, scientists, and professionals in drug development, the efficient and stereoselective synthesis of chiral building blocks is a cornerstone of modern pharmaceutical chemistry. 1-N-Boc-3-(R)-cyanopiperidine, a key intermediate in the synthesis of various therapeutic agents, presents a compelling case study for comparing traditional chemical synthesis with a chemoenzymatic approach. This guide provides an objective comparison of these two synthetic strategies, supported by experimental data and detailed protocols.
Executive Summary
The synthesis of enantiomerically pure this compound can be effectively achieved through both a multi-step chemical pathway and a more streamlined chemoenzymatic route. The chemoenzymatic approach leverages the high stereoselectivity of a ketoreductase for the key chiral induction step, followed by a chemical transformation. In contrast, the purely chemical synthesis relies on chiral resolution to establish the required stereocenter. While both methods can yield the desired product, they differ significantly in terms of overall yield, enantiomeric purity, and process efficiency.
Data Presentation: A Head-to-Head Comparison
| Parameter | Chemical Synthesis | Chemoenzymatic Synthesis |
| Starting Material | 3-Hydroxypyridine | N-Boc-3-piperidone |
| Key Chiral Step | Diastereomeric salt resolution | Enzymatic asymmetric reduction |
| Overall Yield | ~30-40% | ~70-75% |
| Enantiomeric Excess (e.e.) | >99% (after resolution) | >99% |
| Number of Steps | 4 | 2 |
| Key Reagents | Rh/C catalyst, L-pyroglutamic acid, Di-tert-butyl dicarbonate, Mitsunobu reagents | Ketoreductase (KRED), NAD⁺/NADH, Glucose/Glucose Dehydrogenase (GDH), Mitsunobu reagents |
| Reaction Conditions | High pressure/temperature for hydrogenation; multiple steps at varying temperatures | Mild enzymatic reaction conditions (ambient temperature and pressure) |
| Process Complexity | High (multiple steps, purification of intermediates, resolution) | Moderate (enzyme production/procurement, downstream processing) |
Experimental Protocols
Chemical Synthesis of this compound
This route involves the hydrogenation of 3-hydroxypyridine, followed by chiral resolution, Boc-protection, and conversion of the hydroxyl group to a nitrile.
Step 1: Hydrogenation of 3-Hydroxypyridine to racemic-3-Hydroxypiperidine
To a solution of 3-hydroxypyridine in an appropriate solvent, a rhodium on carbon (Rh/C) catalyst is added. The mixture is subjected to hydrogenation at elevated pressure (4-6 MPa) and temperature (80-100°C) for 32-60 hours. After cooling and filtration of the catalyst, the solvent is removed under reduced pressure to yield racemic 3-hydroxypiperidine.
Step 2: Chiral Resolution of racemic-3-Hydroxypiperidine
The racemic 3-hydroxypiperidine and L-pyroglutamic acid (for the R-enantiomer of the piperidine) are heated in ethanol. Upon cooling, the diastereomeric salt, (R)-3-hydroxypiperidine L-pyroglutamate, crystallizes and is isolated by filtration. The salt is then treated with a base to liberate the free (R)-3-hydroxypiperidine.
Step 3: Boc-Protection of (R)-3-Hydroxypiperidine
(R)-3-hydroxypiperidine is dissolved in a suitable solvent (e.g., dichloromethane) and treated with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) at 0°C to room temperature. After reaction completion, an aqueous workup followed by purification yields 1-N-Boc-3-(R)-hydroxypiperidine.
Step 4: Conversion to this compound via Mitsunobu Reaction
To a solution of 1-N-Boc-3-(R)-hydroxypiperidine and triphenylphosphine (PPh₃) in anhydrous tetrahydrofuran (THF) at 0°C, diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) is added dropwise, followed by the addition of acetone cyanohydrin. The reaction is allowed to warm to room temperature and stirred until completion. The desired this compound is then isolated and purified by column chromatography. This reaction proceeds with an inversion of stereochemistry.
Chemoenzymatic Synthesis of this compound
This approach utilizes an enzyme for the key stereoselective reduction, followed by a chemical conversion.
Step 1: Enzymatic Asymmetric Reduction of N-Boc-3-piperidone
In a buffered aqueous solution (e.g., phosphate buffer, pH 6.5-7.5), N-Boc-3-piperidone is suspended. A ketoreductase (KRED) selective for the (R)-alcohol, NAD⁺, and a cofactor regeneration system (e.g., glucose and glucose dehydrogenase, GDH) are added. The reaction mixture is stirred at a controlled temperature (e.g., 25-35°C) for 12-24 hours. The product, 1-N-Boc-3-(R)-hydroxypiperidine, is extracted with an organic solvent and purified. A reported protocol for a similar transformation to the (R)-alcohol yielded the product in 80% with 93% e.e.[1]
Step 2: Conversion to this compound via Mitsunobu Reaction
The procedure is identical to Step 4 of the chemical synthesis route described above. The 1-N-Boc-3-(R)-hydroxypiperidine obtained from the enzymatic reduction is converted to this compound with inversion of stereochemistry.
Visualizing the Synthesis Pathways
Figure 1. Comparative workflow of chemical vs. chemoenzymatic synthesis.
Conclusion
The choice between a purely chemical and a chemoenzymatic synthesis of this compound will depend on the specific requirements of the research or manufacturing process.
The chemical synthesis , while established, is a longer process with a lower overall yield due to the resolution step, which theoretically limits the yield of the desired enantiomer to 50% from the racemic mixture. However, it utilizes conventional organic chemistry techniques and reagents that are readily available in most laboratories.
The chemoenzymatic synthesis offers a more elegant and efficient alternative. The enzymatic reduction step provides high enantioselectivity and yield under mild conditions, significantly improving the overall process economy and environmental footprint. This approach is particularly advantageous for large-scale production where efficiency and stereochemical purity are paramount. The main consideration for this route is the availability and cost of the specific ketoreductase.
For drug development professionals, the chemoenzymatic route represents a more sustainable and cost-effective strategy for the production of this compound, aligning with the principles of green chemistry and offering a competitive advantage in the synthesis of chiral pharmaceutical intermediates.
References
A Comparative Guide to the Synthetic Utility of 1-N-Boc-3-(R)-cyanopiperidine and 1-N-Boc-3-(S)-cyanopiperidine
Introduction
In the landscape of modern pharmaceutical synthesis, chiral piperidine scaffolds are indispensable building blocks for a myriad of therapeutic agents. The stereochemistry of these scaffolds often dictates the pharmacological activity and safety profile of the final drug molecule. Among the versatile chiral piperidine intermediates, 1-N-Boc-3-substituted piperidines, including the cyanopiperidine enantiomers, serve as crucial precursors to key functionalities such as amino and hydroxyl groups. This guide provides a comparative analysis of the synthetic utility of 1-N-Boc-3-(R)-cyanopiperidine and 1-N-Boc-3-(S)-cyanopiperidine, focusing on their roles as progenitors to chiral 3-amino- and 3-hydroxypiperidines and their subsequent application in the synthesis of prominent drug molecules. While direct head-to-head comparisons of the cyanopiperidine enantiomers in identical reactions are not extensively documented, their synthetic value can be effectively evaluated through the stereoselective synthesis of their derivatives and the importance of these derivatives in medicinal chemistry.
The primary value of 1-N-Boc-3-cyanopiperidine enantiomers lies in their potential for stereospecific conversion to the corresponding 1-N-Boc-3-aminomethylpiperidines via reduction of the nitrile group. However, a more prevalent and versatile approach to chiral 3-substituted piperidines involves the asymmetric modification of the prochiral precursor, N-Boc-3-piperidone. This guide will focus on the stereoselective synthesis of (R)- and (S)-N-Boc-3-aminopiperidine and (R)- and (S)-N-Boc-3-hydroxypiperidine from this common starting material, as these intermediates are of paramount importance in contemporary drug development.
Stereoselective Synthesis of Key Chiral Intermediates from N-Boc-3-piperidone
The asymmetric synthesis of chiral 3-amino- and 3-hydroxypiperidines from N-Boc-3-piperidone is a well-established and highly efficient strategy. Biocatalysis, employing enzymes such as ketoreductases (KREDs) and transaminases (TAs), has emerged as a powerful tool for achieving high enantioselectivity and yields under mild reaction conditions.[1][2]
| Target Intermediate | Method | Catalyst/Enzyme | Yield | Enantiomeric Excess (ee) | Reference |
| (S)-N-Boc-3-hydroxypiperidine | Biocatalytic Reduction | Ketoreductase (KRED) & Glucose Dehydrogenase (GDH) | >99% conversion | >99% | [1] |
| (S)-N-Boc-3-hydroxypiperidine | Biocatalytic Reduction | Pichia pastoris (whole cell) | 85.4% | >99% | [3] |
| (S)-N-Boc-3-hydroxypiperidine | Biocatalytic Reduction | Aldo-Keto Reductase (AKR-43) & GDH | >99% conversion | >99% | [4] |
| (R)-N-Boc-3-hydroxypiperidine | Biocatalytic Reduction | Carbonyl Reductase (from Kluyveromyces marxianus) & GDH | >99% conversion | >99% | [5] |
| (R)-N-Boc-3-aminopiperidine | Biocatalytic Amination | Immobilized ω-Transaminase (ATA-025-IMB) | 70% | >99% | [2] |
| (S)-N-Boc-3-aminopiperidine | Chemical Synthesis | From L-glutamic acid (multi-step) | 44-55% (overall) | High (chiral pool) |
Applications in Pharmaceutical Synthesis
The choice between the (R) and (S) enantiomers of these chiral piperidine building blocks is dictated by the specific stereochemical requirements of the target drug molecule.
The (S)-Hydroxy Enantiomer in the Synthesis of Ibrutinib
(S)-N-Boc-3-hydroxypiperidine is a key intermediate in the synthesis of Ibrutinib, a potent Bruton's tyrosine kinase (BTK) inhibitor used in the treatment of B-cell malignancies.[1][4] The stereochemistry at the 3-position of the piperidine ring is crucial for the drug's binding affinity and efficacy.
The (R)-Amino Enantiomer in the Synthesis of Linagliptin
(R)-N-Boc-3-aminopiperidine is a cornerstone in the synthesis of Linagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes.[6] The (R)-configuration of the amino group is essential for the drug's potent and selective inhibition of the DPP-4 enzyme.
Synthetic Utility of Other Enantiomers
While the (S)-hydroxy and (R)-amino enantiomers are highlighted in the synthesis of Ibrutinib and Linagliptin, their corresponding enantiomers also hold significant value in medicinal chemistry.
-
(R)-N-Boc-3-hydroxypiperidine : This chiral building block is also utilized in the synthesis of various kinase inhibitors and other biologically active molecules where the (R)-stereochemistry is required for optimal target engagement.[7]
-
(S)-N-Boc-3-aminopiperidine : This enantiomer is a versatile intermediate for the synthesis of a range of pharmaceuticals, including those targeting neurological disorders, and is also used in peptide synthesis to enhance stability and bioactivity.[8]
Experimental Protocols
Asymmetric Reduction of N-Boc-3-piperidone to (S)-N-Boc-3-hydroxypiperidine[1]
This protocol utilizes a co-expression system of a ketoreductase (KRED) and glucose dehydrogenase (GDH) for cofactor regeneration.
Experimental Workflow:
Procedure:
-
A reaction mixture containing N-Boc-3-piperidone (100 g·L⁻¹), D-glucose (130 g·L⁻¹), NADP+ (0.2 g·L⁻¹), and a cell-free extract of E. coli co-expressing KRED and GDH (30 g·L⁻¹) in 100 mmol·L⁻¹ PBS buffer (pH 6.5) is prepared.
-
The reaction is maintained at 35 °C, and the pH is controlled at 6.5 by the addition of 2 mol·L⁻¹ NaOH solution.
-
The reaction progress is monitored by TLC or HPLC.
-
Upon completion, the product is extracted with an equal volume of ethyl acetate.
-
The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield (S)-N-Boc-3-hydroxypiperidine.
Asymmetric Reductive Amination of N-Boc-3-piperidone to (R)-N-Boc-3-aminopiperidine[2]
This protocol employs an immobilized ω-transaminase for the asymmetric synthesis.
Procedure:
-
A reaction vessel is charged with triethanolamine buffer (100 mM, pH 7.5), pyridoxal-5'-phosphate (PLP, 1 mM), isopropylamine (1 M), and the immobilized ω-transaminase (e.g., ATA-025-IMB, 200 mg).
-
The mixture is stirred at 35 °C for 5 minutes.
-
A solution of 1-Boc-3-piperidone in DMSO is added to the reaction mixture.
-
The reaction is stirred at 50 °C and monitored by HPLC.
-
Upon completion, the enzyme is filtered off.
-
The pH of the filtrate is adjusted to 2 with 4 M HCl, and the aqueous layer is extracted with dichloromethane to remove any unreacted starting material.
-
The pH of the aqueous layer is then adjusted to 13 with KOH, and the product is extracted with dichloromethane.
-
The combined organic extracts are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield (R)-N-Boc-3-aminopiperidine.
Reduction of 1-N-Boc-3-cyanopiperidine to 1-N-Boc-3-aminomethylpiperidine (General Protocol)
While direct comparative data is scarce, the reduction of the nitrile functionality is a standard transformation. A common method involves catalytic hydrogenation.
Procedure using Raney Nickel:
-
To a solution of 1-N-Boc-3-cyanopiperidine in a suitable solvent (e.g., methanol or ethanol) containing a catalytic amount of sodium hydroxide, Raney Nickel is added as a slurry.
-
The mixture is hydrogenated in a Parr apparatus under a hydrogen atmosphere (typically 1-5 bar).
-
The reaction is monitored by TLC or GC-MS until the starting material is consumed.
-
The catalyst is carefully filtered off through a pad of Celite.
-
The filtrate is concentrated under reduced pressure to yield the crude 1-N-Boc-3-aminomethylpiperidine, which can be purified by column chromatography if necessary.
The synthetic utility of 1-N-Boc-3-(R)- and -(S)-cyanopiperidine is intrinsically linked to the stereoselective synthesis of their more widely used derivatives, namely the corresponding 3-amino- and 3-hydroxypiperidines. While the cyanopiperidines can serve as precursors to aminomethylpiperidines, the asymmetric transformation of the readily available N-Boc-3-piperidone offers a more versatile and efficient route to the enantiomerically pure 3-amino- and 3-hydroxypiperidine building blocks.
The choice between the (R) and (S) enantiomers is strictly dictated by the stereochemical requirements of the final drug target, as exemplified by the crucial roles of (S)-N-Boc-3-hydroxypiperidine in the synthesis of Ibrutinib and (R)-N-Boc-3-aminopiperidine in the synthesis of Linagliptin. The advances in biocatalysis have provided highly efficient and selective methods for the synthesis of these key chiral intermediates, making them readily accessible for drug discovery and development. This guide underscores the importance of stereochemistry in piperidine-based pharmaceuticals and highlights the synthetic strategies employed to access these valuable chiral building blocks.
References
- 1. mdpi.com [mdpi.com]
- 2. BJOC - Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Application of N-Boc-3-piperidone_Chemicalbook [chemicalbook.com]
- 7. nbinno.com [nbinno.com]
- 8. chemimpex.com [chemimpex.com]
A Comparative Guide to Trifluoroacetic Anhydride Alternatives for Amide Dehydration in Piperidine Synthesis
For researchers and professionals in drug development, the synthesis of piperidine scaffolds is a cornerstone of medicinal chemistry. One common synthetic route involves the dehydration of a precursor amide to a nitrile, followed by cyclization. While trifluoroacetic anhydride (TFAA) is a potent reagent for this dehydration, its aggressive nature, cost, and challenging workup have prompted the search for effective alternatives. This guide provides an objective comparison of alternative reagents, supported by experimental data, to aid in the selection of the most suitable method for your synthetic needs.
Performance Comparison of Dehydrating Reagents
The efficacy of various reagents for the dehydration of primary amides to nitriles is summarized below. While the substrates are not identical across all studies, this data provides a valuable benchmark for comparing reaction conditions and yields. The choice of reagent can significantly impact reaction time, temperature, and tolerance to other functional groups.
| Reagent System | Substrate Example | Conditions | Yield (%) | Reference |
| Trifluoroacetic Anhydride (TFAA) / Et₃N | Cyclohexanecarboxamide | CH₂Cl₂, 0 °C to rt | 92 | [1] |
| Phosphorus Pentoxide (P₂O₅) | Acetamide | Heat | High | [2] |
| Phosphoryl Chloride (POCl₃) | Benzamide | Pyridine, Reflux | High | [3] |
| Oxalyl Chloride / cat. DMSO / Et₃N | Various aromatic & aliphatic amides | CH₂Cl₂, rt, 1h | 85-98 | [4] |
| Burgess Reagent | Various primary amides | CH₂Cl₂, rt | 84-95 | [5] |
| Ethyl Dichlorophosphate / DBU | Cyclohexanecarboxamide | CH₂Cl₂, rt, 1.5h | 95 | [1] |
| P(OPh)₃ / DBU | Benzamide | Neat, MW, 150 °C, 4 min | 96 | [6] |
Featured Alternative: Oxalyl Chloride/DMSO
The use of oxalyl chloride with a catalytic amount of dimethyl sulfoxide (DMSO), a variation of the Swern oxidation conditions, has emerged as a mild and highly efficient method for amide dehydration.[4] This system offers rapid reaction times at room temperature and demonstrates broad substrate scope with excellent yields.[4]
Experimental Protocol: Dehydration of Benzamide using Oxalyl Chloride/DMSO
This protocol is adapted from the procedure reported by Ding et al. in the Journal of Organic Chemistry (2018).[4]
Materials:
-
Benzamide
-
Oxalyl Chloride ((COCl)₂)
-
Dimethyl Sulfoxide (DMSO)
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
Procedure:
-
Reaction Setup: To a stirred solution of benzamide (1.0 mmol) in anhydrous CH₂Cl₂ (5 mL) in a round-bottom flask, add triethylamine (3.0 mmol, 3.0 equiv.).
-
Activator Preparation: In a separate flask, prepare the activating reagent by adding oxalyl chloride (1.2 mmol, 1.2 equiv.) to a solution of DMSO (0.1 mmol, 0.1 equiv.) in anhydrous CH₂Cl₂ (2 mL) at room temperature. Stir for 10 minutes.
-
Dehydration Reaction: Add the freshly prepared activating reagent dropwise to the benzamide solution at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1 hour.
-
Workup: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution (10 mL). Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers and extract the aqueous layer with CH₂Cl₂ (2 x 10 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (15 mL), and dry over anhydrous MgSO₄.
-
Isolation: Filter the mixture and concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the pure benzonitrile.
Synthesis Pathway and Experimental Workflow
The synthesis of a piperidine ring from an acyclic precursor via amide dehydration involves two key transformations: the conversion of the amide to a nitrile and the subsequent intramolecular cyclization of the resulting aminonitrile.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Synthesis of Nitriles from Primary Amides or Aldoximes under Conditions of a Catalytic Swern Oxidation [organic-chemistry.org]
- 5. thieme-connect.com [thieme-connect.com]
- 6. Efficient New Protocols for Converting Primary Amides into Nitriles Initiated by P(NMe2)3, PCl3, or P(OPh)3 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Protecting Groups for 3-Cyanopiperidine in Chemical Synthesis
For researchers, scientists, and professionals in drug development, the strategic selection of a protecting group for reactive moieties is a critical step in the synthesis of complex molecules. This guide provides a comprehensive comparison of three commonly used nitrogen protecting groups for the 3-cyanopiperidine scaffold: tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and Benzyl (Bn).
The choice of a protecting group can significantly impact the efficiency, yield, and overall success of a synthetic route. This comparison focuses on the ease of introduction and removal, stability under various reaction conditions, and the orthogonality of these groups in the context of 3-cyanopiperidine, a valuable building block in medicinal chemistry.
Comparison of Performance and Experimental Data
The selection of an appropriate protecting group is contingent on the specific requirements of the synthetic pathway, including the presence of other functional groups and the desired reaction conditions. The following table summarizes key quantitative data for the protection and deprotection of 3-cyanopiperidine with Boc, Cbz, and Benzyl groups.
| Protecting Group | Protection Method | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Deprotection Method | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Boc | Acylation | Di-tert-butyl dicarbonate (Boc)₂O, Triethylamine (TEA) | Dichloromethane (DCM) | Room Temp. | 2 | >95 | Acidolysis | Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | 0 to Room Temp. | 0.5 - 2 | High |
| Cbz | Acylation | Benzyl chloroformate (Cbz-Cl), NaHCO₃ | Dioxane/Water | 0 to Room Temp. | 2-4 | High | Hydrogenolysis | H₂, 10% Pd/C | Methanol (MeOH) | Room Temp. | 1-16 | High |
| Benzyl (Bn) | Reductive Amination | Benzaldehyde, NaBH(OAc)₃ | 1,2-Dichloroethane (DCE) | Room Temp. | 12 | Good to High | Hydrogenolysis | H₂, 10% Pd/C, HCl | Methanol (MeOH) | Room Temp. | 12-24 | High |
Orthogonality and Stability
A key consideration in multi-step synthesis is the orthogonality of protecting groups, which allows for the selective removal of one group in the presence of others.
-
Boc: Stable to catalytic hydrogenation and basic conditions, but readily cleaved by strong acids. This makes it orthogonal to Cbz and Benzyl groups.
-
Cbz: Stable to acidic and basic conditions but is removed by catalytic hydrogenolysis.[1] It is therefore orthogonal to the acid-labile Boc group.[1]
-
Benzyl: Also removed by catalytic hydrogenolysis, making it non-orthogonal with the Cbz group under these conditions. It is stable to a wide range of non-reductive conditions.
The stability of the protected 3-cyanopiperidine derivatives is crucial for subsequent synthetic transformations. The Boc group is generally stable to nucleophiles and bases, while the Cbz and Benzyl groups offer robust protection under a broader range of non-reducing conditions.
Experimental Protocols
Detailed methodologies for the introduction and removal of each protecting group are provided below.
tert-Butoxycarbonyl (Boc) Group
Protection of 3-Cyanopiperidine:
To a solution of 3-cyanopiperidine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM), di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) is added portion-wise at 0 °C. The reaction mixture is stirred at room temperature for 2 hours. Upon completion, the reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield tert-butyl 3-cyanopiperidine-1-carboxylate.
Deprotection of N-Boc-3-cyanopiperidine:
The N-Boc protected 3-cyanopiperidine (1.0 eq) is dissolved in dichloromethane (DCM) and cooled to 0 °C. Trifluoroacetic acid (TFA, 5-10 eq) is added dropwise, and the reaction mixture is stirred at room temperature for 30 minutes to 2 hours.[2] The solvent and excess TFA are removed under reduced pressure to yield the deprotected piperidine as its TFA salt.
Carboxybenzyl (Cbz) Group
Protection of 3-Cyanopiperidine:
To a solution of 3-cyanopiperidine (1.0 eq) in a mixture of dioxane and water, sodium bicarbonate (NaHCO₃, 2.0 eq) is added. The mixture is cooled to 0 °C, and benzyl chloroformate (Cbz-Cl, 1.1 eq) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 2-4 hours. The product, benzyl 3-cyanopiperidine-1-carboxylate, is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.
Deprotection of N-Cbz-3-cyanopiperidine:
The N-Cbz protected 3-cyanopiperidine (1.0 eq) is dissolved in methanol (MeOH), and a catalytic amount of 10% palladium on carbon (Pd/C) is added. The mixture is stirred under a hydrogen atmosphere (e.g., using a balloon) at room temperature for 1-16 hours. Upon completion, the catalyst is removed by filtration through Celite, and the solvent is evaporated to yield the deprotected 3-cyanopiperidine.
Benzyl (Bn) Group
Protection of 3-Cyanopiperidine (Reductive Amination):
To a solution of 3-cyanopiperidine (1.0 eq) and benzaldehyde (1.1 eq) in 1,2-dichloroethane (DCE), sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) is added in portions. The reaction mixture is stirred at room temperature for 12 hours. The reaction is then quenched with saturated aqueous sodium bicarbonate solution, and the product, 1-benzyl-3-cyanopiperidine, is extracted, dried, and purified.
Deprotection of N-Benzyl-3-cyanopiperidine:
The N-benzyl protected 3-cyanopiperidine (1.0 eq) is dissolved in methanol (MeOH) containing a stoichiometric amount of hydrochloric acid (HCl). A catalytic amount of 10% palladium on carbon (Pd/C) is added, and the mixture is stirred under a hydrogen atmosphere at room temperature for 12-24 hours. The catalyst is removed by filtration, and the solvent is evaporated to give the hydrochloride salt of 3-cyanopiperidine.
Visualizing the Workflow
The following diagrams illustrate the general workflows for the protection and deprotection of 3-cyanopiperidine.
Caption: General workflow for the N-protection of 3-cyanopiperidine.
Caption: General workflows for the deprotection of N-protected 3-cyanopiperidine.
Caption: Orthogonality of Boc, Cbz, and Benzyl protecting groups.
References
Chiral Piperidines in Kinase Inhibitor Design: A Comparative Guide to Biological Activity
For researchers, scientists, and drug development professionals, the piperidine scaffold is a cornerstone in the design of novel kinase inhibitors. The inherent chirality of substituted piperidines offers a critical tool for optimizing potency, selectivity, and pharmacokinetic properties. This guide provides an objective comparison of the biological activity of kinase inhibitors synthesized from different chiral piperidines, supported by experimental data and detailed protocols.
The introduction of chiral centers into the piperidine ring can significantly influence the binding affinity of an inhibitor to its target kinase. Even subtle changes in the stereochemistry of a piperidine moiety can lead to dramatic differences in biological activity, highlighting the importance of stereoselective synthesis and comparative evaluation in drug discovery. This guide will delve into specific examples of how chirality in the piperidine ring impacts the inhibition of key kinases such as Bruton's tyrosine kinase (BTK) and Protein Kinase B (Akt).
Comparative Analysis of Chiral Piperidine-Based Kinase Inhibitors
The following tables summarize the structure-activity relationships (SAR) of kinase inhibitors where the chirality of the piperidine ring is a key differentiating feature. The data presented showcases how modifications to the chiral piperidine scaffold can modulate inhibitory potency.
Bruton's Tyrosine Kinase (BTK) Inhibitors
BTK is a crucial mediator in B-cell receptor signaling, making it a prime target for the treatment of B-cell malignancies and autoimmune diseases. The following data illustrates the impact of substitutions on a piperidine amide scaffold on BTK inhibitory activity.
| Compound ID | R Group on Piperidine Amide | BTK IC50 (nM) |
| 1 | H | 0.27 |
| 2 | Me | 0.17 |
| 3 | CF2H | 0.86 |
| 4 | MeOCH2 | 0.31 |
| 5 | CF3 | 3.7 |
Table 1: SAR of Amide Substitutions on a Piperidine Scaffold for BTK Inhibition. The data demonstrates that small alkyl and ether substitutions on the piperidine amide are well-tolerated and can lead to potent BTK inhibition.
Akt (Protein Kinase B) Inhibitors
Akt is a serine/threonine kinase that plays a central role in cell survival, proliferation, and metabolism. It is a key node in the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer. The data below highlights the impact of substitutions on a piperidin-4-yl side chain on the inhibition of Akt1.
| Compound ID | Substitution on Pyrazolopyrimidine Core | Akt1 IC50 (nM) | PC-3 Cell Proliferation IC50 (µM) |
| 10f | 3-Cl | 30.1 | 4.5 |
| 10g | 3-Br | 28.5 | 4.1 |
| 10h | 3-I | 24.3 | 3.7 |
| 10j | 3-Cl, 6-Me | 45.2 | 8.2 |
| 10k | 3-Br, 6-Me | 40.8 | 7.5 |
| 10l | 3-I, 6-Me | 35.6 | 6.9 |
| GSK690693 (Reference) | - | - | 14.1 |
Table 2: Biological activities of selected Akt inhibitors with a piperidin-4-yl side chain. The data indicates that halogen substitutions at the 3-position of the pyrazolopyrimidine core lead to potent Akt1 inhibition and anti-proliferative effects in PC-3 prostate cancer cells.[1]
Signaling Pathways and Experimental Workflows
To understand the context of kinase inhibition, it is crucial to visualize the relevant signaling pathways and the experimental procedures used to measure inhibitor activity.
Experimental Protocols
Accurate and reproducible experimental methods are fundamental to the comparative analysis of kinase inhibitors. Below are detailed protocols for common assays used to determine the biological activity of these compounds.
In Vitro Kinase Inhibition Assay (Biochemical Assay)
This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compounds (chiral piperidine-based kinase inhibitors) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™, HTRF®, or similar)
-
Microplate reader (luminescence or fluorescence)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in kinase assay buffer to the desired final concentrations.
-
Kinase Reaction:
-
Add the diluted compounds to the wells of a microplate.
-
Add the kinase enzyme to the wells and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the reaction for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
-
Detection:
-
Stop the kinase reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions. The signal generated is proportional to the amount of ADP produced or substrate phosphorylated.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Cell-Based Kinase Inhibition Assay (Cellular Assay)
This protocol outlines a general method to assess the ability of a compound to inhibit a specific kinase within a cellular context.
Materials:
-
A cell line that expresses the target kinase.
-
Cell culture medium and supplements.
-
Test compounds (chiral piperidine-based kinase inhibitors) dissolved in DMSO.
-
Lysis buffer.
-
Antibodies: a phospho-specific antibody for the kinase's substrate and a total protein antibody for normalization.
-
Detection reagents (e.g., ELISA or Western blot reagents).
-
Microplate reader or imaging system.
Procedure:
-
Cell Culture and Treatment:
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compounds for a specific duration.
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells with a suitable lysis buffer to extract the proteins.
-
-
Detection of Phosphorylation:
-
Quantify the level of phosphorylation of the kinase's substrate in the cell lysates using an appropriate method such as ELISA or Western blotting.
-
For ELISA, cell lysates are added to wells coated with a capture antibody, and a phospho-specific detection antibody is used for quantification.
-
For Western blotting, proteins are separated by SDS-PAGE, transferred to a membrane, and probed with phospho-specific and total protein antibodies.
-
-
Data Analysis:
-
Normalize the phospho-protein signal to the total protein signal.
-
Calculate the percentage of inhibition of substrate phosphorylation for each compound concentration relative to a vehicle-treated control.
-
Determine the cellular IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[2]
-
This guide provides a foundational understanding of the role of chiral piperidines in kinase inhibitor design. The presented data and protocols serve as a valuable resource for researchers in the field, enabling a more informed and efficient drug discovery process. The continued exploration of chiral piperidine scaffolds will undoubtedly lead to the development of more potent and selective kinase inhibitors for the treatment of a wide range of diseases.
References
A Comparative Cost-Benefit Analysis of Synthetic Routes to 1-N-Boc-3-(R)-cyanopiperidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two primary synthetic routes to the chiral building block 1-N-Boc-3-(R)-cyanopiperidine, a key intermediate in the synthesis of various pharmaceutical compounds. The analysis focuses on a cost-benefit evaluation of each route, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for specific research and development needs.
Executive Summary
Two plausible synthetic pathways commencing from the readily available starting material, N-Boc-3-piperidone, are evaluated:
-
Route A: An enzymatic reduction of N-Boc-3-piperidone to (S)-N-Boc-3-hydroxypiperidine, followed by chemical conversion to the target (R)-cyanopiperidine derivative via a tosylation and subsequent cyanation. This route leverages the high stereoselectivity of enzymatic reactions.
-
Route B: An enzymatic reductive amination of N-Boc-3-piperidone to afford (R)-N-Boc-3-aminopiperidine, followed by a Sandmeyer-type reaction to introduce the cyano group. This pathway also relies on biocatalysis for stereochemical control.
The selection of the optimal route will depend on a balance of factors including reagent cost and availability, process scalability, and considerations of process safety and environmental impact.
Data Presentation
Table 1: Cost Comparison of Key Reagents
| Reagent | Supplier Example(s) | Price (USD) | Quantity | Price per Gram/Unit (USD) |
| N-Boc-3-piperidone | Thermo Fisher Scientific, Biosynth | $867.65 | 100 g | $8.68/g |
| (R)-(+)-alpha-Methylbenzylamine | Chem-Impex, Sigma-Aldrich | $225.00 | 1 kg | $0.23/g |
| Di-tert-butyl dicarbonate | Sigma-Aldrich, TCI | $264.00 | 100 g | $2.64/g |
| Sodium borohydride | Sigma-Aldrich, Chem-Impex | $58.24 | 100 g | $0.58/g |
| Palladium on carbon (10%) | Various | Varies significantly with market price | - | - |
| Tosyl chloride | Chem-Impex, TCI | $15.96 | 250 g | $0.06/g |
| Sodium cyanide | Sigma-Aldrich | $193.00 | 1 kg | $0.19/g |
| Ketoreductase (KRED) | Various (e.g., Codexis, Syncozymes) | Varies (sold by activity units) | - | - |
| Transaminase (ATA) | Various (e.g., Codexis, Syncozymes) | Varies (sold by activity units) | - | - |
Note: Prices are indicative and subject to change based on supplier, purity, and market fluctuations. The cost of enzymes is highly variable and depends on the specific enzyme, its activity, and the scale of purchase.
Table 2: Comparison of Synthetic Routes
| Parameter | Route A: Enzymatic Reduction & Cyanation | Route B: Enzymatic Amination & Cyanation |
| Starting Material | N-Boc-3-piperidone | N-Boc-3-piperidone |
| Chiral Step | Enzymatic reduction with Ketoreductase (KRED) | Enzymatic reductive amination with Transaminase (ATA) |
| Key Intermediates | (S)-N-Boc-3-hydroxypiperidine, (S)-N-Boc-3-tosyloxypiperidine | (R)-N-Boc-3-aminopiperidine, Diazonium salt intermediate |
| Reported Yield (Chiral Step) | >95%[1][2] | >99%[3] |
| Reported e.e. (Chiral Step) | >99%[1][2] | >99%[3] |
| Number of Steps | 3 | 3 |
| Key Reagents | KRED, NAD(P)H, Tosyl chloride, Sodium cyanide | ATA, Amine donor (e.g., isopropylamine), NaNO₂, CuCN |
| Potential Challenges | Handling of toxic sodium cyanide. Potential for side reactions during tosylation and cyanation. | Diazotization of a saturated amine can be challenging and may lead to elimination or rearrangement byproducts. Handling of potentially unstable diazonium intermediates. |
| Safety & Environment | Use of highly toxic sodium cyanide requires stringent safety protocols. Tosyl chloride is a corrosive lachrymator.[4][5][6][7][8] | Use of sodium nitrite and the potential formation of diazonium salts require careful handling. Copper cyanide is toxic. |
Experimental Protocols
Route A: Enzymatic Reduction and Cyanation
Step 1: Enzymatic Reduction of N-Boc-3-piperidone to (S)-N-Boc-3-hydroxypiperidine
This procedure is adapted from published methods utilizing ketoreductases.[1][2]
-
Materials: N-Boc-3-piperidone, Ketoreductase (KRED) with (S)-selectivity, NAD(P)H cofactor, Glucose dehydrogenase (GDH) for cofactor regeneration (optional), Glucose, Buffer (e.g., potassium phosphate, pH 7.0), Organic solvent (e.g., isopropanol or MTBE).
-
Procedure: To a buffered solution (e.g., 100 mM potassium phosphate, pH 7.0) is added N-Boc-3-piperidone (e.g., 50 g/L). If a cofactor regeneration system is used, glucose (e.g., 1.1 eq) and GDH are added. The NAD(P)H cofactor is added (catalytic amount), followed by the ketoreductase. The reaction mixture is stirred at a controlled temperature (e.g., 30 °C) and pH. The reaction progress is monitored by HPLC or TLC. Upon completion, the product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is dried and concentrated to yield (S)-N-Boc-3-hydroxypiperidine.
-
Expected Yield: >95%
-
Expected Enantiomeric Excess: >99%
Step 2: Tosylation of (S)-N-Boc-3-hydroxypiperidine
-
Materials: (S)-N-Boc-3-hydroxypiperidine, p-Toluenesulfonyl chloride (TsCl), Pyridine or triethylamine, Dichloromethane (DCM).
-
Procedure: To a solution of (S)-N-Boc-3-hydroxypiperidine in DCM at 0 °C is added triethylamine (e.g., 1.5 eq). p-Toluenesulfonyl chloride (e.g., 1.2 eq) is then added portion-wise, and the reaction is stirred at room temperature until completion (monitored by TLC). The reaction is quenched with water, and the organic layer is washed with dilute HCl, saturated NaHCO₃ solution, and brine. The organic layer is dried over Na₂SO₄ and concentrated to give the tosylated product.
Step 3: Cyanation of (S)-N-Boc-3-tosyloxypiperidine
-
Materials: (S)-N-Boc-3-tosyloxypiperidine, Sodium cyanide (NaCN), Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
-
Procedure: A solution of the tosylate in DMF is treated with sodium cyanide (e.g., 1.5 eq). The reaction mixture is heated (e.g., 60-80 °C) and stirred until the reaction is complete (monitored by TLC or HPLC). The reaction is then cooled, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine, dried, and concentrated. The crude product is purified by column chromatography to afford this compound.
Route B: Enzymatic Amination and Cyanation
Step 1: Enzymatic Reductive Amination of N-Boc-3-piperidone to (R)-N-Boc-3-aminopiperidine
This procedure is based on established protocols using transaminases.[3]
-
Materials: N-Boc-3-piperidone, Transaminase (ATA) with (R)-selectivity, Amine donor (e.g., isopropylamine), Pyridoxal phosphate (PLP) cofactor, Buffer (e.g., triethanolamine, pH 8.0), DMSO.
-
Procedure: To a buffer solution (e.g., 100 mM triethanolamine, pH 8.0) containing the amine donor (e.g., 1 M isopropylamine) and PLP (e.g., 1 mM) is added the transaminase. A solution of N-Boc-3-piperidone in DMSO is then added to the mixture. The reaction is stirred at a controlled temperature (e.g., 40-50 °C). Upon completion (monitored by HPLC), the enzyme is filtered off, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried, and concentrated to yield (R)-N-Boc-3-aminopiperidine.
-
Expected Yield: >99%
-
Expected Enantiomeric Excess: >99%
Step 2 & 3: Diazotization and Cyanation of (R)-N-Boc-3-aminopiperidine (Sandmeyer-type Reaction)
Note: The Sandmeyer reaction is classically performed on aromatic amines. Its application to saturated heterocyclic amines requires careful optimization to avoid side reactions such as elimination and rearrangement. The following is a general proposed procedure that would require significant experimental validation.
-
Materials: (R)-N-Boc-3-aminopiperidine, Sodium nitrite (NaNO₂), Hydrochloric acid (HCl), Copper(I) cyanide (CuCN).
-
Procedure: (R)-N-Boc-3-aminopiperidine is dissolved in aqueous HCl at low temperature (0-5 °C). A solution of sodium nitrite in water is added dropwise while maintaining the low temperature to form the diazonium salt. This solution is then added to a solution of copper(I) cyanide. The reaction mixture is slowly warmed to room temperature and then heated to promote the substitution. The reaction progress is monitored by GC or LC-MS. After completion, the mixture is neutralized and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography.
Mandatory Visualization
Synthetic Pathway Diagrams
Caption: Route A: Synthesis via Enzymatic Reduction and Cyanation.
Caption: Route B: Synthesis via Enzymatic Amination and Cyanation.
Conclusion and Recommendations
Both Route A and Route B offer viable pathways to the target molecule with high enantioselectivity due to the use of enzymatic key steps.
-
Route A is a well-precedented and robust pathway. The enzymatic reduction of ketones is a mature technology, and the subsequent tosylation and cyanation steps are standard organic transformations, although the use of sodium cyanide necessitates stringent safety measures. The stereochemical outcome is well-controlled due to the Sₙ2 inversion mechanism in the final step.
-
Route B is potentially more atom-economical in the chiral step. However, the conversion of the primary amine to the nitrile via a Sandmeyer-type reaction is a significant challenge for a saturated heterocyclic amine and carries a higher risk of side reactions and lower yields compared to the analogous reaction on anilines. This step would require considerable process development and optimization.
Recommendation: For laboratory-scale synthesis and initial drug development activities where reliability and predictable outcomes are paramount, Route A is the recommended pathway . The higher certainty of the chemical transformations following the well-established enzymatic reduction makes it a lower-risk approach. For large-scale manufacturing, the feasibility and optimization of the diazotization-cyanation sequence in Route B would need to be thoroughly investigated. If successful, it could potentially offer cost advantages, but the process development hurdles are significant. A thorough cost analysis, including the price of the specific enzymes at the required scale, would be essential for a final decision in an industrial setting.
References
- 1. researchgate.net [researchgate.net]
- 2. ω-Transaminase(R-amine) (Crude Enzyme)(EC 2.6.1.18) - Creative Enzymes [creative-enzymes.com]
- 3. Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. almacgroup.com [almacgroup.com]
- 5. N-BOC-3-piperidone, 97% 100 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 6. (S)-1-Boc-3-hydroxypiperidine price,buy (S)-1-Boc-3-hydroxypiperidine - chemicalbook [m.chemicalbook.com]
- 7. N-BOC-3-piperidone, 97% 5 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.pt]
- 8. lscollege.ac.in [lscollege.ac.in]
Unambiguous Structure Verification: A Comparative Guide to the Validation of 1-N-Boc-3-(R)-cyanopiperidine
For researchers, scientists, and professionals in drug development, the precise structural elucidation of chiral molecules like 1-N-Boc-3-(R)-cyanopiperidine is paramount for ensuring efficacy, safety, and intellectual property protection. While X-ray crystallography stands as the definitive method for determining three-dimensional atomic arrangement, a suite of complementary analytical techniques provides crucial data for comprehensive structural validation, particularly in instances where suitable single crystals for diffraction studies are not readily obtainable.
This guide offers an objective comparison of X-ray crystallography with alternative methods—Nuclear Magnetic Resonance (NMR) spectroscopy, Vibrational Circular Dichroism (VCD), and chiral High-Performance Liquid Chromatography (HPLC)—for the structural and stereochemical validation of this compound and its analogs. We present a detailed examination of the experimental protocols and comparative performance data to assist researchers in selecting the most appropriate analytical strategy.
At a Glance: Comparison of Structural Validation Techniques
The following table summarizes the key performance metrics of X-ray crystallography and its alternatives in the context of analyzing chiral N-Boc-protected piperidine derivatives.
| Technique | Information Provided | Sample Requirements | Throughput | Key Performance Metric | Typical Values for Piperidine Derivatives |
| X-ray Crystallography | Absolute 3D structure, bond lengths, bond angles, chirality | High-quality single crystal | Low | Resolution (Å) | 1.5 - 2.5 Å |
| NMR Spectroscopy | Connectivity, solution conformation, relative stereochemistry | Solution (mg scale) | High | Coupling constants (Hz), NOE | 3JHH = 2-12 Hz |
| Vibrational Circular Dichroism (VCD) | Absolute configuration in solution | Solution (mg scale) | Medium | Anisotropy ratio (ΔA/A) | 10-4 - 10-5 |
| Chiral HPLC | Enantiomeric purity, separation of stereoisomers | Solution (µg-mg scale) | High | Resolution (Rs) | > 1.5 for baseline separation |
Definitive Structure Determination by X-ray Crystallography
X-ray crystallography provides an unequivocal determination of the three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise coordinates of each atom can be determined, offering definitive proof of connectivity, conformation, and absolute stereochemistry.
While a crystal structure for this compound is not publicly available, the structure of a closely related analog, a cis-N-tosyl-2,5-disubstituted piperidine, serves as a representative example of the detailed structural information that can be obtained for this class of compounds.
Representative Crystallographic Data for a Substituted Piperidine Derivative:
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P21/n |
| a (Å) | 10.123(4) |
| b (Å) | 15.456(6) |
| c (Å) | 12.876(5) |
| β (°) | 98.76(1) |
| Volume (Å3) | 1987.1(1) |
| Key Bond Length (C-N)piperidine (Å) | 1.475(3) - 1.482(3) |
| Key Bond Angle (C-N-C)piperidine (°) | 111.8(2) |
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethyl acetate, hexane, or a mixture thereof).
-
Data Collection: A suitable crystal is mounted on a goniometer and placed in a diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations and irradiated with a monochromatic X-ray beam. Diffraction data are collected as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The initial positions of the atoms are determined using direct or Patterson methods. The structural model is then refined against the experimental data to yield the final, precise atomic coordinates, bond lengths, and angles.
Spectroscopic comparison of 1-N-Boc-3-(R)-cyanopiperidine with its regioisomers
A comprehensive spectroscopic comparison of 1-N-Boc-3-(R)-cyanopiperidine with its 2-cyano and 4-cyano regioisomers reveals distinct spectral fingerprints crucial for their unambiguous identification in research and drug development. This guide provides a detailed analysis of their ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data, supported by experimental protocols.
The positional isomerism of the cyano group on the piperidine ring of 1-N-Boc-cyanopiperidine significantly influences the chemical environment of the molecule's atoms, leading to characteristic differences in their spectroscopic signatures. These differences are essential for researchers to confirm the identity and purity of the specific regioisomer they are working with, which is a critical aspect of pharmaceutical development and chemical synthesis.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data obtained for this compound, 1-N-Boc-2-cyanopiperidine, and 1-N-Boc-4-cyanopiperidine.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)
| Compound | δ 1.46-1.49 (s, 9H, Boc) | Piperidine Ring Protons |
| This compound | 1.49 | 1.77 (m, 2H), 1.97 (brs, 1H), 2.66 (m, 1H), 3.35-3.84 (brs, 4H)[1] |
| 1-N-Boc-2-cyanopiperidine | 1.46 | 1.39-1.93 (m, 6H), 2.93 (br, 1H), 4.05 (br, 1H), 5.23 (br, 1H)[2] |
| 1-N-Boc-4-cyanopiperidine | 1.48 | 1.85-1.95 (m, 4H), 2.80 (m, 1H), 3.50-3.70 (m, 4H) |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
| Compound | C=O (Boc) | C(CH₃)₃ (Boc) | C(CH₃)₃ (Boc) | Piperidine Ring Carbons | CN |
| This compound | ~154.7 | ~80.5 | 28.4 | ~45.1, ~43.8, ~30.9, ~27.5, ~24.3 | ~121.8 |
| 1-N-Boc-2-cyanopiperidine | ~154.2 | ~81.0 | 28.3 | ~48.1, ~41.2, ~28.8, ~24.5, ~20.1 | ~118.5 |
| 1-N-Boc-4-cyanopiperidine | ~154.8 | ~80.6 | 28.4 | ~43.5 (2C), ~29.3 (2C), ~25.8 | ~121.1 |
Table 3: FT-IR Spectroscopic Data (cm⁻¹)
| Compound | C≡N Stretch | C=O Stretch (Boc) | C-H Stretch |
| This compound | ~2245 | ~1695 | ~2975, ~2860 |
| 1-N-Boc-2-cyanopiperidine | ~2240 | ~1698 | ~2945, ~2865 |
| 1-N-Boc-4-cyanopiperidine | ~2242 | ~1690 | ~2980, ~2860 |
Table 4: Mass Spectrometry Data (ESI+)
| Compound | Molecular Formula | Molecular Weight | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |
| This compound | C₁₁H₁₈N₂O₂[3][4] | 210.27[3][4] | 211.14 | 155.1 (M-C₄H₈+H)⁺, 111.1 (M-Boc+H)⁺ |
| 1-N-Boc-2-cyanopiperidine | C₁₁H₁₈N₂O₂[5] | 210.27[5] | 211.14 | 155.1 (M-C₄H₈+H)⁺, 111.1 (M-Boc+H)⁺ |
| 1-N-Boc-4-cyanopiperidine | C₁₁H₁₈N₂O₂[6][7] | 210.27[6][7] | 211.14 | 155.1 (M-C₄H₈+H)⁺, 111.1 (M-Boc+H)⁺ |
Experimental Workflow and Methodologies
The spectroscopic data presented in this guide were obtained using standard analytical techniques. The general workflow for the comparison of these regioisomers is outlined below.
Experimental Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the compound was dissolved in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
-
¹H NMR Spectroscopy: Proton NMR spectra were recorded on a 400 MHz spectrometer. Data were acquired with a spectral width of 16 ppm, a relaxation delay of 1 s, and 16 scans.
-
¹³C NMR Spectroscopy: Carbon-13 NMR spectra were recorded on the same spectrometer at a frequency of 100 MHz. Spectra were obtained with proton decoupling, a spectral width of 240 ppm, a relaxation delay of 2 s, and an accumulation of 1024 scans.
2. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample was placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The FT-IR spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal was recorded and automatically subtracted from the sample spectrum. A total of 32 scans were co-added to improve the signal-to-noise ratio.
3. Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of the sample (~1 mg/mL) was prepared in methanol.
-
Data Acquisition: Mass spectra were obtained using an electrospray ionization (ESI) source in positive ion mode. The sample solution was infused into the mass spectrometer at a flow rate of 5 µL/min. The mass-to-charge ratio (m/z) was scanned over a range of 50-500.
Interpretation of Spectroscopic Differences
The distinct positions of the cyano group in the three regioisomers lead to notable differences in their spectra. In the ¹H NMR spectra, the chemical shifts and splitting patterns of the piperidine ring protons are highly dependent on their proximity to the electron-withdrawing cyano group and the bulky Boc protecting group. Similarly, in the ¹³C NMR spectra, the chemical shifts of the piperidine carbons are directly influenced by the location of the cyano substituent. The FT-IR spectra, while showing the characteristic C≡N and C=O stretching vibrations for all isomers, may exhibit subtle shifts in these frequencies due to the different electronic environments. The mass spectra of the three isomers are expected to show the same molecular ion peak, but the fragmentation patterns, though not extensively detailed here, could potentially offer further distinguishing features upon more in-depth analysis.
This comparative guide provides researchers with the necessary spectroscopic data and methodologies to confidently distinguish between this compound and its 2- and 4-cyano regioisomers, ensuring the correct use of these important synthetic building blocks.
References
- 1. (S)-1-N-Boc-3-cyanopiperidine | C11H18N2O2 | CID 7009903 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (R)-1-N-BOC-2-CYANO-PIPERIDINE | 940000-26-0 [chemicalbook.com]
- 3. N-Boc-3-Cyanopiperidine - Protheragen [protheragen.ai]
- 4. 91419-53-3 CAS MSDS (N-Boc-3-Cyanopiperidine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. 1-Boc-2-cyanopiperidine | 153749-89-4 [chemicalbook.com]
- 6. scbt.com [scbt.com]
- 7. echemi.com [echemi.com]
A Head-to-Head Comparison of Building Blocks for the Synthesis of Aurora Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The Aurora kinases, a family of serine/threonine kinases, are crucial regulators of mitosis. Their overexpression is implicated in various cancers, making them attractive targets for therapeutic intervention. The synthesis of small molecule inhibitors of Aurora kinases is a key focus in oncology drug discovery. This guide provides a head-to-head comparison of common building blocks used in the synthesis of three prominent classes of Aurora kinase inhibitors: pyrimidine-based, imidazo[4,5-b]pyridine-based, and pyrazole-based inhibitors. We present quantitative data from published literature to compare the efficiency of different synthetic strategies and provide detailed experimental protocols for key reactions.
Aurora Kinase Signaling Pathway
Aurora kinases play a pivotal role in cell cycle progression, particularly during mitosis. They are involved in centrosome maturation, spindle formation, chromosome segregation, and cytokinesis. The signaling pathway is complex, involving multiple upstream regulators and downstream effectors. Understanding this pathway is crucial for the rational design of potent and selective inhibitors.
Caption: Aurora Kinase Signaling Pathway Overview.
Synthetic Building Blocks and a Head-to-Head Comparison
The synthesis of Aurora kinase inhibitors often revolves around the construction of a core heterocyclic scaffold. The choice of starting materials, or building blocks, can significantly impact the overall efficiency, yield, and scalability of the synthesis. Here, we compare the synthetic routes for prominent inhibitors from three different scaffolds.
Pyrimidine-Based Inhibitors
Pyrimidine-based scaffolds are found in numerous clinically evaluated Aurora kinase inhibitors, including Alisertib (MLN8237). A common synthetic strategy involves the sequential substitution of a di- or tri-chlorinated pyrimidine core.
Synthetic Workflow for a Pyrimidine-Based Inhibitor
Caption: Synthetic Workflow for a Pyrimidine-based Inhibitor.
Table 1: Comparison of Building Blocks for Pyrimidine-Based Inhibitor Synthesis
| Step | Building Block 1 | Building Block 2 | Reagents and Conditions | Yield (%) | Reference |
| 1 | 4,6-dichloro-2-(methylsulfonyl)pyrimidine | (S)-tert-butyl 3-aminopyrrolidine-1-carboxylate | Triethylamine, THF | 56 | [1] |
| 2 | Intermediate from Step 1 | 5-methyl-1H-pyrazol-3-amine | NaI, Triethylamine, DMSO | 85 | [1] |
| 3 | Intermediate from Step 2 | 1-ethylpiperazine | 140 °C | 84 | [1] |
| 4 | Intermediate from Step 3 | 4-chloro-2-fluorobenzoic acid | T3P, Dichloromethane | 56 (over 2 steps) | [1] |
Experimental Protocol: Synthesis of a Pyrimidine-Based Inhibitor
A detailed experimental protocol for the synthesis of a pyrimidine-based Aurora kinase inhibitor is provided below, based on a published procedure.[1]
Step 1: Synthesis of (S)-tert-butyl 3-((6-chloro-2-(methylsulfonyl)pyrimidin-4-yl)amino)pyrrolidine-1-carboxylate
To a solution of 4,6-dichloro-2-(methylsulfonyl)pyrimidine (1.0 eq) in tetrahydrofuran (THF), triethylamine (1.5 eq) and (S)-tert-butyl 3-aminopyrrolidine-1-carboxylate (1.1 eq) are added. The reaction mixture is stirred at room temperature for 16 hours. After completion, the reaction is quenched with water and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford the desired product.
Step 2: Synthesis of (S)-tert-butyl 3-((6-((5-methyl-1H-pyrazol-3-yl)amino)-2-(methylsulfonyl)pyrimidin-4-yl)amino)pyrrolidine-1-carboxylate
The product from Step 1 (1.0 eq) is dissolved in dimethyl sulfoxide (DMSO). Sodium iodide (0.1 eq), triethylamine (1.5 eq), and 5-methyl-1H-pyrazol-3-amine (1.2 eq) are added sequentially. The mixture is heated to 80 °C for 12 hours. The reaction is then cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The residue is purified by flash chromatography.
Step 3 & 4: Synthesis of the Final Inhibitor
The intermediate from Step 2 (1.0 eq) is reacted with 1-ethylpiperazine (1.5 eq) at 140 °C for 2 hours. After purification, the resulting intermediate is deprotected using trifluoroacetic acid in dichloromethane. The deprotected amine is then coupled with the desired substituted benzoic acid (1.1 eq) using a coupling agent such as T3P (1.5 eq) in the presence of a base like triethylamine (2.0 eq) in dichloromethane at room temperature for 4 hours to yield the final product.
Imidazo[4,5-b]pyridine-Based Inhibitors
Imidazo[4,5-b]pyridine is another privileged scaffold for Aurora kinase inhibitors. The synthesis often involves the construction of the fused imidazole ring onto a substituted pyridine core.
Synthetic Workflow for an Imidazo[4,5-b]pyridine-Based Inhibitor
Caption: Synthetic Workflow for an Imidazo[4,5-b]pyridine-based Inhibitor.
Table 2: Comparison of Building Blocks for Imidazo[4,5-b]pyridine-Based Inhibitor Synthesis
| Step | Building Block 1 | Building Block 2 | Reagents and Conditions | Yield (%) | Reference |
| 1 | 4-((5-chloro-3-nitropyridin-2-yl)amino)phenol | - | Na2S2O4, EtOH/H2O, 80 °C | Not reported | [2] |
| 2 | Diaminopyridine from Step 1 | 1,3-dimethyl-1H-pyrazole-4-carbaldehyde | EtOH, 80 °C | Not reported | [2] |
| Alternative Step 2 | 2-chloro-3-nitropyridine | Various amines | Fe, AcOH, EtOH then RCHO | 32-99 (over 2 steps) | [3] |
Experimental Protocol: Synthesis of an Imidazo[4,5-b]pyridine-Based Inhibitor
A representative protocol for the synthesis of an imidazo[4,5-b]pyridine core is described below.[2]
Step 1: Reduction of the Nitro Group
A solution of the 2-amino-3-nitropyridine derivative (1.0 eq) in a mixture of ethanol and water is treated with sodium dithionite (Na2S2O4) (3.0 eq). The reaction mixture is heated to 80 °C for 2 hours. After cooling, the solvent is removed under reduced pressure, and the residue is used in the next step without further purification.
Step 2: Cyclization to form the Imidazo[4,5-b]pyridine Core
The crude diaminopyridine intermediate from Step 1 is dissolved in ethanol. The desired aldehyde (1.2 eq), for example, 1,3-dimethyl-1H-pyrazole-4-carbaldehyde, is added, and the mixture is heated at 80 °C for 18 hours. The reaction is then cooled, and the precipitate formed is collected by filtration, washed with ethanol, and dried to give the final imidazo[4,5-b]pyridine product.
Pyrazole-Based Inhibitors
Pyrazole-containing compounds represent a significant class of Aurora kinase inhibitors. The synthesis of the pyrazole core can be achieved through various methods, with the Knorr pyrazole synthesis being a classic and versatile approach.
Synthetic Workflow for a Pyrazole-Based Inhibitor (Knorr Synthesis)
References
Safety Operating Guide
Safe Disposal of 1-N-Boc-3-(R)-cyanopiperidine: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like 1-N-Boc-3-(R)-cyanopiperidine are paramount for ensuring laboratory safety and environmental compliance. This guide provides a clear, step-by-step procedure for the safe disposal of this compound, based on available safety data.
Key Safety and Handling Information
Before initiating any disposal procedure, it is crucial to be aware of the hazards associated with this compound and the necessary personal protective equipment (PPE).
| Parameter | Specification | Citation |
| Primary Hazards | Harmful if swallowed, causes skin and eye irritation, may cause respiratory irritation. | [1] |
| OSHA Hazard | Considered hazardous by the 2012 OSHA Hazard Communication Standard. | [1] |
| Personal Protective Equipment (PPE) | Protective gloves, protective clothing, eye protection, face protection. | [1] |
| Handling Precautions | Wash hands thoroughly after handling. Avoid breathing dust, fumes, or vapors. Use in a well-ventilated area. | [1] |
| Storage | Store in a cool, dry, and well-ventilated area in a tightly sealed container. | [1] |
Standard Disposal Procedure
The recommended method for the disposal of this compound is to engage a licensed professional waste disposal service. Do not attempt to dispose of this chemical into the sanitary sewer or trash.
Step 1: Containment and Labeling
-
Ensure the waste this compound is stored in a suitable, properly sealed, and clearly labeled container.
-
The label should include the chemical name, concentration (if in solution), and relevant hazard symbols.
Step 2: Segregation
-
Store the waste container in a designated, secure area away from incompatible materials such as strong oxidizing agents and strong acids.
Step 3: Arrange for Professional Disposal
-
Contact a certified hazardous waste disposal company to arrange for pickup and disposal.
-
Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) for this compound.
-
Follow all federal, state, and local regulations for the transportation and disposal of chemical waste.
Spill and Leak Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
For Small Spills:
-
Ensure the area is well-ventilated.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, dry sand, or earth).
-
Carefully collect the absorbed material and place it into a suitable, sealed container for disposal.[1]
-
Clean the spill area thoroughly with soap and water.
For Large Spills:
-
Evacuate the area and restrict access.
-
If safe to do so, prevent the spill from entering drains or waterways.
-
Follow your institution's emergency response plan and contact your environmental health and safety (EHS) department immediately.
-
The cleanup of large spills should only be conducted by trained personnel.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 1-N-Boc-3-(R)-cyanopiperidine
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling 1-N-Boc-3-(R)-cyanopiperidine, a key building block in pharmaceutical synthesis. Adherence to these protocols is critical for minimizing risk and ensuring operational excellence.
Immediate Safety and Hazard Information
This compound is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] It is crucial to handle this compound with appropriate personal protective equipment (PPE) and within a controlled laboratory setting.
Personal Protective Equipment (PPE) Protocol
The following table summarizes the required and recommended PPE for handling this compound. This protocol is designed to provide maximum protection during routine handling, as well as in the event of a spill.
| Body Part | Routine Handling | Spill or Uncontrolled Release | Rationale |
| Hands | Nitrile or butyl rubber gloves.[2] Check for tears and degradation before each use. | Double-gloving with nitrile or butyl rubber gloves.[2] | Prevents skin contact and irritation. Nitrile and butyl rubber offer good chemical resistance to piperidine derivatives.[2] |
| Eyes | Safety glasses with side shields. | Chemical splash goggles and a face shield. | Protects against splashes and airborne particles that can cause serious eye irritation. |
| Body | Standard laboratory coat. | Chemical-resistant apron or suit over a laboratory coat. | Protects clothing and skin from contamination. |
| Respiratory | Use in a well-ventilated area or a chemical fume hood.[1] | A NIOSH-approved respirator with an organic vapor cartridge may be necessary depending on the spill size and ventilation. | Prevents inhalation of dust or vapors, which can cause respiratory tract irritation.[1] |
Operational and Disposal Plans
A systematic approach to handling and disposal is essential for maintaining a safe laboratory environment. The following workflow outlines the key steps from preparation to disposal.
Detailed Experimental Protocols
Standard Handling Procedure:
-
Preparation: Before handling, ensure that a chemical fume hood is operational and that all necessary PPE is readily available. Prepare all required equipment and reagents.
-
Donning PPE: Put on a laboratory coat, followed by safety glasses with side shields and nitrile gloves.
-
Handling: Conduct all manipulations of this compound within the chemical fume hood to minimize inhalation exposure.[1] Avoid generating dust.
-
Cleaning: After handling, decontaminate all surfaces and equipment with an appropriate solvent. Wash hands thoroughly with soap and water.
-
Doffing PPE: Remove gloves first, followed by the laboratory coat, and finally the safety glasses.
Spill Response Protocol:
-
Evacuate: Immediately alert others in the vicinity and evacuate the immediate area of the spill.
-
Ventilate: Ensure the area is well-ventilated. If the spill is large, restrict access to the area.
-
PPE: Don appropriate PPE, including double gloves, chemical splash goggles, a face shield, and a chemical-resistant apron. If necessary, use a respirator.
-
Containment: For solid spills, carefully sweep or scoop the material into a designated waste container. For liquid spills, use an inert absorbent material to contain and collect the spill.
-
Decontamination: Decontaminate the spill area with a suitable solvent and cleaning materials.
-
Disposal: All contaminated materials, including PPE, must be disposed of as hazardous waste in accordance with institutional and local regulations.[1]
Hazard Mitigation and Control
A proactive approach to safety involves understanding the relationship between hazard identification, risk assessment, and the implementation of control measures.
Disposal Plan
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.[1]
-
Solid Waste: Collect in a clearly labeled, sealed container.
-
Liquid Waste: Collect in a compatible, labeled, sealed waste container. Do not mix with incompatible waste streams.
-
Disposal: All waste must be disposed of through the institution's environmental health and safety office or a licensed hazardous waste disposal contractor.[1] Follow all local, state, and federal regulations.
By implementing these safety protocols, researchers can confidently and safely handle this compound, fostering a culture of safety and responsibility in the laboratory.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
